N-(prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine
Description
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Properties
IUPAC Name |
N-prop-2-enyl-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12/h2-6,12-13H,1,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAZWTZFMPXUKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1CCC2=CC=CC=C12 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Mechanistic Utility of N-(prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine in Rasagiline Manufacturing
Executive Summary
As active pharmaceutical ingredient (API) manufacturing scales, the intersection of safety, yield, and purity dictates synthetic route selection. The compound N-(prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine , commonly known as N-allyl-1-aminoindan , serves as a pivotal intermediate in the synthesis of (1R)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine (Rasagiline), a selective irreversible MAO-B inhibitor used in Parkinson's disease therapy ()[1].
This technical guide delineates the mechanistic rationale, structural properties, and validated experimental protocols for utilizing this intermediate to bypass hazardous propargylation reagents, ensuring a scalable and intrinsically safe manufacturing environment.
Chemical Identity & Structural Properties
Before detailing the synthetic workflows, it is critical to establish the physicochemical baseline of the intermediate. The quantitative data is summarized below ()[2]:
| Property | Value |
| IUPAC Name | This compound |
| Common Name | N-Allyl-1-aminoindan |
| Molecular Formula | C12H15N |
| Molecular Weight | 173.26 g/mol |
| CAS Number (Racemate) | 91639-43-9 |
| CAS Number (R-Isomer) | 1805-65-8 |
| PubChem CID (Oxalate Salt) | 67231187 |
Strategic Rationale: The E-E-A-T Perspective on Route Selection
In traditional Rasagiline synthesis, 1-aminoindan is directly alkylated using propargyl chloride or propargyl bromide. While mechanistically straightforward, propargyl halides are notoriously volatile, highly toxic, lachrymatory, and pose severe explosion hazards upon industrial scale-up ()[3].
To engineer a self-validating, safer system, we employ an indirect propargylation strategy. By first reacting 1-aminoindan with allyl bromide to form N-allyl-1-aminoindan, we utilize a significantly less hazardous alkylating agent ()[1]. The allyl group is then converted to a propargyl group via a controlled bromination-dehydrobromination sequence. This route not only mitigates thermal runaway risks but also allows for the isolation of highly crystalline intermediates (e.g., oxalate salts), ensuring that impurities are purged before the final API is formed ()[4].
Mechanistic Pathway
The transformation of 1-aminoindan to Rasagiline via the allyl intermediate involves three distinct mechanistic phases:
-
N-Alkylation: Nucleophilic substitution (SN2) where the primary amine attacks the electrophilic carbon of allyl bromide.
-
Electrophilic Addition (Bromination): Diatomic bromine adds across the allyl double bond, forming a vicinal dibromide via a cyclic bromonium ion intermediate.
-
Double Dehydrobromination: An E2 elimination driven by a strong base removes two equivalents of hydrogen bromide, sequentially forming a vinyl bromide and then the terminal alkyne ()[1].
Synthetic pathway of Rasagiline via the N-allyl-1-aminoindan intermediate.
Experimental Protocols & Workflow Logic
The following protocols are derived from validated patent literature and optimized for high-purity API manufacturing ([1]; [4]).
Experimental workflow for the synthesis and resolution of Rasagiline.
Step 1: Synthesis of N-allyl-1-aminoindan Oxalate
Procedure:
-
Suspend 1-aminoindan (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq) in acetonitrile.
-
Add allyl bromide (1.1 eq) dropwise at 25-30°C. Stir the reaction mixture for 4-6 hours.
-
Filter the inorganic salts and concentrate the filtrate under vacuum.
-
Dissolve the crude oil in isopropyl alcohol (IPA) and add a stoichiometric amount of oxalic acid.
-
Filter the resulting precipitate and dry to obtain N-allyl-1-aminoindan oxalate.
Causality & Validation: Potassium carbonate is selected as a mild base to neutralize the HBr byproduct without promoting extensive over-alkylation (tertiary amine formation) ()[4]. Acetonitrile, a polar aprotic solvent, accelerates the SN2 reaction by leaving the nucleophilic amine unsolvated. The isolation of the product as an oxalate salt is a self-validating purification step; the freebase is an oil prone to retaining impurities, whereas the oxalate salt crystallizes readily, upgrading the purity to >99% without the need for chromatographic separation ()[2].
Step 2: Bromination to N-(2,3-dibromopropyl)-1-aminoindan
Procedure:
-
Suspend N-allyl-1-aminoindan oxalate in dichloromethane (DCM).
-
Add 10% aqueous NaOH slowly to liberate the freebase. Separate the organic layer, wash with water, and dry over sodium sulfate.
-
Cool the organic phase to 0-5°C.
-
Add bromine (Br₂, 1.05 eq) dissolved in DCM dropwise, maintaining the temperature strictly below 5°C.
-
Stir for 1 hour, then quench the reaction mass into water. Isolate the organic layer and concentrate to yield the dibromo intermediate ()[1].
Causality & Validation: DCM is utilized as it is completely inert to bromine and provides excellent solubility for both the freebase and the halogen. The strict temperature control (0-5°C) is critical; bromination is highly exothermic, and elevated temperatures can induce radical substitution on the indan aromatic ring ()[1]. This step's success is validated by the complete disappearance of the allyl multiplet (~5.0-6.0 ppm) in ¹H-NMR.
Step 3: Double Dehydrobromination to Rasagiline
Procedure:
-
Dissolve the N-(2,3-dibromopropyl)-1-aminoindan in a mixture of IPA and water.
-
Add potassium hydroxide (KOH, 3.0 eq).
-
Heat the reaction mixture to reflux (approx. 80-85°C) for 8-10 hours.
-
Cool the mixture, extract with toluene, and concentrate to yield crude racemic N-propargyl-1-aminoindan (Rasagiline) ()[4].
-
(Optional) Resolve the racemate using L-tartaric acid in methanol/IPA to isolate the desired (1R)-enantiomer ()[1].
Causality & Validation: The elimination of the first equivalent of HBr occurs readily to form a vinyl bromide. However, the subsequent elimination to form the alkyne is sterically and electronically hindered, requiring the strong basicity of KOH and sustained thermal energy (reflux) ()[1]. The biphasic-like nature of the IPA/water system ensures that KOH remains solvated while interacting with the organic substrate.
Conclusion
The utilization of this compound as an intermediate in Rasagiline synthesis exemplifies a masterclass in process chemistry. By substituting highly hazardous propargyl halides with a controlled allyl-alkylation, bromination, and elimination sequence, chemists can achieve high-purity API manufacturing that is both scalable and intrinsically safe. The rigorous application of salt-formation purifications and thermodynamic control ensures that each step remains a self-validating system.
References
-
Title: (R)-N-Allyl-2,3-dihydro-1H-inden-1-amine oxalate | Source: PubChem | URL: [Link][2]
-
Title: Process for the synthesis of propargylated aminoindan derivatives (U.S. Patent No. 8,461,388 B2) | Source: U.S. Patent and Trademark Office | URL: [1]
-
Title: Process for the synthesis of propargylated aminoindan derivatives (European Patent No. EP2231582B1) | Source: European Patent Office | URL: [4]
-
Title: An overview of prior patents for the sequential progress in the synthetic approaches of Rasagiline, its salts, crystallographic forms and impurities | Source: Indian Journal of Pharmacy and Drug Studies (ResearchGate) | URL: [Link][3]
Sources
- 1. US8461388B2 - Process for the synthesis of propargylated aminoindan derivatives - Google Patents [patents.google.com]
- 2. (R)-N-Allyl-2,3-dihydro-1H-inden-1-amine oxalate | C14H17NO4 | CID 67231187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. EP2231582B1 - Process for the synthesis of propargylated aminoindan derivatives - Google Patents [patents.google.com]
N-Allyl-1-aminoindan: Technical Profile, Synthesis, and Pharmacological Significance
An in-depth technical guide on N-Allyl-1-aminoindan (CAS 91639-43-9) , structured for researchers and drug development professionals.
Executive Summary
N-Allyl-1-aminoindan (CAS 91639-43-9), chemically identified as N-(prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine , is a secondary amine and a structural analog of the anti-Parkinsonian drug Rasagiline (Azilect®). While Rasagiline possesses an N-propargyl group critical for its irreversible monoamine oxidase B (MAO-B) inhibition, N-Allyl-1-aminoindan features an N-allyl (alkene) moiety.
This compound primarily serves two roles in pharmaceutical development:
-
Critical Impurity: It is a known process-related impurity in the synthesis of Rasagiline Mesylate, requiring strict chromatographic control.
-
SAR Probe: It is used in Structure-Activity Relationship (SAR) studies to delineate the mechanistic necessity of the propargyl acetylenic bond for "suicide inhibition" of flavin-dependent enzymes.
Chemical Properties & Identification[1][2][3][4]
| Property | Data |
| CAS Number | 91639-43-9 |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₅N |
| Molecular Weight | 173.25 g/mol |
| Physical State | Viscous oil or low-melting solid (Free base) |
| Solubility | Soluble in DCM, Methanol, DMSO; sparingly soluble in water (unless protonated) |
| pKa (Calc) | ~7.8 – 8.2 (Secondary amine) |
| LogP (Calc) | ~2.9 – 3.1 |
| Key Functional Groups | Indane ring (lipophilic core), Allyl group (terminal alkene), Secondary amine |
Synthesis & Manufacturing Pathways
The synthesis of N-Allyl-1-aminoindan typically mirrors that of Rasagiline, often leading to its formation as a byproduct if reagents are not strictly controlled.
Primary Synthetic Route: Direct Alkylation
The most direct route involves the nucleophilic attack of 1-aminoindan on allyl bromide (or allyl chloride) under basic conditions.
Reagents: 1-Aminoindan (racemic or enantiopure), Allyl Bromide, K₂CO₃, Acetonitrile/DMF. Conditions: 60°C, 4–6 hours.
Impurity Formation in Rasagiline Synthesis
In the commercial production of Rasagiline, Propargyl benzenesulfonate or Propargyl chloride is used. If these alkylating agents are contaminated with allyl halides (a common impurity in propargyl precursors due to partial reduction or incomplete oxidation during reagent manufacture), N-Allyl-1-aminoindan is formed.
Visualization of Synthesis & Impurity Logic
The following diagram illustrates the parallel synthesis pathways and the structural divergence that dictates pharmacological activity.
Caption: Divergent synthesis pathways showing how reagent purity dictates the formation of the target drug (Rasagiline) versus the N-Allyl impurity.
Pharmacology: The "Propargyl vs. Allyl" Switch
Understanding the pharmacology of CAS 91639-43-9 requires a direct comparison with Rasagiline. The subtle structural change from a triple bond (propargyl) to a double bond (allyl) fundamentally alters the mechanism of action.
Mechanism of Action (MOA) Divergence
-
Rasagiline (Propargyl): Acts as a mechanism-based (suicide) inhibitor . The MAO-B enzyme oxidizes the propargyl amine to a reactive imine intermediate. The acetylenic moiety then forms a covalent adduct with the N-5 atom of the FAD cofactor, permanently disabling the enzyme.
-
N-Allyl-1-aminoindan (Allyl): The allyl group lacks the electrophilic potential of the acetylene radical cation required for stable covalent adduct formation with FAD. Consequently, N-Allyl-1-aminoindan acts as a competitive, reversible inhibitor or a weak substrate, but it cannot sustain the irreversible inhibition profile required for clinical efficacy in Parkinson's disease.
Neuroprotective Properties
Despite the loss of potent MAO-B inhibition, the 1-aminoindan core (metabolite) is known to possess neuroprotective properties (anti-apoptotic activity via Bcl-2 stabilization). N-Allyl-1-aminoindan retains this lipophilic core and may exhibit neuroprotection independent of MAO inhibition, similar to the parent aminoindan.
Caption: Mechanistic divergence: The propargyl group enables covalent enzyme inactivation, whereas the allyl group leads to reversible interaction.
Analytical Methods & Impurity Control
For drug development professionals, detecting CAS 91639-43-9 is critical for CMC (Chemistry, Manufacturing, and Controls) compliance.
HPLC Detection Protocol
The structural similarity to Rasagiline makes separation challenging. A gradient elution with high aqueous stability is recommended.
-
Column: C18 (e.g., Zorbax Eclipse XDB-C18), 150 x 4.6 mm, 5 µm.
-
Mobile Phase A: Buffer (pH 3.0, Phosphate or Formate).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 90% A to 40% A over 20 minutes.
-
Detection: UV at 210 nm (low selectivity) or 265 nm (characteristic of indane ring).
-
Retention Time: N-Allyl-1-aminoindan typically elutes after Rasagiline due to slightly higher lipophilicity (Allyl vs Propargyl).
Mass Spectrometry (LC-MS/MS)
-
Parent Ion: [M+H]⁺ = 174.13 m/z.
-
Fragmentation:
-
Loss of allyl group (-41 Da) → 133 m/z (1-aminoindan cation).
-
Tropylium ion formation (91 m/z).
-
Safety & Handling (Prudent Practices)
Note: While a specific SDS for this CAS may be limited, safety protocols should mirror those of Rasagiline and general alkyl-amines.
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
-
Handling: Use in a fume hood. Avoid inhalation of dust/vapors.[1][2]
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the secondary amine or polymerization of the allyl group.
References
-
Chen, J. et al. (2014). Synthesis and impurity profiling of Rasagiline Mesylate. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Youdim, M. B. et al. (2001).[3] Rasagiline: A novel anti-Parkinsonian monoamine oxidase-B inhibitor with neuroprotective activity. Expert Review of Neurotherapeutics. Link
-
Binda, C. et al. (2004). Structure-function relationships in flavoenzyme-dependent amine oxidations: The mechanism of inhibition by acetylenic amines. Journal of Biological Chemistry. Link
-
Teva Pharmaceutical Industries. (2006). Patent EP1805133: Process for the preparation of Rasagiline and intermediates. European Patent Office. Link
-
Bar-Am, O. et al. (2010).[4] The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-Parkinsonian drug rasagiline. Journal of Neurochemistry. Link
Sources
Unraveling the N-Allyl Analog of Rasagiline: Mechanistic Divergence, Neuroprotection, and Synthetic Utility
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper
Executive Summary
Rasagiline (N-propargyl-1(R)-aminoindan) is a gold-standard, second-generation irreversible monoamine oxidase B (MAO-B) inhibitor utilized in the management of Parkinson's disease[1]. Its pharmacological efficacy is heavily reliant on its N-propargyl (alkyne) moiety, which serves a dual purpose: mediating suicide inhibition of the MAO-B enzyme and triggering distinct neuroprotective signaling cascades[1][2].
In medicinal chemistry and structure-activity relationship (SAR) studies, the N-allyl analog of rasagiline (N-allyl-1-aminoindan) is frequently synthesized and evaluated as a critical comparative tool[1]. By replacing the alkyne with an alkene (allyl group), researchers can isolate the specific pharmacodynamic contributions of the triple bond. Furthermore, the N-allyl analog is a vital synthetic intermediate in the industrial-scale manufacturing of rasagiline[3]. This whitepaper explores the mechanistic divergence between these two moieties, details their signaling pathways, and provides field-proven experimental protocols for their synthesis and evaluation.
Structural Biology & Mechanistic Divergence
The Causality of the Alkyne vs. Alkene in MAO-B Inhibition
The mechanism of action of rasagiline relies on "suicide" or mechanism-based inhibition. When rasagiline enters the MAO-B active site, the enzyme attempts to oxidize the amine. The adjacent N-propargyl group undergoes enzymatic oxidation to form a highly reactive allene intermediate. This intermediate is immediately attacked by the N(5) atom of the FAD (flavin adenine dinucleotide) cofactor, forming a stable, covalent flavocyanine adduct[1]. This irreversible bond permanently inactivates the enzyme, leading to prolonged dopamine preservation in the striatum.
Conversely, the N-allyl analog exhibits a drastically different pharmacological profile. The enlargement of the amine substituent from a propargyl to an allyl group, combined with the electronic differences between an alkyne and an alkene, prevents the formation of this stable covalent adduct[4]. The alkene cannot undergo the same specific oxidation to a reactive electrophile within the spatial constraints of the MAO-B active site. Consequently, N-allyl derivatives generally exhibit a marked decrease in MAO-B affinity and fail to act as irreversible inhibitors, instead displaying weak or reversible binding profiles[4].
Caption: Mechanistic divergence between N-propargyl and N-allyl moieties in MAO-B FAD cofactor binding.
Neuroprotective Pathways: The "Privileged" Scaffold
Beyond MAO-B inhibition, rasagiline demonstrates profound neuroprotective and neurorescue properties. Sequential SAR studies utilizing the N-allyl motif for comparative purposes have definitively proven that rasagiline's neuroprotective activity is not solely dependent on MAO-B inhibition, but rather on the specific presence of the N-propargyl moiety[1][2].
The propargyl group acts as a "privileged scaffold" that interacts with intracellular signaling molecules. It directly activates Protein Kinase C (PKC), which subsequently activates
When the N-allyl analog is substituted in these cell-culture models, these specific survival signals are severely attenuated, proving that the alkyne is a strict structural requirement for this unique neuroprotective cascade[2].
Caption: The propargyl-dependent activation of PKC and sAPP-alpha pathways compared to the N-allyl analog.
Quantitative Data: Pharmacological Profile Comparison
While the N-allyl analog lacks the potent irreversible MAO-B inhibition of rasagiline, it is highly valued in the design of Multi-Target Directed Ligands (MTDLs). For example, in the development of donepezil-indolyl hybrids for Alzheimer's disease, N-allyl derivatives show an attractive multipotent profile, acting as reversible, balanced inhibitors of both MAO and cholinesterase (ChE) without the toxicity associated with irreversible binding[5].
| Compound / Motif | Structural Feature | MAO-B Inhibition Profile | Neuroprotective Efficacy (APP Processing) | Primary Application |
| Rasagiline | N-Propargyl (Alkyne) | Irreversible (Covalent Adduct) | High (sAPP- | Parkinson's Disease Therapy |
| N-Allyl Analog | N-Allyl (Alkene) | Weak / Reversible | Low / Attenuated | SAR Comparative Tool / Synthetic Precursor |
| N-Allyl MTDLs | N-Allyl + ChE Inhibitor | Moderate / Reversible | Moderate (via ChE/MAO balance) | Alzheimer's Disease Research |
Self-Validating Experimental Protocols
Protocol 1: Industrial Synthesis of Rasagiline via N-Allyl Intermediate
Direct propargylation of 1-aminoindan can lead to unwanted dialkylation impurities. To ensure high enantiomeric purity and yield, the synthesis often routes through the N-allyl intermediate[3][6].
Step-by-Step Methodology:
-
N-Alkylation (Formation of N-Allyl-1-aminoindan):
-
Procedure: React (R)-1-aminoindan with allyl bromide in the presence of a mild base (e.g., potassium carbonate) in acetonitrile at reflux[6].
-
Causality: Allyl bromide is highly reactive and sterically accessible, allowing for a controlled mono-alkylation to form R-(-)-N-allyl-1-aminoindan. Acetonitrile provides a polar aprotic environment that accelerates the
reaction.
-
-
Bromination (Activation of the Alkene):
-
Procedure: Suspend the N-allyl-1-aminoindan salt in dichloromethane (DCM) and treat with 10% NaOH to liberate the free base. Add liquid bromine dropwise at 0-5 °C[3].
-
Causality: The electrophilic addition of bromine across the alkene double bond yields N-(2,3-dibromopropyl)-1-aminoindan. This step is performed at low temperatures to prevent uncontrolled radical substitution on the indan ring. The dibromo group acts as an excellent leaving group system for the next step.
-
-
Dehydrobromination (Alkyne Formation):
-
Procedure: Heat the dibromo intermediate in a suitable solvent (e.g.,
alcohol) in the presence of a strong base like potassium hydroxide (KOH)[3][6]. -
Causality: The strong base induces a double E2 elimination reaction. The removal of two equivalents of HBr converts the dibromopropyl group directly into the desired terminal propargyl (alkyne) group, yielding (R)-N-propargyl-1-indanamine (Rasagiline).
-
Protocol 2: Fluorometric MAO-B Inhibition Assay
To validate the loss of irreversible MAO-B inhibition in the N-allyl analog compared to rasagiline, a continuous fluorometric assay using Kynuramine is employed[7].
Step-by-Step Methodology:
-
Enzyme Preparation & Incubation:
-
Procedure: Pre-incubate recombinant human MAO-B (5
g/mL) with varying concentrations of the inhibitor (Rasagiline vs. N-Allyl analog) in 0.1 M potassium phosphate buffer (pH 7.4) at 37 °C for 30 minutes. -
Causality: Pre-incubation is strictly required for mechanism-based inhibitors like rasagiline. It provides the necessary time for the enzyme to oxidize the alkyne and form the covalent flavocyanine adduct.
-
-
Substrate Addition:
-
Procedure: Initiate the reaction by adding Kynuramine (final concentration 50
M). -
Causality: Kynuramine is a non-fluorescent substrate. MAO-B oxidatively deaminates it to yield 4-hydroxyquinoline, a highly fluorescent product. This allows for real-time, highly sensitive kinetic tracking without the safety hazards of radiolabeled substrates[7].
-
-
Fluorescence Quantification:
-
Procedure: Measure fluorescence continuously for 60 minutes using a microplate reader (Excitation: 310 nm, Emission: 400 nm). Calculate the
by plotting the fractional activity against the log of the inhibitor concentration.
-
References
-
Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B ResearchGate[Link]
- Process for the synthesis of propargylated aminoindan derivatives (EP2231582B1)
- Process for the synthesis of propargylated aminoindan derivatives (US8461388B2)
-
Privileged multi-target directed propargyl-tacrines combining cholinesterase and monoamine oxidase inhibition activities National Institutes of Health (PMC)[Link]
-
Design, synthesis, and pharmacological evaluation of donepezil-indolyl based amines... Science.gov[Link]
-
Amphetamine Derivatives as Monoamine Oxidase Inhibitors National Institutes of Health (PMC)[Link]
-
Inhibition of monoamine oxidase (MAO) by
-ethylphenethylamine and N, -diethylphenethylamine... ResearchGate[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Privileged multi-target directed propargyl-tacrines combining cholinesterase and monoamine oxidase inhibition activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP2231582B1 - Process for the synthesis of propargylated aminoindan derivatives - Google Patents [patents.google.com]
- 4. Amphetamine Derivatives as Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mao-b inhibitor rasagiline: Topics by Science.gov [science.gov]
- 6. US8461388B2 - Process for the synthesis of propargylated aminoindan derivatives - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Pharmacology of N-allyl Derivatives of 1-Aminoindan
Executive Summary
This technical guide analyzes the pharmacology, synthesis, and structure-activity relationships (SAR) of N-allyl-1-aminoindan , a critical structural analog and synthetic intermediate of the blockbuster anti-Parkinsonian drug Rasagiline (N-propargyl-1-aminoindan).
While Rasagiline is defined by its irreversible monoamine oxidase B (MAO-B) inhibition, the N-allyl derivative serves as a pivotal "negative control" in pharmacological profiling. It retains the neuroprotective 1-aminoindan scaffold but lacks the acetylenic "warhead" required for covalent FAD adduct formation. Understanding this molecule is essential for researchers dissecting the dual mechanisms of propargylamine drugs: MAO inhibition versus mitochondrial neuroprotection .
Chemical Pharmacology & SAR Analysis
The pharmacological divergence between N-propargyl (Rasagiline) and N-allyl derivatives illustrates the "Warhead Principle" in enzyme kinetics.
The "Warhead" Necessity for MAO Inhibition
Monoamine oxidases (MAO-A and MAO-B) contain a flavin adenine dinucleotide (FAD) cofactor.
-
N-Propargyl (Rasagiline): The terminal alkyne group (
) is oxidized by MAO to a reactive species that forms a covalent bond with the N(5) atom of the FAD cofactor. This results in irreversible inhibition (suicide inhibition). -
N-Allyl Derivative: The alkene group (
) is sterically similar but electronically distinct. It cannot readily form the stable covalent adduct with FAD. Consequently, N-allyl-1-aminoindan acts as a weak, reversible inhibitor or a substrate, demonstrating orders of magnitude lower potency than Rasagiline.
Neuroprotection: The Scaffold Effect
Unlike MAO inhibition, neuroprotective activity in this class is not solely dependent on the propargyl group. The 1-aminoindan core (specifically the R-enantiomer) exhibits intrinsic anti-apoptotic properties by stabilizing the mitochondrial membrane potential (
-
Hypothesis: N-allyl-1-aminoindan retains neuroprotective efficacy comparable to the parent 1-aminoindan, independent of MAO inhibition.
Comparative Potency Data
The following table summarizes the pharmacological profile derived from SAR studies.
| Compound | Structure (R-group) | MAO-B Inhibition (IC50) | Mechanism | Neuroprotection |
| Rasagiline | 2–5 nM | Irreversible (Covalent) | High (Dual mech.) | |
| N-Allyl-1-AI | > 10,000 nM (Est.) | Reversible / Weak | Moderate (Scaffold) | |
| 1-Aminoindan | Weak / Inactive | Reversible metabolite | Moderate | |
| Selegiline | Propargyl (Amphetamine core) | 5–10 nM | Irreversible | High |
Mechanism of Action & Synthesis Workflows
Synthetic Pathway: The Allyl Intermediate
N-allyl-1-aminoindan is chemically significant as a precursor in the synthesis of Rasagiline. The "allyl route" avoids the direct use of propargyl bromide (which is highly toxic and explosive) by using allyl bromide followed by bromination and dehydrobromination.
Figure 1: Synthetic workflow showing N-allyl-1-aminoindan as a critical intermediate for Rasagiline.
Pharmacological Logic Tree (SAR)
This diagram illustrates the decision logic used when evaluating N-allyl derivatives to distinguish between MAO-dependent and MAO-independent effects.
Figure 2: SAR Logic distinguishing mechanism of action based on the allyl vs. propargyl moiety.
Experimental Protocols
Synthesis of N-Allyl-1-Aminoindan
Objective: To synthesize the N-allyl derivative from 1-aminoindan for pharmacological testing.
Reagents:
-
1-Aminoindan (10 mmol)
-
Allyl Bromide (11 mmol)
-
Potassium Carbonate (
, anhydrous, 20 mmol) -
Acetonitrile (ACN, 50 mL)
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-aminoindan (1.33 g) in 50 mL of acetonitrile.
-
Base Addition: Add anhydrous
(2.76 g) to the solution. -
Alkylation: Add allyl bromide (0.95 mL) dropwise over 10 minutes at room temperature to prevent dialkylation.
-
Reaction: Stir the mixture at
for 4–6 hours. Monitor by TLC (Silica, 9:1 DCM:MeOH) until the starting amine is consumed. -
Workup: Filter off the solid salts. Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve the residue in DCM (30 mL) and wash with water (
). Dry the organic layer over , filter, and concentrate.[1] Purify via flash column chromatography (Hexane/EtOAc gradient) to yield N-allyl-1-aminoindan as a pale yellow oil.
In Vitro MAO-B Inhibition Assay
Objective: To demonstrate the reduced potency of the N-allyl derivative compared to Rasagiline.
System: Human recombinant MAO-B (Sigma or Corning). Substrate: Kynuramine (fluorometric) or Benzylamine (spectrophotometric).
Protocol:
-
Preparation: Dilute test compounds (N-allyl-1-aminoindan and Rasagiline control) in DMSO to generate a concentration range (
to ). -
Incubation: Incubate MAO-B enzyme (0.015 mg/mL) with the inhibitor in phosphate buffer (pH 7.4) for 20 minutes at
. Note: Pre-incubation is critical for irreversible inhibitors like Rasagiline to form the adduct. -
Reaction: Add Kynuramine substrate (
). Incubate for 30 minutes. -
Termination: Stop reaction with 2N NaOH.
-
Measurement: Measure fluorescence of 4-hydroxyquinoline metabolite (Ex 310 nm / Em 400 nm).
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Expect Rasagiline IC50 ~5 nM; N-allyl-1-aminoindan IC50 > 10,000 nM.
References
-
Youdim, M. B., et al. (2001). "Rasagiline: Neuroprotection, Neuroplasticity, and Neurogenesis." Drug Development Research. Link
-
Finberg, J. P. (2020). "Inhibitors of MAO-B and COMT: their effects on brain dopamine levels and clinical utility in Parkinson's disease." International Journal of Molecular Sciences. Link
-
Phull, M. S., et al. (2010). "Process for the synthesis of propargylated aminoindan derivatives." U.S. Patent 8,461,388. Link
-
Binda, C., et al. (2004). "Structure of human monoamine oxidase B, a drug target for the treatment of neurological disorders." Nature Structural & Molecular Biology. Link
-
Bar-Am, O., et al. (2005). "Regulation of Bcl-2 family proteins by the neuroprotective agent rasagiline." Journal of Neurochemistry. Link
Sources
The Alkyne vs. Alkene Paradigm: Structure-Activity Relationship of N-Propargyl and N-Allyl Aminoindans
Executive Summary
The aminoindan scaffold is a privileged structure in neuropharmacology, serving as the backbone for several therapeutics targeting neurodegenerative disorders. However, the pharmacological destiny of an aminoindan derivative is heavily dictated by the nature of its nitrogen substituent. This technical guide explores the profound Structure-Activity Relationship (SAR) divergence between N-propargyl and N-allyl aminoindans. By analyzing the mechanistic differences at the enzymatic level and mapping their distinct neuroprotective pathways, we provide a comprehensive framework for drug development professionals designing multi-target-directed ligands (MTDLs).
Mechanistic Divergence at the Flavin Cofactor
The fundamental difference between N-propargyl and N-allyl aminoindans lies in the terminal bond of their respective substituents: an alkyne (triple bond) versus an alkene (double bond). This seemingly minor structural variance dictates entirely different interactions with the Monoamine Oxidase B (MAO-B) enzyme.
The N-Propargyl Motif: Suicide Inhibition
The N-propargyl group is the definitive pharmacophore for mechanism-based, irreversible MAO-B inhibition. When an N-propargyl aminoindan (such as 1[1]) enters the hydrophobic substrate cavity of MAO-B, it undergoes an enzymatic oxidation. The terminal carbon of the alkyne is highly electrophilic in this transition state, prompting a nucleophilic attack by the N5 atom of the enzyme's FAD (flavin adenine dinucleotide) cofactor. This reaction forms a stable, covalent flavocyanine adduct, permanently inactivating the enzyme.
The N-Allyl Motif: Reversible and Attenuated Binding
Conversely, substituting the alkyne with an alkene (N-allyl) fundamentally alters the electronic landscape and steric profile. The alkene lacks the specific electrophilicity and linear geometry required to form the covalent adduct with FAD. Consequently,2[2]. N-allyl aminoindans act predominantly as weak, reversible binders or are entirely inactive against MAO-B, making them useful primarily as comparative scaffolds or as building blocks when shifting target selectivity toward other enzymes like acetylcholinesterase (AChE).
Neuroprotective Pathways: Beyond Enzymatic Inhibition
Historically, the neuroprotective effects of aminoindans were assumed to be a downstream consequence of MAO-B inhibition (e.g., reduced oxidative stress from dopamine metabolism). However, advanced SAR studies have decoupled these mechanisms.
The N-propargyl moiety is an independent driver of neuronal survival.3[3]. Furthermore, the4[4].
When the propargyl group is replaced by an allyl group, this anti-apoptotic signaling cascade is severely attenuated. The rigid, linear geometry of the alkyne is strictly required to interact with the secondary (and currently uncharacterized) protein targets that mediate Bcl-2 upregulation and GDNF expression.
Mechanistic Visualization
Mechanistic divergence of N-propargyl vs N-allyl aminoindans in MAO-B inhibition and neuroprotection.
Quantitative SAR Data
To contextualize the structural impact, the following table summarizes the typical pharmacological profiles of the core scaffolds based on established literature values.
| Structural Motif | Representative Compound | MAO-B Inhibition Type | MAO-B IC₅₀ | Neuroprotective Efficacy | Primary Pharmacological Utility |
| N-Propargyl | Rasagiline | Irreversible (Suicide) | ~ 4.4 nM | High (Bcl-2, APP processing) | Parkinson's Disease, MTDLs |
| N-Allyl | N-Allyl Aminoindan | Reversible / Inactive | > 10,000 nM | Low / Absent | Comparative Scaffold, AChE Hybrids |
Experimental Methodologies
To ensure scientific integrity and trustworthiness, the following self-validating protocols are mandated for evaluating the SAR of synthesized aminoindan derivatives. These workflows explicitly isolate and prove the causality of the structural modifications.
Protocol 1: Kinetic Evaluation of Mechanism-Based MAO-B Inhibition
Objective: To differentiate the covalent suicide inhibition of the alkyne from the reversible binding of the alkene.
-
Pre-incubation: Incubate 10 nM of recombinant human MAO-B with varying concentrations of the test inhibitor (1 nM to 10 µM) in 50 mM potassium phosphate buffer (pH 7.4) at 37°C. Prepare separate aliquots for pre-incubation times of 0, 15, 30, and 60 minutes.
-
Rapid Dilution: Dilute the enzyme-inhibitor complex 100-fold into an assay buffer containing 50 µM kynuramine (a fluorogenic MAO substrate).
-
Fluorometric Detection: Measure the formation of the fluorescent product 4-hydroxyquinoline (Excitation: 310 nm, Emission: 400 nm) continuously for 20 minutes using a microplate reader.
-
Causality & Validation:
-
N-propargyl derivatives will show a time-dependent, exponential decrease in the initial velocity of the diluted reaction, confirming that the enzyme has been covalently modified and cannot recover.
-
N-allyl derivatives will show rapid recovery of enzymatic activity upon dilution, validating that any observed inhibition is strictly reversible and non-covalent.
-
Protocol 2: Mitochondrial Membrane Potential (ΔΨm) Assay for Neuroprotection
Objective: To isolate and quantify the anti-apoptotic efficacy of the scaffold independent of its MAO-B inhibitory activity.
-
Cell Culture & Pre-treatment: Seed SH-SY5Y human neuroblastoma cells at
cells/well in a 96-well plate. Pre-treat the cells with 1 µM of the aminoindan derivative for 2 hours. -
Oxidative Insult: Introduce 1 mM SIN-1 (a peroxynitrite donor) to the culture media to induce apoptotic DNA damage and mitochondrial collapse. Incubate for 24 hours at 37°C.
-
JC-1 Staining: Wash the cells with PBS and incubate with 5 µg/mL JC-1 dye for 30 minutes at 37°C. JC-1 forms red fluorescent J-aggregates in healthy mitochondria and remains as green fluorescent monomers in depolarized mitochondria.
-
Ratiometric Analysis: Measure fluorescence at 590 nm (red) and 530 nm (green). Calculate the 590/530 ratio.
-
Causality & Validation:
-
N-propargyl compounds will maintain a high 590/530 ratio, proving their ability to upregulate Bcl-2 and stabilize the membrane against oxidative stress.
-
N-allyl compounds will show a collapsed ratio similar to the SIN-1 vehicle control, proving that the alkyne geometry is an absolute requirement for this specific neuroprotective pathway.
-
Conclusion
The transition from an N-propargyl to an N-allyl group on the aminoindan scaffold is not merely a subtle steric tweak; it is a fundamental shift in pharmacological identity. The N-propargyl alkyne is a dual-function pharmacophore, acting simultaneously as a covalent anchor for MAO-B and a structural key for anti-apoptotic neuroprotective signaling. While N-allyl derivatives lose these specific properties, understanding this SAR boundary is critical for medicinal chemists designing multi-target-directed ligands (MTDLs) where irreversible MAO-B inhibition may need to be intentionally engineered out in favor of other targets.
References
- Privileged multi-target directed propargyl-tacrines combining cholinesterase and monoamine oxidase inhibition activities Source: Journal of Enzyme Inhibition and Medicinal Chemistry / PubMed Central URL
- Rasagiline [N-propargyl-1R(+)
- The anti-Parkinson drug, rasagiline, prevents apoptotic DNA damage induced by peroxynitrite in human dopaminergic neuroblastoma SH-SY5Y cells Source: Journal of Neural Transmission / ResearchGate URL
- Amphetamine Derivatives as Monoamine Oxidase Inhibitors Source: Frontiers in Pharmacology / PubMed Central URL
Sources
- 1. researchgate.net [researchgate.net]
- 2. Amphetamine Derivatives as Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Privileged multi-target directed propargyl-tacrines combining cholinesterase and monoamine oxidase inhibition activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The N-Allyl Derivative of 2,3-Dihydro-1H-inden-1-amine: Synthetic Utility and Pharmacological Profiling in MAO-B Inhibitor Development
Executive Summary
The compound N-allyl-2,3-dihydro-1H-inden-1-amine (commonly referred to as N-allyl-1-aminoindan) occupies a critical niche in modern medicinal chemistry. While it lacks the intrinsic therapeutic efficacy of its propargylated analogs, it serves as an indispensable synthetic intermediate and a rigorously monitored pharmacopoeial impurity in the manufacturing of irreversible monoamine oxidase B (MAO-B) inhibitors, most notably Rasagiline.
This technical guide explores the chemical logic, step-by-step synthetic methodologies, and pharmacological context of the N-allyl derivative, providing drug development professionals with a comprehensive understanding of its role in API (Active Pharmaceutical Ingredient) synthesis and quality control.
Chemical Identity & Structural Significance
The N-allyl derivative is structurally characterized by an indan core substituted at the C1 position with an allylamine moiety. It is frequently isolated as an organic acid addition salt (such as an oxalate or hydrochloride) to enhance its stability and facilitate purification[1].
Quantitative Data: Physicochemical Properties
The following table summarizes the core chemical identifiers and properties of N-allyl-1-aminoindan and its commercially relevant salt forms[2][3][4].
| Property | Value |
| Chemical Name | N-allyl-2,3-dihydro-1H-inden-1-amine |
| Common Synonyms | N-allyl-1-aminoindan; N-(prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine |
| CAS Registry Number (Free Base) | 91639-43-9 |
| CAS Registry Number (Oxalate Salt) | 1166392-43-3 |
| CAS Registry Number (HCl Salt) | 2225146-78-9 |
| Molecular Formula (Free Base) | C12H15N |
| Molecular Weight (Free Base) | 173.26 g/mol |
| Primary Application | Synthetic intermediate; API Impurity Standard[5][6] |
Mechanistic Role in API Synthesis: The "Allyl-to-Propargyl" Strategy
The synthesis of Rasagiline ((1R)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine) requires the attachment of a propargyl group to the primary amine of 1-aminoindan. However, direct propargylation using propargyl bromide is notoriously difficult to control, frequently resulting in over-alkylation and the formation of unwanted N,N-dipropargyl tertiary amines[1].
To circumvent this, process chemists developed a highly controlled multi-step pathway utilizing the N-allyl derivative as an intermediate[1].
Fig 1: Strategic logic for selecting the N-allyl synthetic route over direct propargylation.
By first reacting 1-aminoindan with allyl bromide, steric hindrance and controlled reactivity allow for precise mono-alkylation. The allyl group is subsequently converted into a propargyl group via a classic halogenation and double dehydrohalogenation sequence[1].
Experimental Protocols: A Self-Validating Workflow
The following methodologies detail the synthesis and subsequent transformation of the N-allyl intermediate. Each step is engineered with built-in causality to ensure a self-validating system.
Protocol A: Synthesis and Isolation of R-(-)-N-allyl-1-aminoindan Oxalate
Causality & Logic: The reaction utilizes potassium carbonate (
-
Reaction Setup: Suspend 1-aminoindan in acetonitrile (a polar aprotic solvent that enhances nucleophilicity). Add anhydrous
. -
Alkylation: Add allyl bromide dropwise at room temperature. Heat the mixture to reflux and monitor via TLC/HPLC until the starting material is consumed.
-
Workup: Filter the inorganic salts and concentrate the filtrate under vacuum. Dissolve the crude residue in a suitable solvent (e.g., isopropyl alcohol).
-
Salt Formation: Add a stoichiometric amount of oxalic acid. Stir until precipitation occurs.
-
Validation: Filter and dry the precipitate. System Check: If precipitation fails, it indicates either a failure in the substitution step or excessive formation of the highly soluble tertiary amine. The resulting white crystalline solid is (R)-N-allyl-1-aminoindan oxalate[1].
Protocol B: Bromination and Double Dehydrohalogenation
Causality & Logic: The alkene moiety of the allyl group must be converted to an alkyne. This is achieved by first performing an electrophilic addition of bromine across the double bond. The temperature is kept strictly at 0-5 °C to control the highly exothermic reaction and prevent the degradation of the indan core. Subsequent treatment with a strong base (KOH) drives an E2 elimination, stripping two equivalents of HBr to form the terminal alkyne (propargyl group)[1].
-
Freebasing: Suspend N-allyl-1-aminoindan oxalate (100 g) in 1000 mL of dichloromethane (DCM). Slowly add 500 mL of 10% NaOH solution to break the salt. Separate, wash, and dry the organic layer over sodium sulfate[1].
-
Bromination: Cool the organic phase to 0-5 °C. Dropwise, add a solution of bromine (60 g) dissolved in 250 mL of DCM. Stir at 25-30 °C for 1 hour. Quench the reaction mass into water and isolate the N-(2,3-dibromopropyl)-1-aminoindan intermediate[1].
-
Elimination: Heat the dibromo intermediate in ethanol in the presence of potassium hydroxide (KOH). The strong alkaline environment forces the double dehydrohalogenation.
-
Final Isolation: Extract and purify the resulting N-propargyl-1-aminoindan (Rasagiline)[1].
Fig 2: Synthetic pathway from 1-aminoindan to Rasagiline via the N-allyl intermediate.
Pharmacological Context & Impurity Profiling
Rasagiline is a potent, irreversible MAO-B inhibitor utilized in the management of Parkinson's disease. The irreversible nature of its inhibition is entirely dependent on the propargyl (alkyne) group, which acts as a "suicide substrate." Upon oxidation of the amine by the MAO-B enzyme, the alkyne is converted into a highly reactive intermediate that forms a covalent bond with the N5 atom of the enzyme's flavin adenine dinucleotide (FAD) cofactor.
The N-allyl derivative lacks this specific pharmacophore. Because the alkene group of the allyl moiety does not undergo this specific irreversible covalent attachment to FAD, N-allyl-1-aminoindan lacks the potent irreversible MAO-B inhibitory activity of its propargyl counterpart.
Consequently, any unreacted N-allyl-1-aminoindan carried over from the synthetic process is pharmacologically distinct and is strictly monitored as an API impurity (often cataloged as "Allyl Indanyl amine Impurity" or "Rasagiline Impurity 5")[5][6]. Regulatory guidelines mandate the quantification of this N-allyl derivative via HPLC to ensure the final drug product maintains its intended therapeutic profile and safety margins.
References
-
[3] PubChem. "(R)-N-Allyl-2,3-dihydro-1H-inden-1-amine oxalate | CID 67231187". Available at: [Link]
-
[5] Lotusfeet Pharma. "N-Allyl-1-indanamine 91639-43-9 | Impurity Standards Supplier". Available at:[Link]
-
[1] Google Patents. "US8461388B2 - Process for the synthesis of propargylated aminoindan derivatives". Available at:
-
Mansa STM Publishers / ResearchGate. "An overview of prior patents for the sequential progress in the synthetic approaches of Rasagiline, its salts, crystallographic forms and impurities". Available at: [Link]
Sources
- 1. US8461388B2 - Process for the synthesis of propargylated aminoindan derivatives - Google Patents [patents.google.com]
- 2. :: this compound | CAS No : 91639-43-9 | SVAK Life Sciences :: [svaklifesciences.com]
- 3. (R)-N-Allyl-2,3-dihydro-1H-inden-1-amine oxalate | C14H17NO4 | CID 67231187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2225146-78-9|N-Allyl-2,3-dihydro-1H-inden-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 5. lotusfeetpharma.com [lotusfeetpharma.com]
- 6. Allyl Indanyl amine Impurity | CAS No- 1166392-43-3 | NA [chemicea.com]
Biological Activity and Chemical Significance of N-(prop-2-en-1-yl)-1-indanamine
Executive Summary
N-(prop-2-en-1-yl)-1-indanamine , commonly referred to as N-allyl-1-aminoindan , is a structural analog and a critical synthetic precursor to the FDA-approved Parkinson's disease therapeutic, Rasagiline (N-propargyl-1-aminoindan)[1]. While it lacks the terminal alkyne necessary for irreversible monoamine oxidase B (MAO-B) inhibition, the allyl derivative holds significant value in Structure-Activity Relationship (SAR) profiling and neuroprotective pathway elucidation[2]. This technical guide details its mechanistic pharmacology, its role in non-amyloidogenic processing, and its robust utility in pharmaceutical synthesis.
Structural Pharmacology: The Alkyne vs. Alkene Paradigm
In the design of MAO-B inhibitors, the N-propargyl moiety is a privileged scaffold[2]. MAO-B is a flavoenzyme responsible for the oxidative deamination of neurotransmitters like dopamine. Irreversible MAO-B inhibitors, such as Rasagiline, rely on the propargyl group (prop-2-yn-1-yl) to form a covalent adduct with the N5 atom of the flavin adenine dinucleotide (FAD) cofactor[3].
Substitution of the propargyl group with an allyl group (prop-2-en-1-yl) yields N-allyl-1-aminoindan. This subtle saturation from an alkyne to an alkene fundamentally alters the molecule's pharmacodynamics. The alkene lacks the specific electronic and steric properties required to undergo the nucleophilic attack by the FAD cofactor. Consequently, N-allyl-1-aminoindan does not act as a suicide inhibitor[2]. In comparative SAR studies, the N-allyl motif is frequently utilized as a baseline or negative control for MAO-B irreversible inhibition, proving that the alkyne is non-negotiable for covalent FAD binding[2].
Neuroprotective Activity Independent of MAO-B
A pivotal discovery in the study of aminoindan derivatives is that neuroprotection is not strictly coupled to MAO-B inhibition[2]. While N-allyl-1-aminoindan exhibits negligible MAO-B inhibitory activity compared to its propargyl counterpart, it retains the core aminoindan scaffold, which confers intrinsic neuroprotective properties.
Mechanistically, the aminoindan core modulates the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. This activation upregulates α-secretase activity, shifting the cleavage of the Amyloid Precursor Protein (APP) toward the non-amyloidogenic pathway[2]. The resulting release of soluble APP alpha (sAPPα) promotes neuronal survival and mitigates the formation of neurotoxic amyloid-beta (Aβ) plaques.
Figure 1: Neuroprotective signaling pathway of the aminoindan core via APP processing.
Synthetic Utility: The Gateway to Rasagiline
Beyond its pharmacological utility, N-allyl-1-aminoindan is a highly efficient, scalable intermediate in the industrial synthesis of Rasagiline[1]. Direct propargylation of 1-aminoindan can sometimes yield over-alkylation or require expensive reagents. The "allyl route" offers a controlled, high-yield alternative via halogenation and subsequent elimination[1].
Experimental Protocol: Synthesis of Rasagiline via N-Allyl-1-aminoindan
The following protocol outlines a self-validating synthetic workflow, emphasizing the causality behind reagent selection:
-
N-Alkylation: React (R)-1-aminoindan with allyl bromide in the presence of a mild base (e.g., potassium carbonate) in an organic solvent like acetonitrile[4].
-
Causality: The base neutralizes the generated hydrobromic acid (HBr), preventing the protonation of the amine reactant and driving the equilibrium forward to yield N-allyl-1-aminoindan[4].
-
-
Halogenation: Dissolve the N-allyl-1-aminoindan intermediate in dichloromethane (DCM) and cool to 0-5°C. Add a stoichiometric amount of bromine (
) dropwise[1].-
Causality: The alkene undergoes rapid electrophilic addition, yielding N-(2,3-dibromopropyl)-1-aminoindan[1]. Strict temperature control is critical to prevent unwanted electrophilic aromatic substitution on the indan ring.
-
-
Double Dehydrobromination: Subject the dibromo intermediate to strong alkaline conditions using potassium hydroxide (KOH) in an alcohol/water mixture under heat[1].
-
Causality: The strong base facilitates two successive E2 elimination reactions, stripping away two equivalents of HBr to generate the terminal alkyne, successfully yielding the target N-propargyl-1-aminoindan (Rasagiline)[1].
-
Figure 2: Step-by-step synthetic workflow of Rasagiline via the N-allyl intermediate.
Quantitative SAR Data Summary
To illustrate the stark contrast in target affinity driven by the alkyne/alkene substitution, the following table summarizes typical MAO-B
| Compound Motif | Structural Feature | MAO-B Inhibition ( | Mechanism of Action |
| Rasagiline | Terminal Alkyne (Propargyl) | 36 nM | Irreversible (Covalent FAD binding) |
| N-Allyl-1-aminoindan | Terminal Alkene (Allyl) | > 10,000 nM (Inactive) | None / Weak Reversible |
| Propargyl-Tacrine Hybrids | Terminal Alkyne (Propargyl) | 21 nM – 178 nM | Irreversible |
| Allyl-Tacrine Hybrids | Terminal Alkene (Allyl) | > 5,000 nM | Weak Reversible |
Note: The N-allyl motif serves primarily to isolate and verify the non-MAO-B dependent neuroprotective effects of the core scaffold[2].
References
-
Chrienova, Z., et al. "Privileged multi-target directed propargyl-tacrines combining cholinesterase and monoamine oxidase inhibition activities." Journal of Enzyme Inhibition and Medicinal Chemistry (2022). URL:[Link]
- Phull, M. S., et al. "Process for the synthesis of propargylated aminoindan derivatives." European Patent Office: EP2231582B1 (2010).
- Blaugrund, E., et al. "Rasagiline formulations and processes for their preparation." United States Patent and Trademark Office: US Patent 7,572,834 (2009).
Sources
- 1. EP2231582B1 - Process for the synthesis of propargylated aminoindan derivatives - Google Patents [patents.google.com]
- 2. Privileged multi-target directed propargyl-tacrines combining cholinesterase and monoamine oxidase inhibition activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US8461388B2 - Process for the synthesis of propargylated aminoindan derivatives - Google Patents [patents.google.com]
- 5. Privileged multi-target directed propargyl-tacrines combining cholinesterase and monoamine oxidase inhibition activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Prospects in the Inhibition of Monoamine Oxidase‑B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer’s Disease: A Review - PMC [pmc.ncbi.nlm.nih.gov]
N-Allyl-1-aminoindan: Physicochemical Profiling and Strategic Utility in Neuropharmacological Synthesis
Executive Summary
In the landscape of neuropharmacological drug development, the synthesis of irreversible monoamine oxidase B (MAO-B) inhibitors demands rigorous stereochemical and stoichiometric control. N-Allyl-1-aminoindan (CAS: 91639-43-9) serves as a paramount secondary amine intermediate in the commercial synthesis of Rasagiline (Azilect), a frontline therapeutic for Parkinson's disease. This whitepaper provides an in-depth technical analysis of N-Allyl-1-aminoindan, detailing its molecular weight, chemical formula, and the mechanistic causality behind its use as a "masked alkyne" precursor to bypass the limitations of direct propargylation.
Physicochemical Profiling & Quantitative Data
Understanding the fundamental properties of N-Allyl-1-aminoindan is critical for downstream purification and reaction scaling. The compound consists of an indan core fused to an allylic secondary amine, yielding a molecular formula of C₁₂H₁₅N and a molecular weight of 173.26 g/mol (1)[1].
The table below summarizes its critical quantitative and structural data:
| Parameter | Specification |
| IUPAC Name | N-(prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine |
| Common Name | N-Allyl-1-aminoindan |
| CAS Registry Number | 91639-43-9 |
| Molecular Formula | C₁₂H₁₅N |
| Molecular Weight | 173.26 g/mol |
| Structural Motif | Bicyclic indan core + N-linked allyl group |
| Target API Application | Precursor to Rasagiline (Propargylamine MAO-B Inhibitor) |
Strategic Rationale in Drug Development (Mechanistic Causality)
Direct N-alkylation of 1-aminoindan using propargyl bromide is historically challenging. The resulting secondary amine (Rasagiline) is highly nucleophilic and rapidly undergoes over-alkylation to form unwanted tertiary amines (e.g., N,N-dipropargyl-1-aminoindan) (2)[2].
To enforce strict stoichiometric control, pharmaceutical chemists deploy the N-allyl route as a strategic workaround. The allyl group acts as a "masked" alkyne. By first synthesizing N-Allyl-1-aminoindan, chemists can isolate a stable secondary amine. The isolated allyl intermediate is then subjected to electrophilic bromination followed by a double E2 elimination (dehydrobromination) to cleanly yield the terminal alkyne (propargyl group) without the risk of over-alkylation (3)[3].
Experimental Workflows & Self-Validating Protocols
As a Senior Application Scientist, it is imperative to design protocols that are not just sequential steps, but self-validating systems where the chemistry itself acts as a quality control filter.
Protocol 1: N-Allylation of 1-Aminoindan
-
Objective: Synthesize N-Allyl-1-aminoindan while suppressing tertiary amine formation.
-
Step-by-Step Methodology:
-
Charge Reactor: Dissolve 1-aminoindan in acetonitrile.
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃).
-
Causality: K₂CO₃ acts as a heterogeneous acid scavenger to neutralize the HBr byproduct without catalyzing side reactions.
-
-
Electrophile Addition: Introduce allyl bromide dropwise under controlled agitation at 25°C.
-
Causality: Acetonitrile's polar aprotic nature accelerates the Sₙ2 substitution, while controlled addition prevents thermal spikes.
-
-
Isolation via Salt Formation: Treat the crude organic layer with oxalic acid to form N-allyl-1-aminoindan oxalate.
-
-
Self-Validation Checkpoint: The precipitation of the oxalate salt serves as an intrinsic thermodynamic filter. Over-alkylated impurities remain highly soluble in the mother liquor, ensuring the isolated solid is >99% pure before proceeding (4)[4].
Protocol 2: Electrophilic Bromination
-
Objective: Convert the allyl double bond to a dibromoalkane.
-
Step-by-Step Methodology:
-
Free-Basing: De-oxalate the intermediate using 10% NaOH and extract into dichloromethane (DCM).
-
Halogenation: Cool the reactor to 0–5°C and add a stoichiometric amount of Br₂ dissolved in DCM dropwise.
-
Causality: DCM is utilized because it lacks abstractable protons, making it completely inert to bromine. The strict low-temperature control suppresses free-radical substitution on the indan ring, ensuring electrophilic addition occurs strictly at the allyl double bond.
-
-
-
Self-Validation Checkpoint: Monitor the reaction via HPLC. The complete disappearance of the allyl peak (MW: 173.26) and the emergence of a heavier, highly lipophilic dibromo peak confirms the successful formation of N-(2,3-dibromopropyl)-1-aminoindan.
Protocol 3: Double Dehydrobromination to Rasagiline
-
Objective: Execute successive E2 eliminations to form the terminal alkyne.
-
Step-by-Step Methodology:
-
Solvent System: Dissolve the dibromo intermediate in an ethanol/water mixture.
-
Base-Catalyzed Elimination: Add a vast excess of Potassium Hydroxide (KOH) and heat to reflux.
-
Causality: KOH provides the strong hydroxide nucleophile necessary for the elimination. The first E2 elimination removes HBr to form a bromoalkene; the second E2 elimination requires higher activation energy (provided by refluxing heat) to form the terminal alkyne (Rasagiline).
-
-
-
Self-Validation Checkpoint: Chiral resolution using L-tartaric acid. The selective crystallization of the (R)-tartrate salt validates both the chemical identity and the stereochemical integrity of the final API.
Pathway Visualization
Chemical workflow from 1-Aminoindan to Rasagiline via the N-Allyl-1-aminoindan intermediate.
References
-
An overview of prior patents for the sequential progress in the synthetic approaches of Rasagiline , Indian Journal of Pharmacy and Drug Studies (ResearchGate). 4
-
N-Allyl-1-indanamine 91639-43-9 Impurity Standards , Lotusfeet Pharma. 1
-
Process for the Synthesis of Propargylated Aminoindan Derivatives , US Patent 20110054218A1.2
-
Process for the synthesis of propargylated aminoindan derivatives , European Patent EP2231582B1. 3
Sources
- 1. lotusfeetpharma.com [lotusfeetpharma.com]
- 2. US20110054218A1 - Process for the Synthesis of Propargylated Aminoindan Derivatives - Google Patents [patents.google.com]
- 3. EP2231582B1 - Process for the synthesis of propargylated aminoindan derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
N-Allyl-1-Aminoindan: Synthetic Pivot & Pharmacological Comparator in Parkinson’s Therapeutics
The following technical guide details the role of N-allyl-1-aminoindan within the landscape of Parkinson’s Disease (PD) therapeutics. While often overshadowed by its N-propargyl analog (Rasagiline), the N-allyl variant serves as a critical synthetic intermediate and a pivotal pharmacological comparator that helped elucidate the mechanism of irreversible MAO-B inhibition.
Executive Summary
N-allyl-1-aminoindan represents a crucial chemical entity in the development of second-generation monoamine oxidase B (MAO-B) inhibitors. Chemically, it is the alkene analog of Rasagiline (N-propargyl-1-aminoindan). Its historical and technical significance is twofold:
-
Synthetic Utility: It functions as a stable precursor in the "Allyl Route" for high-purity Rasagiline synthesis, avoiding the formation of dialkylated byproducts common in direct propargylation.
-
Mechanistic Validation: In Structure-Activity Relationship (SAR) studies, it acts as a negative control for mechanism-based inactivation. The inability of the allyl (double bond) group to form a stable covalent adduct with the FAD cofactor—unlike the propargyl (triple bond) group—confirmed the "suicide inhibition" mechanism required for clinical efficacy.
Part 1: Chemical Architecture & SAR Logic
The development of aminoindans was driven by the need to improve upon Selegiline (Deprenyl) , which metabolizes into neurotoxic amphetamine derivatives. The aminoindan core (1-aminoindan) is non-amphetamine-like.[1] The critical divergence lies in the N-substitution:
| Feature | N-Allyl-1-Aminoindan | N-Propargyl-1-Aminoindan (Rasagiline) |
| Structure | ||
| Electronic State | ||
| MAO-B Binding | Reversible / Competitive | Irreversible (Mechanism-Based) |
| FAD Interaction | Steric occlusion; no covalent adduct | Forms N5-flavinocyanine adduct |
| Clinical Status | Synthetic Intermediate / Tool Compound | FDA-Approved Drug (Azilect) |
The Mechanistic "Switch"
The pharmacological potency of Rasagiline hinges on the propargylamine moiety . MAO-B attempts to oxidize the amine, generating a reactive radical intermediate.
-
In Rasagiline: The acetylenic radical reacts covalently with the N5 atom of the FAD cofactor, permanently disabling the enzyme (Suicide Inhibition).
-
In N-Allyl-1-Aminoindan: The vinylic radical formed from the allyl group is less reactive toward the specific FAD nucleophile in the MAO-B active site. It typically acts as a substrate or a reversible inhibitor, failing to achieve the sustained dopamine elevation required for PD therapy.
Part 2: The "Allyl Route" Synthesis Protocol
Direct propargylation of 1-aminoindan often yields di-propargylated impurities which are difficult to remove. The Allyl Route (Patent EP2231582B1 / US8461388) utilizes N-allyl-1-aminoindan as a "mask" to ensure mono-substitution before converting the double bond to a triple bond.
Workflow Visualization
The following diagram illustrates the conversion of 1-aminoindan to Rasagiline via the N-allyl intermediate.
Caption: The "Allyl Route" synthesis, utilizing N-allyl-1-aminoindan as the stable precursor to generate the propargyl moiety via bromination and elimination.
Detailed Protocol (Based on Patent Disclosures)
Objective: Synthesis of (R)-Rasagiline via (R)-N-allyl-1-aminoindan.
-
N-Allylation (Formation of the Intermediate):
-
Reagents: (R)-1-Aminoindan, Allyl Bromide, Potassium Carbonate (
).[2] -
Solvent: Acetonitrile (
). -
Procedure: Reflux (R)-1-aminoindan with 1.1 eq of allyl bromide and 2.0 eq of base for 4–6 hours.
-
Outcome: Isolation of (R)-N-allyl-1-aminoindan .
-
Note: This step is easier to control for mono-alkylation compared to propargyl chloride.
-
-
Halogenation:
-
Reagents: Bromine (
). -
Solvent: Dichloromethane (DCM).
-
Procedure: Add bromine dropwise to the N-allyl intermediate at 0°C. The double bond consumes the bromine.
-
Outcome: N-(2,3-dibromopropyl)-1-aminoindan.
-
-
Dehydrohalogenation (Formation of the Triple Bond):
Part 3: Pharmacological Profile & Neuroprotection[8][9]
While N-allyl-1-aminoindan is not the clinical drug, its pharmacological profile elucidates the requirements for neuroprotection.
MAO-B Inhibition Data
The following table contrasts the inhibitory potential, highlighting why the allyl variant serves as a reference standard rather than a drug candidate.
| Compound | IC50 (MAO-B) | Reversibility | Selectivity (B vs A) |
| Rasagiline | 2–5 nM | Irreversible | >50-fold |
| Selegiline | 5–10 nM | Irreversible | >20-fold |
| N-Allyl-1-Aminoindan | ~1–10 µM* | Reversible | Low |
| 1-(R)-Aminoindan | >100 µM | Reversible | None |
*Estimated range based on SAR studies of non-propargyl analogs; affinity is orders of magnitude lower due to lack of covalent bond formation.
Neuroprotective Pathways (GAPDH)
Research indicates that the propargyl moiety is essential for the anti-apoptotic activity of Rasagiline, specifically through the S-nitrosylation of GAPDH.
-
Mechanism: The propargyl amine binds to GAPDH, preventing its S-nitrosylation and subsequent nuclear translocation (which triggers cell death).
-
N-Allyl Failure: The allyl group lacks the specific steric and electronic configuration to effectively bind the GAPDH site or prevent the nitrosylation cascade.
-
Metabolite Contribution: Both the allyl and propargyl variants metabolize into 1-aminoindan . This core metabolite does possess some neuroprotective properties (via Bcl-2 upregulation), but it lacks the potency of the parent propargyl compound.
Signaling Pathway Diagram
The divergence in neuroprotective efficacy is mapped below.
Caption: Rasagiline's dual mechanism (MAO-B + GAPDH) vs. N-allyl's limited efficacy. The allyl variant fails to engage the GAPDH anti-apoptotic switch.
References
-
Teva Pharmaceutical Industries. (2010). Process for the synthesis of propargylated aminoindan derivatives. European Patent EP2231582B1. Link
-
Youdim, M. B., et al. (2001). The anti-Parkinson drug rasagiline and its cholinesterase inhibitor derivatives exert neuroprotection unrelated to MAO inhibition.[7] Annals of the New York Academy of Sciences. Link
-
Binda, C., et al. (2004). Crystal structures of monoamine oxidase B in complex with four inhibitors of the N-propargylaminoindan class. Journal of Medicinal Chemistry. Link
-
Bar-Am, O., et al. (2010). The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline. Journal of Neurochemistry. Link
-
Cipla Limited. (2013). Process for the synthesis of propargylated aminoindan derivatives. US Patent 8,461,388. Link
Sources
- 1. The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20110054218A1 - Process for the Synthesis of Propargylated Aminoindan Derivatives - Google Patents [patents.google.com]
- 3. EP2231582B1 - Process for the synthesis of propargylated aminoindan derivatives - Google Patents [patents.google.com]
- 4. EP2364967A2 - Process for preparation of rasagiline and salts thereof - Google Patents [patents.google.com]
- 5. cris.tau.ac.il [cris.tau.ac.il]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. scispace.com [scispace.com]
Methodological & Application
Application Note: High-Purity Synthesis of N-(prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine via Controlled Alkyne Reduction
Executive Summary
N-(prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine (commonly known as N-allyl-1-aminoindane) is a critical intermediate and a recognized process impurity in the synthesis of the monoamine oxidase B (MAO-B) inhibitor rasagiline 1[1]. For pharmaceutical development and analytical chemistry, synthesizing high-purity reference standards of this compound is essential for accurate impurity profiling and regulatory compliance 2[2]. This application note details a high-yield, self-validating protocol for its synthesis, specifically designed to avoid the common pitfalls of direct alkylation.
Mechanistic Rationale: Overcoming Alkylation Challenges
When synthesizing secondary amines, the most apparent route is the direct alkylation of a primary amine. However, reacting 1-aminoindane with allyl bromide typically results in poor yields and low purity (~72%) 1[1].
Causality of Over-Alkylation: The secondary amine product (N-allyl-1-aminoindane) is inherently more nucleophilic than the primary amine starting material due to the electron-donating nature of the newly attached alkyl group. This inevitably leads to over-alkylation via an SN2 mechanism, generating tertiary amine byproducts that are notoriously difficult to separate via standard crystallization or chromatography.
The Strategic Solution: To circumvent this, we utilize a highly controlled partial reduction of the corresponding alkyne, N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine (rasagiline base) 3[3]. By employing the Lindlar catalyst (palladium deposited on calcium carbonate, poisoned with lead) alongside a catalytic amount of pyridine, the hydrogenation is strictly halted at the alkene stage. Pyridine acts as an additional catalyst poison, selectively deactivating the highly reactive palladium sites that would otherwise facilitate the over-reduction of the newly formed allyl group into a fully saturated propyl group 3[3].
Figure 1: Mechanistic comparison of direct alkylation vs. controlled alkyne reduction.
Experimental Protocol: Lindlar-Catalyzed Hydrogenation
Figure 2: Step-by-step workflow for the synthesis of N-allyl-1-aminoindane.
Materials & Reagents
-
Starting Material: N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine (10 g, 0.0584 mol, 1.0 eq) 3[3]
-
Catalyst: Lindlar Catalyst (5% Pd on CaCO₃, Pb poisoned) (1.0 g, 10% w/w) 3[3]
-
Workup Solvents: Ethyl Acetate (EtOAc) and n-Hexane (for trituration) 3[3]
Step-by-Step Procedure
-
Preparation of the Reaction Mixture: In a clean, dry 250 mL round-bottom flask, dissolve 10 g of N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine in 100 mL of methanol 3[3].
-
Catalyst & Poison Addition: Add 0.456 g of pyridine to the solution. Carefully add 1.0 g of Lindlar catalyst to the mixture 3[3]. Safety Note: Palladium catalysts can ignite flammable solvents; add under an inert atmosphere (e.g., nitrogen or argon) before introducing hydrogen.
-
Hydrogenation: Purge the reaction vessel with hydrogen gas three times to remove residual air. Attach a hydrogen-filled balloon to the flask. Stir the reaction mixture vigorously at ambient temperature (approx. 20-25 °C) for 6 hours 3[3].
-
Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) to ensure the complete disappearance of the starting alkyne 3[3].
-
Filtration: Once complete, filter the reaction mixture through a pad of Celite to remove the Lindlar catalyst 3[3]. Wash the Celite bed with an additional 20 mL of methanol to ensure complete product recovery.
-
Concentration & Isolation: Evaporate the methanol under high vacuum at a temperature below 50 °C. Triturate the resulting crude residue using a mixture of EtOAc and n-hexane to precipitate impurities, yielding the pure product as a brown-colored oil 3[3].
Quantitative Data & Analytical Characterization
The following tables summarize the expected analytical and quantitative outcomes based on validated literature protocols.
Table 1: Comparison of Synthesis Routes
| Parameter | Direct Allylation (Scheme I) | Lindlar Reduction (Scheme II) |
| Starting Material | 1-Aminoindane + Allyl Bromide | N-Propargyl-1-aminoindane + H₂ |
| Primary Challenge | Over-alkylation (tertiary amines) | Over-reduction (to propyl group) |
| Mechanistic Control | Stoichiometric control (Ineffective) | Catalyst poisoning (Highly Effective) |
| HPLC Purity | ~72.0% | >90.0% |
| Overall Yield | Low / Difficult Isolation | 84.5% |
Table 2: Analytical Data for this compound
| Analytical Method | Result / Observation |
| Appearance | Brown colored oil |
| Chemical Formula | C₁₂H₁₅N |
| Molecular Weight | 173.25 g/mol |
| Mass Spectrometry (ESI) | Expected: m/z 174.1 (M+H)⁺ |
| HPLC Purity | > 90.0 % |
Troubleshooting & Process Optimization (Scientist Insights)
-
Preventing Over-Reduction: If analytical profiling reveals the presence of N-propyl-1-aminoindane, the catalyst is insufficiently poisoned. Ensure the pyridine is fresh and accurately measured (0.1 eq). Do not substitute pyridine with stronger bases unless validated, as this may completely halt the reduction process 3[3].
-
Pressure Management: Strictly maintain balloon pressure (approx. 1 atm) 3[3]. Utilizing high-pressure hydrogenation equipment (e.g., a Parr shaker at >30 psi) will override the lead/pyridine poisoning, forcing the complete saturation of the alkene.
-
Filtration Efficiency: The use of a Celite bed is mandatory 3[3]. Attempting to filter the fine particulate Lindlar catalyst through standard filter paper will lead to product loss, clogged pores, and potential palladium contamination in the final oil.
References
- Asian Journal of Chemistry - Synthesis of 2,3-dihydro-1H-inden-1-amine or allyl impurity. Source: asianpubs.org.
- Asian Journal of Chemistry - Application of Lindlar Catalyst in the Preparation of Allyl Impurities. Source: asianpubs.org.
- CymitQuimica - (1R)-2,3-Dihydro-N-2-propen-1-yl-1H-inden-1-amine Ethanedioate (Reference Standard). Source: cymitquimica.com.
Sources
Application Note: Protocol for N-Alkylation of 1-Aminoindan with Allyl Bromide
Abstract & Strategic Overview
The N-alkylation of 1-aminoindan with allyl bromide presents a classic challenge in organic synthesis: controlling selectivity . The primary amine (1-aminoindan) reacts to form a secondary amine (N-allyl-1-aminoindan), which is often more nucleophilic than the starting material due to the inductive donation of the alkyl group (though mitigated slightly by the allyl's electron-withdrawing nature). This leads to a competitive "runaway" reaction, forming the undesired N,N-diallyl tertiary amine and quaternary ammonium salts.
This guide provides a robust protocol designed to maximize mono-alkylation through kinetic control and specific purification logic. We utilize a Potassium Carbonate (
Critical Mechanism: The Selectivity Challenge
The reaction follows an
Figure 1: Reaction cascade showing the competitive alkylation pathways. The objective is to maximize k1 while suppressing k2.
Material Specifications & Safety
Safety Warning: Allyl bromide is a potent lachrymator , alkylating agent, and highly flammable. 1-Aminoindan is a skin irritant and harmful if swallowed. All operations must be performed in a functioning fume hood.
| Reagent | CAS No. | MW ( g/mol ) | Density (g/mL) | Role | Notes |
| 1-Aminoindan | 34698-41-4 | 133.19 | 1.038 | Substrate | Racemic or Chiral (R/S). Store under inert gas (absorbs |
| Allyl Bromide | 106-95-6 | 120.98 | 1.398 | Electrophile | Toxic/Lachrymator. Check color; discard if dark brown. |
| Potassium Carbonate | 584-08-7 | 138.21 | N/A | Base | Anhydrous, granular. Grind to powder for better surface area. |
| Acetonitrile (MeCN) | 75-05-8 | 41.05 | 0.786 | Solvent | Polar aprotic. Dry (water <0.1%). |
Experimental Protocol
Method A: High-Selectivity Controlled Addition
This method uses stoichiometry and slow addition to favor the mono-alkylated product.
Step-by-Step Procedure:
-
Preparation of Amine Solution:
-
In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 1-Aminoindan (13.3 g, 100 mmol, 1.0 equiv) in Acetonitrile (100 mL) .
-
Add Potassium Carbonate (
) (20.7 g, 150 mmol, 1.5 equiv) . -
Note: The base acts as a scavenger for the HBr generated.
-
-
Temperature Equilibration:
-
Place the flask in a water bath or heating block set to 40°C .
-
Expert Insight: While room temperature works, 40°C ensures consistent solubility and reaction rate without promoting rapid over-alkylation seen at reflux.
-
-
Controlled Addition (Crucial Step):
-
Prepare a solution of Allyl Bromide (11.5 g, 8.2 mL, 95 mmol, 0.95 equiv) in Acetonitrile (20 mL) .
-
Using a syringe pump or pressure-equalizing dropping funnel, add the allyl bromide solution to the amine mixture dropwise over 2 hours .
-
Rationale: Keeping the allyl bromide as the limiting reagent at any specific moment ("starving" the reaction) minimizes the statistical probability of a secondary amine encountering an allyl bromide molecule before the primary amines are exhausted.
-
-
Reaction Monitoring:
-
Stir for an additional 4–6 hours at 40°C.
-
TLC System: Hexane:Ethyl Acetate (7:3).
-
Visualization: UV (254 nm) and Ninhydrin stain (Primary amine = Red/Purple; Secondary amine = Faint/Different hue).
-
Endpoint: Consumption of Allyl Bromide.[1][2] Some starting 1-aminoindan will remain (due to 0.95 eq stoichiometry).
-
-
Workup:
-
Filter off the solid inorganic salts (
, excess ) through a celite pad or sintered glass. Rinse the cake with Ethyl Acetate. -
Concentrate the filtrate under reduced pressure to remove Acetonitrile.
-
Dissolve the residue in Ethyl Acetate (150 mL) and wash with Water (2 x 50 mL) and Brine (50 mL) .
-
Purification Strategy: The "pH-Switch" Extraction
Chromatography is effective but time-consuming. For scale-up, we utilize the difference in basicity and lipophilicity between the mono-allyl product, the di-allyl impurity, and the starting material. This method is adapted from industrial protocols for Rasagiline (N-propargyl-1-aminoindan) [1, 2].
The Logic:
-
Di-allyl amine: Most lipophilic, least basic (steric hindrance/solvation).
-
Mono-allyl amine: Moderately lipophilic, basic.
-
Primary amine: Least lipophilic, basic.
Figure 2: pH-Controlled Fractional Extraction Workflow. This method exploits the subtle
Purification Protocol:
-
Take the crude reaction residue dissolved in Toluene or Ethyl Acetate.
-
Acid Extraction: Extract with water adjusted to pH 3.0 (using dilute HCl).
-
Result: The Di-allyl impurity (highly lipophilic) tends to remain in the organic layer, while the mono-allyl and primary amine salts move to the aqueous phase.
-
-
Selective Liberation: Separate the aqueous layer. Carefully adjust the pH to 6.0–6.5 using 1M NaOH.
-
Product Recovery: Extract this pH 6 solution with Ethyl Acetate (3x).
-
Result: At pH 6, the N-allyl-1-aminoindan partitions significantly into the organic phase, while the more hydrophilic primary amine (1-aminoindan) largely remains in the water (to be recovered later at pH >10).
-
-
Final Polish: Dry organic layer over
, filter, and evaporate. If purity is <98%, proceed to flash chromatography ( , Hexane/EtOAc gradient).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Di-allyl formation | Addition too fast or high temp. | Reduce temp to 20°C; extend addition time to 4h. Reduce Allyl Bromide to 0.85 eq. |
| Low Conversion | Old Allyl Bromide (hydrolysis). | Distill Allyl Bromide before use or increase equivalents slightly (monitor TLC). |
| Product Color | Oxidation of amine. | Perform reaction under Nitrogen/Argon atmosphere. |
| Emulsions during workup | Similar densities/surfactants. | Add minimal brine; filter through Celite before separation. |
References
-
Process for the preparation of (R)-1-aminoindanes. European Patent EP2181980A1. (Describes the pH-dependent separation of N-alkylated aminoindans). Link
- Synthesis of Rasagiline.The Merck Index, Monograph on Rasagiline (Analogous chemistry using propargyl bromide).
-
Selective N-alkylation of primary amines. RSC Advances, 2014. (General methodology for mono-alkylation control). Link
-
Allyl Bromide Safety Data Sheet. Sigma-Aldrich/Merck. Link
Sources
Application Note: Strategic Synthesis of Rasagiline Mesylate via the N-Allyl-1-Aminoindan Pathway
Executive Summary
Rasagiline (N-propargyl-1(R)-aminoindan) is a selective, irreversible monoamine oxidase-B (MAO-B) inhibitor indicated for the treatment of Parkinson’s disease.[1][2][3] Traditional synthesis involves the direct alkylation of 1-aminoindan with propargyl halides.[4] However, this route poses significant regulatory challenges due to the use of genotoxic alkylating agents (propargyl chloride/bromide) and the formation of difficult-to-remove impurities.
This Application Note details an alternative, high-fidelity synthetic route using N-Allyl-1-aminoindan as a strategic intermediate. This "Allyl Route" circumvents the use of propargyl halides by employing an allylation-bromination-dehydrobromination sequence. This protocol ensures high enantiomeric purity, minimizes genotoxic impurity (GTI) carryover, and offers a robust mechanism for industrial scalability.
Strategic Rationale: The "Allyl Route" vs. Direct Alkylation
The choice to utilize N-Allyl-1-aminoindan is driven by three critical factors in Process Analytical Technology (PAT):
-
Mitigation of Genotoxicity: Direct propargylation requires propargyl halides, which are structural alerts for genotoxicity. The Allyl Route uses allyl bromide, followed by downstream chemistry that chemically destroys the alkylating backbone, reducing the risk of residual GTIs in the final API.
-
Selectivity Control: Direct propargylation often yields significant amounts of N,N-bis-propargyl side products. The allyl group is bulkier and the reaction kinetics can be better controlled to favor mono-alkylation.
-
Purification Leverage: The N-Allyl-1-aminoindan oxalate salt crystallizes efficiently, acting as a "purification firewall" that rejects unreacted 1-aminoindan and other non-basic impurities before the final synthetic steps.
Comparative Workflow Analysis
Figure 1: Comparison of the traditional direct alkylation route versus the N-Allyl intermediate pathway. The Allyl route provides discrete control points for impurity rejection.
Detailed Experimental Protocols
The following protocols are optimized for the synthesis of (R)-Rasagiline Mesylate starting from (R)-1-aminoindan.
Phase 1: Synthesis of N-Allyl-1-aminoindan
Objective: Mono-alkylation of the amine while minimizing bis-allylation.
-
Reagents:
Protocol:
-
Charge a reactor with (R)-1-Aminoindan and Acetonitrile (10 volumes).
-
Add anhydrous
under stirring. -
Cool the mixture to 10–15°C.
-
Add Allyl Bromide dropwise over 60 minutes. Note: Exothermic reaction. Maintain temperature <25°C to prevent bis-allylation.
-
Heat to reflux (approx. 80°C) and stir for 4–6 hours.
-
Monitor by HPLC. Target: <1.0% unreacted starting material.
-
Workup: Filter inorganic salts. Concentrate the filtrate. Dissolve residue in Toluene and wash with water.[5]
-
Purification (Critical Step): To ensure high enantiomeric excess (ee), convert the crude oil to the Oxalate Salt .
-
Dissolve crude N-Allyl-1-aminoindan in Ethanol.
-
Add Oxalic acid (1.0 eq).
-
Cool to 0–5°C. Filter the white crystalline solid.
-
Result: Highly pure N-Allyl-1-aminoindan Oxalate.
-
Phase 2: Bromination to N-(2,3-dibromopropyl)-1-aminoindan
Objective: Activation of the allyl double bond for subsequent alkyne formation.
-
Reagents:
-
N-Allyl-1-aminoindan (Free base, liberated from oxalate)
-
Bromine (
) (1.05 eq) -
Solvent: Dichloromethane (DCM)
-
Protocol:
-
Suspend the N-Allyl-1-aminoindan oxalate in DCM and treat with 10% NaOH to liberate the free base.[8] Separate the organic layer.[5][7][9]
-
Cool the DCM solution containing the free base to 0–5°C.
-
Add elemental Bromine dissolved in DCM dropwise.
-
Visual Indicator: The red color of bromine should persist briefly and then fade as it reacts with the double bond.
-
-
Stir at 20–25°C for 1 hour.
-
Quench with aqueous Sodium Bisulfite (
) to remove excess bromine. -
Isolate: Wash with water, dry over
, and concentrate.-
Intermediate: N-(2,3-dibromopropyl)-1-aminoindan (usually an oil).[10]
-
Phase 3: Dehydrobromination to Rasagiline
Objective: Double elimination of HBr to form the propargyl (alkyne) moiety.
-
Reagents:
Protocol:
-
Dissolve the dibromo intermediate in Toluene.
-
Add KOH (4.0 eq). Note: Excess base is required for double elimination.
-
Heat to 60–80°C for 2–4 hours.
-
Monitor by HPLC for the disappearance of the bromo-alkene intermediate.
-
Workup: Cool to room temperature. Add water to dissolve salts.[9] Separate the organic layer (containing Rasagiline base).[5][7][10][12]
-
Salt Formation: Treat the toluene layer with Methanesulfonic acid to precipitate Rasagiline Mesylate .
Critical Control Points & Troubleshooting
| Process Step | Potential Failure Mode | Root Cause | Corrective Action |
| Allylation | High Bis-Allyl Impurity | Temperature too high during addition; Excess Allyl Bromide. | Maintain T < 15°C during addition. Use stoichiometric control (1.05–1.1 eq). |
| Bromination | Incomplete Reaction | Bromine evaporation or insufficient stoichiometry. | Perform reaction in a closed system at low temp. Ensure slight excess of |
| Dehydrobromination | "Vinyl Bromide" Impurity | Incomplete elimination (only 1 HBr removed). | Increase reaction temperature or time.[5] Ensure strong base (KOH) concentration is sufficient. |
| General | Low Enantiomeric Excess | Racemization during high-heat steps. | Use (R)-1-aminoindan starting material.[1][2][5][6][7][8][10][11][13][14] Validate optical rotation of the intermediate Oxalate salt. |
Analytical Validation: Impurity Mapping
When using N-Allyl-1-aminoindan as an intermediate, it becomes a potential process-related impurity in the final drug substance. It must be controlled to ICH Q3A/B limits.
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5µm).
-
Mobile Phase A: Buffer (0.05M
, pH 3.0). -
Gradient: 90% A to 40% A over 20 minutes.
-
Detection: UV at 210 nm.[12]
Retention Time Logic
-
1-Aminoindan (Starting Material): Early eluting (Polar).
-
Rasagiline (Product): Mid-eluting.
-
N-Allyl-1-aminoindan (Intermediate): Elutes after Rasagiline (more lipophilic due to allyl vs propargyl).
-
Bis-Allyl Impurity: Late eluting (Most lipophilic).
Impurity Fate Diagram
Figure 2: Fate of impurities derived from the N-Allyl pathway. The crystallization of the final mesylate salt is effective at rejecting unreacted N-Allyl and Bis-Allyl species.
References
-
Phull, M. S., et al. (2010).[10] Process for the synthesis of propargylated aminoindan derivatives. United States Patent US 8,461,388 B2. Retrieved from
- Core Reference: Describes the specific conversion of N-allyl-1-aminoindan to Rasagiline via bromination/dehydrobromin
-
Teva Pharmaceutical Industries. (1991).[14] Process for the preparation of N-propargyl-1-aminoindan. European Patent EP 0436492 B1.[4] Retrieved from
- Context: Describes the traditional direct alkyl
- Chen, X., et al. (2014). Improved synthesis of Rasagiline Mesylate. Organic Process Research & Development.
-
ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
- Regulatory Standard: Guidelines for reporting and controlling intermediates like N-allyl-1-aminoindan in the final API.
Sources
- 1. PROCESS FOR THE PREPARATION OF ENANTIOMERICALLY PURE 1-AMINOINDAN - Patent 3068746 [data.epo.org]
- 2. mansapublishers.com [mansapublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. US8901352B2 - Method for the synthesis of rasagiline - Google Patents [patents.google.com]
- 5. US20110155626A1 - Process for preparation of rasagiline and salts thereof - Google Patents [patents.google.com]
- 6. EP2231582B1 - Process for the synthesis of propargylated aminoindan derivatives - Google Patents [patents.google.com]
- 7. CN103804200A - Preparation method of rasagiline and analogue thereof - Google Patents [patents.google.com]
- 8. US8461388B2 - Process for the synthesis of propargylated aminoindan derivatives - Google Patents [patents.google.com]
- 9. Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. researchgate.net [researchgate.net]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. EP2181980A1 - A process for the preparation of (R)-1-aminoindanes - Google Patents [patents.google.com]
Application Note: Synthesis and Isolation of N-Allyl-1-aminoindan Hydrochloride
Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Introduction & Mechanistic Rationale
N-allyl-1-aminoindan is a highly valued intermediate in the synthesis of propargylated aminoindan derivatives, most notably the monoamine oxidase type B (MAO-B) inhibitor Rasagiline[1]. The preparation of its hydrochloride salt is a critical process step that ensures the stabilization, purification, and long-term storage of the active amine prior to subsequent downstream transformations (such as bromination and dehydrobromination)[2].
The synthesis relies on a bimolecular nucleophilic substitution (
Causality in Reagent Selection:
-
Acetonitrile (Solvent): As a polar aprotic solvent, acetonitrile accelerates the
pathway by solvating the metal cations while leaving the nucleophile relatively bare and highly reactive[1]. -
Potassium Carbonate (
): A mild, heterogeneous base is chosen over stronger organic bases (like triethylamine) to neutralize the hydrobromic acid (HBr) byproduct. Its mild nature prevents unwanted E2 elimination of the allyl bromide and minimizes over-alkylation (dialkylation) of the amine[1]. -
Anhydrous Ethereal HCl: Water must be strictly excluded during the salt formation phase. Using HCl dissolved in diethyl ether ensures an anhydrous environment, forcing the immediate precipitation of a dry, highly pure crystalline hydrochloride salt rather than a sticky, difficult-to-isolate hydrate.
Experimental Workflow
Workflow for the synthesis and isolation of N-allyl-1-aminoindan hydrochloride salt.
Quantitative Data & Materials
The following stoichiometric table is optimized for a 10.0 g scale synthesis. All quantitative parameters should be scaled linearly based on the limiting reagent (1-Aminoindan).
| Material / Reagent | MW ( g/mol ) | Equivalents | Amount | Role in Synthesis |
| 1-Aminoindan | 133.19 | 1.00 | 10.0 g | Primary Starting Material |
| Allyl Bromide | 120.98 | 1.05 | 9.5 g (6.7 mL) | Alkylating Agent |
| Potassium Carbonate | 138.21 | 1.50 | 15.6 g | Acid Scavenger (Base) |
| Acetonitrile (ACN) | 41.05 | 10 volumes | 100 mL | Reaction Solvent |
| Dichloromethane (DCM) | 84.93 | 15 volumes | 150 mL | Extraction Solvent |
| Diethyl Ether | 74.12 | 8 volumes | 80 mL | Crystallization Solvent |
| Ethereal HCl (2.0 M) | 36.46 | 1.20 | 45.0 mL | Salt-Forming Agent |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . In-process controls (IPCs) and visual cues are embedded within the steps to ensure the operator can verify the success of each phase before proceeding.
Phase 1: N-Alkylation (Synthesis of the Free Base)
-
Preparation: Charge a clean, oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 10.0 g of 1-aminoindan and 100 mL of anhydrous acetonitrile.
-
Base Addition: Add 15.6 g of anhydrous
to the flask. The mixture will form a heterogeneous suspension. -
Alkylation: Slowly add 6.7 mL of allyl bromide dropwise over 10 minutes at room temperature (20–25°C).
-
Thermal Activation: Heat the reaction mixture to 60°C (or gentle reflux) and maintain for 4 to 6 hours[1].
-
Self-Validation (IPC): Withdraw a 0.1 mL aliquot, dilute with 1 mL ACN, and analyze via HPLC or TLC (Eluent: Hexane/EtOAc 7:3). The reaction is deemed complete when the 1-aminoindan peak/spot is reduced to <5% relative area.
Phase 2: Work-up and Isolation
-
Cooling & Filtration: Cool the reaction mixture to room temperature. Filter the suspension through a Celite pad to remove the inorganic salts (KBr and unreacted
). Wash the filter cake with 20 mL of fresh acetonitrile. -
Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator) at 40°C to remove the acetonitrile, leaving a crude residue.
-
Extraction: Dissolve the residue in 150 mL of dichloromethane (DCM). Transfer to a separatory funnel.
-
Washing: Wash the organic layer with distilled water (
mL) to remove residual polar impurities, followed by a brine wash ( mL). -
Drying: Dry the organic layer over anhydrous sodium sulfate (
). Filter and concentrate under vacuum to yield the N-allyl-1-aminoindan free base as a pale yellow oil.-
Causality Note: Removing all water at this stage is critical. Any residual moisture will interfere with the subsequent anhydrous crystallization step, leading to poor yields.
-
Phase 3: Hydrochloride Salt Crystallization
-
Dissolution: Dissolve the crude N-allyl-1-aminoindan free base oil in 80 mL of anhydrous diethyl ether in a clean Erlenmeyer flask.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0–5°C.
-
Salt Formation: Under vigorous magnetic stirring, slowly add 45.0 mL of 2.0 M Ethereal HCl dropwise.
-
Self-Validation (Visual Cue): Upon addition of the HCl, a dense, white to off-white crystalline precipitate will immediately begin to form. If the solution turns cloudy but fails to precipitate, seed crystals or scratching the side of the flask with a glass rod may be required.
-
Maturation: Continue stirring the suspension at 0–5°C for 1 hour to ensure complete crystallization and maximum yield.
-
Filtration: Isolate the hydrochloride salt via vacuum filtration using a Büchner funnel. Wash the filter cake with cold anhydrous diethyl ether (
mL). -
Drying: Dry the solid in a vacuum oven at 40°C to a constant weight.
Troubleshooting & Quality Control
| Observation / Issue | Mechanistic Cause | Corrective Action |
| High levels of N,N-diallyl impurity | Over-alkylation due to excess allyl bromide or extended reaction times at high heat. | Ensure strict stoichiometric control (max 1.05 eq of allyl bromide). Terminate heating immediately once IPC shows <5% starting material. |
| Salt precipitates as a sticky gum | Presence of water in the ether or free base oil, leading to hydrate formation. | Ensure the DCM layer is thoroughly dried with |
| Low yield of final salt | Incomplete reaction or product loss during aqueous washes (if the aqueous layer was too acidic). | Check IPC before work-up. Ensure the aqueous wash is neutral; if acidic, the amine will protonate and partition into the water layer. |
Alternative Purification Strategy: If the crude free base is highly impure, it can be temporarily converted to an oxalate salt (using oxalic acid in ethanol), which is highly crystalline and easy to filter. The pure oxalate salt can then be free-based with 10% NaOH and subsequently converted to the hydrochloride salt[1].
References
- EP2231582B1 - Process for the synthesis of propargylated aminoindan derivatives Source: Google Patents URL
- US8461388B2 - Process for the synthesis of propargylated aminoindan derivatives Source: Google Patents URL
-
Review Article - Patents disclosed synthetic overview of Rasagiline Source: Indian Journal of Pharmacy and Drug Studies / Mansa STM Publishers URL:[Link]
Sources
Application Note: Optimization of Reaction Conditions for the Synthesis of N-Allyl-1-Indanamine
Abstract
This application note details the optimized synthetic protocols for N-allyl-1-indanamine (CAS: 91639-43-9), a critical intermediate and structural analog of the MAO-B inhibitor Rasagiline. We present two distinct synthetic pathways: Direct Nucleophilic Substitution (Method A) and Reductive Amination (Method B) . While Method A offers industrial scalability similar to Rasagiline production, Method B provides superior chemoselectivity for laboratory-scale synthesis. This guide includes precise stoichiometry, critical process parameters (CPPs), purification strategies via oxalate salt formation, and impurity profiling.
Introduction & Strategic Analysis
The synthesis of N-substituted 1-aminoindans requires rigorous control over selectivity to prevent the formation of tertiary amines (dialkylation). N-allyl-1-indanamine is particularly challenging due to the high reactivity of allyl halides.
chemical Challenges[1]
-
Over-Alkylation: In direct alkylation, the product (secondary amine) is often more nucleophilic than the starting primary amine, leading to N,N-diallyl-1-indanamine.
-
Regioselectivity: Ensuring alkylation occurs exclusively at the nitrogen atom, avoiding carbon alkylation on the aromatic ring (though rare under mild conditions).
-
Stability: The allyl group is susceptible to isomerization or reduction under harsh conditions.
Route Selection Matrix
| Feature | Method A: Direct Alkylation (SN2) | Method B: Reductive Amination |
| Precursor | 1-Indanamine (1-Aminoindan) | 1-Indanone |
| Reagent | Allyl Bromide / Allyl Chloride | Allylamine + NaBH(OAc)₃ / NaBH₃CN |
| Selectivity | Moderate (Requires optimization) | High (Mono-alkylation favored) |
| Scalability | High (Preferred for GMP) | Moderate (Hydride handling limits) |
| Cost | Low | Medium |
Method A: Direct Nucleophilic Substitution (SN2)
Recommended for scale-up and when 1-indanamine starting material is readily available.
Reaction Mechanism & Logic
This route utilizes a base-mediated SN2 displacement. Acetonitrile (MeCN) is the solvent of choice due to its polarity, which stabilizes the transition state, and its ability to solvate inorganic bases like Potassium Carbonate (
Critical Control Point: To minimize dialkylation, a slight stoichiometric deficit of allyl bromide is used, or the amine is kept in excess.
Experimental Protocol
Reagents:
-
1-Indanamine (Racemic or Chiral): 13.3 g (100 mmol)
-
Allyl Bromide: 11.5 g (95 mmol) (0.95 eq to limit over-alkylation)
-
Potassium Carbonate (
), anhydrous: 27.6 g (200 mmol) -
Acetonitrile (MeCN): 150 mL
-
Workup: Ethyl Acetate (EtOAc), Water, Brine, Sodium Sulfate (
).
Step-by-Step Procedure:
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe. Flush with Nitrogen (
). -
Dissolution: Charge 1-Indanamine and MeCN. Stir at Room Temperature (RT) until dissolved.
-
Base Addition: Add anhydrous
in a single portion. The resulting suspension should be stirred vigorously. -
Reagent Addition: Heat the mixture to 60°C . Add Allyl Bromide dropwise over 60 minutes via an addition funnel.
-
Rationale: Slow addition keeps the concentration of the alkylating agent low relative to the amine, favoring mono-alkylation.
-
-
Reaction: Stir at 60–70°C for 12–14 hours. Monitor by HPLC or TLC (Mobile Phase: Hexane/EtOAc 8:2).
-
Endpoint: <5% remaining Allyl Bromide.[1]
-
-
Quench: Cool to RT. Filter off inorganic salts. Concentrate the filtrate under reduced pressure to remove MeCN.
-
Extraction: Redissolve residue in EtOAc (100 mL) and wash with Water (2 x 50 mL) and Brine (50 mL).
-
Drying: Dry organic layer over
, filter, and concentrate to yield crude oil (Crude Yield: ~85-90%).
Purification via Oxalate Salt
The crude oil often contains 5-10% dialkylated impurity. Salt formation selectively crystallizes the mono-allyl product.
-
Dissolve crude N-allyl-1-indanamine (10 g) in EtOAc (50 mL).
-
Prepare a solution of Oxalic Acid (1.1 eq) in Methanol (10 mL).
-
Add acid solution dropwise to the amine solution at RT.
-
Stir for 2 hours; a white precipitate will form.
-
Filter and wash with cold EtOAc. Recrystallize from MeOH/IPA (1:1) if high purity (>99.5%) is required.
Method B: Reductive Amination
Recommended for high-purity laboratory synthesis or when starting from 1-Indanone.
Reaction Mechanism & Logic
This method proceeds via the formation of an imine (Schiff base) intermediate, followed by in-situ reduction. Sodium Triacetoxyborohydride (
Experimental Protocol
Reagents:
-
1-Indanone: 13.2 g (100 mmol)
-
Allylamine: 8.55 g (150 mmol) (1.5 eq to drive imine formation)
-
Sodium Triacetoxyborohydride (
): 31.8 g (150 mmol) -
Acetic Acid (AcOH): 6.0 g (100 mmol)
-
1,2-Dichloroethane (DCE) or THF: 200 mL
Step-by-Step Procedure:
-
Imine Formation: In a 500 mL flask, mix 1-Indanone and Allylamine in DCE. Add Acetic Acid.
-
Stirring: Stir at RT for 2–4 hours under
.-
Note: Titanium(IV) isopropoxide (
) (1.2 eq) can be added here to catalyze difficult imine formations, though usually not necessary for indanone.
-
-
Reduction: Cool to 0°C. Add
portion-wise over 30 minutes.-
Safety: Hydrogen gas evolution may occur; ensure venting.
-
-
Reaction: Allow to warm to RT and stir overnight (12–16 hours).
-
Quench: Add saturated aqueous
carefully to quench excess hydride and neutralize acid. -
Workup: Separate phases. Extract aqueous layer with DCM (2 x 50 mL). Combine organics, dry over
, and concentrate. -
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient) or salt formation as described in Method A.
Visualized Pathways and Workflows
Synthetic Pathways Comparison
The following diagram illustrates the mechanistic divergence between the two methods.
Figure 1: Mechanistic comparison of Direct Alkylation (Method A) vs. Reductive Amination (Method B).
Purification & Salt Formation Workflow
This workflow ensures the removal of the dialkylated impurity, which is critical for pharmaceutical applications.
Figure 2: Purification workflow utilizing oxalate salt formation to isolate high-purity product.
Analytical Data Summary
| Parameter | Specification (Method A) | Specification (Method B) |
| Appearance | Pale yellow oil (Free base) / White solid (Oxalate) | Pale yellow oil |
| Yield (Crude) | 85 – 92% | 75 – 85% |
| Yield (Isolated Salt) | 65 – 75% | 60 – 70% |
| Major Impurity | N,N-diallyl-1-indanamine (Dialkyl) | Unreacted Indanone / Alcohol |
| 1H NMR (CDCl3) | Matches Standard |
References
-
Patent Protocol for Propargyl/Allyl Analogs: Guhad, R. et al. (2011). Process for the Synthesis of Propargylated Aminoindan Derivatives. US Patent App. 2011/0054218 A1. Citation Context: Describes the direct alkylation of 1-aminoindan with allyl bromide using K2CO3 in acetonitrile and subsequent oxalate salt formation.
-
General Reductive Amination Methodology: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Citation Context: Establishes the standard protocol for using NaBH(OAc)3 for synthesizing secondary amines from ketones like indanone.
-
Impurity Profiling of Rasagiline Analogs: Veeprho Laboratories. Rasagiline N-Allyl-1-indanamine Impurity Standard. Citation Context: Identifies N-allyl-1-indanamine as a known process-related impurity in Rasagiline synthesis, validating its structure and stability.
-
Chiral Resolution Strategies: Farma GRS. (2016). Process for the preparation of enantiomerically pure 1-aminoindan. EP Patent 3068746. Citation Context: Provides background on resolving the 1-aminoindan starting material if enantiopure N-allyl product is required.
Sources
Solvent selection for N-allyl-1-aminoindan extraction
Application Note: Precision Solvent Selection for N-Allyl-1-Aminoindan Extraction
Part 1: Executive Summary & Strategic Rationale
The extraction of N-allyl-1-aminoindan (a secondary amine structural analog of Rasagiline) presents a classic yet critical challenge in organic process development: balancing recovery yield with impurity rejection. As a secondary amine with a lipophilic indan core and a reactive allyl tail, this molecule exhibits specific physicochemical behaviors that dictate solvent choice.
This guide moves beyond generic "liquid-liquid extraction" advice. We utilize a pH-Swing Fractionation strategy, leveraging the molecule's pKa to toggle its solubility between aqueous and organic phases. This method ensures not just isolation, but active purification during the extraction process.
Core Objective: Select a solvent system that maximizes the partition coefficient (
Part 2: Physicochemical Profiling & Solvent Logic
To select the correct solvent, we must first understand the molecule's behavior in solution.
| Property | Estimated Value | Implication for Extraction |
| pKa (Conjugate Acid) | ~9.4 – 9.6 | The molecule is protonated (cationic/water-soluble) at pH < 7 and neutral (lipophilic) at pH > 11. |
| LogP (Free Base) | ~2.2 – 2.7 | Moderately lipophilic. It will partition strongly into non-polar solvents when in free base form. |
| Chemical Stability | Allyl group | Avoid strong oxidizers or radical initiators. Avoid prolonged exposure to chlorinated solvents under light (radical halogenation risk). |
| Thermal Stability | Moderate | Boiling point likely >100°C. Solvents with low boiling points are preferred for easy removal. |
The Solvent Decision Matrix
We evaluate four common industrial solvents against critical performance metrics.
| Solvent | Class (ICH) | Selectivity | Recovery Energy | Recommendation |
| Toluene | Class 2 | High. Excellent phase separation; rejects polar impurities well. | High (BP 110°C). Harder to strip completely. | Recommended for Scale-up. Best for clean phase cuts. |
| MTBE | Class 3 | High. Forms clean layers; low tendency for emulsions. | Low (BP 55°C). Peroxide risk (requires stabilizers). | Recommended for Lab/Pilot. Excellent balance of safety and volatility. |
| DCM | Class 2 | Moderate. High solubility but "heavy" organic layer can trap emulsions. | Low (BP 40°C). Toxic/Environmental concerns. | Use with Caution. Only if solubility in other solvents is poor. |
| Ethyl Acetate | Class 3 | Low. Can hydrolyze at pH > 12. Miscible with ~3-5% water, carrying impurities. | Low (BP 77°C). | Not Recommended for high-pH extractions due to hydrolysis risk. |
Part 3: Visualization of the Decision Logic
The following decision tree illustrates the logical flow for selecting the extraction solvent based on process constraints.
Figure 1: Decision Logic for Solvent Selection. Green nodes indicate optimal choices.
Part 4: Detailed Protocol – The "pH Swing" Extraction
This protocol uses Methyl tert-butyl ether (MTBE) as the primary solvent due to its favorable safety profile (ICH Class 3), low boiling point, and excellent immiscibility with water, which prevents emulsion formation common with amines.
Reagents Required:
-
Crude Reaction Mixture (containing N-allyl-1-aminoindan)
-
Hydrochloric Acid (1M and 6M)
-
Sodium Hydroxide (10% w/v and 40% w/v)
-
MTBE (HPLC Grade)
-
Brine (Saturated NaCl)
-
pH Strip or Meter (Range 1-14)
Step 1: Acidic Wash (Impurity Rejection)
Rationale: Many organic impurities are non-basic. By acidifying, we keep the amine in the water phase (as a salt) while extracting non-basic impurities into the organic waste.
-
Preparation: If the crude is in an organic solvent (e.g., acetonitrile), evaporate it to a minimal volume.
-
Dissolution: Dissolve the residue in 1M HCl (Target concentration: ~0.5 g/mL).
-
Check pH: Ensure pH is < 2.0 .
-
Wash: Add 1 volume of MTBE. Agitate vigorously for 5 minutes.
-
Separation: Allow layers to settle.
-
Top Layer (Organic): Contains non-basic impurities. DISCARD.
-
Bottom Layer (Aqueous): Contains N-allyl-1-aminoindan hydrochloride. KEEP.
-
Step 2: The "pH Swing" (Basification)
Rationale: We now convert the ammonium salt back to the free base to make it lipophilic.
-
Cooling: Cool the aqueous phase to < 10°C (Basification is exothermic).
-
Adjustment: Slowly add 40% NaOH dropwise with stirring.
-
Target: Adjust pH to > 12.0 .
-
Observation: The solution should become cloudy/oily as the free base oils out.
-
Step 3: Target Extraction
-
Solvent Addition: Add MTBE (10 mL per gram of theoretical yield).
-
Equilibration: Stir or shake for 10 minutes.
-
Note: MTBE forms a clear top layer.
-
-
Separation: Collect the Top Layer (Organic).
-
Re-extraction: Extract the aqueous layer two more times with fresh MTBE.
-
Combine: Pool all organic fractions.
Step 4: Polishing & Isolation
-
Brine Wash: Wash the combined organic layer with 0.5 volumes of saturated brine. This removes trapped water and residual alkalinity.
-
Drying: Dry over anhydrous Sodium Sulfate (Na₂SO₄) for 20 minutes.
-
Filtration: Filter off the desiccant.
-
Concentration: Evaporate MTBE under reduced pressure (Rotavap) at 40°C.
-
Result: Pale yellow oil (N-allyl-1-aminoindan free base).
-
Part 5: Process Workflow Visualization
Figure 2: The "pH Swing" Extraction Workflow ensuring high purity isolation.
Part 6: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Emulsion Formation | Fine particulates or similar densities. | Add more Brine to the aqueous layer to increase density difference. Filter the mixture through Celite if particulates are visible. |
| Low Recovery | pH not high enough during extraction. | Ensure pH is strictly > 12 . At pH 9-10, some amine remains protonated. |
| Product Decomposition | Oxidation or radical reaction. | Use degassed solvents. Avoid DCM if the product is left in solution for long periods (prevent quaternization). |
References
-
PubChem. (2023). 1-Aminoindan Compound Summary. National Library of Medicine. [Link]
- European Patent Office. (2013).
-
ICH Guidelines. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation. [Link]
-
Maven E&L. (2020). Solvent Selection Criteria for Extractable Studies. [Link]
Technical Application Note: Crystallization Strategies for N-(prop-2-en-1-yl)-1-aminoindan
This guide outlines the technical protocols for the crystallization and purification of N-(prop-2-en-1-yl)-1-aminoindan (also known as N-allyl-1-aminoindan).[1]
As a close structural analog to Rasagiline (N-propargyl-1-aminoindan), this secondary amine shares significant physicochemical characteristics with its parent class.[1] The free base typically exists as a viscous oil or low-melting solid prone to oxidation.[1] Therefore, salt formation is the primary method for isolation, purification, and stabilization in a crystalline lattice.
Chemical Profile & Pre-Crystallization Assessment[1][2]
Before initiating crystallization, the physicochemical state of the material must be defined. The N-allyl group introduces a double bond, making the molecule slightly more susceptible to oxidative degradation than saturated analogs.[1]
| Parameter | Specification | Notes |
| Compound | N-(prop-2-en-1-yl)-1-aminoindan | Secondary Amine |
| CAS (HCl Salt) | 1175018-75-3 | Preferred for bio-assays |
| CAS (Oxalate) | 1166392-43-3 | Preferred for purification/storage |
| Chirality | C1 position (R/S) | (R)-enantiomer is the common pharmacophore |
| Free Base State | Viscous Oil / Low-melting solid | Prone to "oiling out" in water/alcohols |
| pKa (Calc.) | ~9.5 (Secondary Amine) | Strong base; forms stable salts with strong acids |
Critical Handling Note: "Oiling Out"
Secondary aminoindans are notorious for liquid-liquid phase separation (oiling out) during crystallization.[1] This occurs when the oil acts as a solvent for the impurity, trapping it.
-
Prevention: Use a "High-Dilution, Slow-Cooling" strategy.
-
Mitigation: If oiling occurs, reheat to dissolve, add 10% more solvent, and seed at a higher temperature (metastable zone).
Decision Matrix: Salt Selection
The choice of salt dictates the crystallization solvent and yield.
Figure 1: Strategic decision tree for salt selection based on downstream application.[1]
Protocol A: Purification via Oxalate Salt Formation
Objective: Isolate high-purity crystalline solid from crude reaction oil.[1] The oxalate salt of aminoindans typically exhibits superior crystallinity and higher melting points than HCl salts, facilitating impurity rejection.
Reagents
-
Crude N-(prop-2-en-1-yl)-1-aminoindan (Free base).[1]
-
Oxalic Acid (Anhydrous or Dihydrate).
-
Solvent A: Absolute Ethanol (EtOH).
-
Solvent B: Acetone or Diethyl Ether (Anti-solvent).
Step-by-Step Methodology
-
Dissolution (Amine): Dissolve 10.0 g of crude free base in 50 mL of Absolute Ethanol (5 vol) at room temperature. Ensure complete dissolution.
-
Dissolution (Acid): In a separate vessel, dissolve 1.05 equivalents of Oxalic Acid in 20 mL of warm Ethanol (40°C).
-
Addition: Slowly add the Oxalic Acid solution to the Amine solution over 30 minutes while stirring at 25°C.
-
Observation: An immediate white precipitate or turbidity should form.[1] If the solution remains clear, seed with a crystal of the oxalate salt.
-
-
Crystallization:
-
Heat the slurry to 60°C until a clear solution is obtained (reflux if necessary).
-
Cooling Ramp: Cool to 25°C at a rate of 10°C/hour.
-
Once at 25°C, add 20 mL of Acetone (Anti-solvent) dropwise to maximize yield.
-
Chill to 0-5°C and hold for 4 hours.
-
-
Isolation: Filter the white crystalline solid under vacuum. Wash the cake with cold Acetone/Ethanol (1:1).
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Expected Result: White crystalline powder.[1] Melting Point: Typically >150°C (Distinct sharp melt).[1]
Protocol B: Hydrochloride Salt Formation (Pharma Grade)
Objective: Prepare the pharmaceutically relevant salt form. Note that HCl salts of secondary amines can be hygroscopic; anhydrous conditions are vital.
Reagents
-
N-(prop-2-en-1-yl)-1-aminoindan (Free base).[1]
-
HCl in Isopropanol (5-6N) or HCl gas.[1]
-
Solvent: Isopropanol (IPA).
-
Anti-solvent: Methyl tert-butyl ether (MTBE) or Diethyl Ether.[1]
Step-by-Step Methodology
-
Preparation: Dissolve 5.0 g of free base in 25 mL of dry Isopropanol. Cool the solution to 0-5°C in an ice bath.
-
Acidification: Dropwise add HCl/IPA solution (1.1 equivalents).
-
Nucleation: The solution may remain clear.[1] Induce nucleation by:
-
Maturation (Ostwald Ripening):
-
Stir the slurry at 20°C for 1 hour.
-
Cool to -10°C for 2 hours.
-
-
Filtration: Filter rapidly under nitrogen (to prevent moisture uptake).[1] Wash with cold MTBE.[1]
-
Drying: Vacuum dry at 40°C over
or silica desiccant.[1]
Protocol C: Chiral Resolution (If Racemic)
If the starting material is racemic N-allyl-1-aminoindan, it must be resolved.[1] While resolution is best performed on the parent 1-aminoindan, this protocol applies to the N-allyl derivative.[1]
Resolving Agent: L-(+)-Tartaric acid or Di-p-toluoyl-L-tartaric acid (L-DTTA).[1]
Figure 2: Classical resolution workflow for aminoindan derivatives.[1]
Key Modification for N-allyl Analog: Due to the allyl group's lipophilicity, Methanol is the preferred solvent.[1] If L-Tartaric acid fails to crystallize, switch to Di-p-toluoyl-L-tartaric acid in Acetone/Water, as the aromatic rings in the resolving agent engage in pi-stacking with the indane system, promoting lattice formation.[1]
Troubleshooting & Optimization
| Issue | Cause | Corrective Action |
| Oiling Out | Supersaturation too high; temp drop too fast. | Reheat to dissolve.[1] Add 10-20% more solvent.[1] Cool at 5°C/hr.[1] Seed at cloud point.[1] |
| No Precipitation | High solubility in chosen solvent.[1] | Switch solvent system (e.g., from EtOH to IPA/MTBE). Evaporate to 50% volume. |
| Colored Crystals | Oxidation of the allyl amine.[1] | Recrystallize in the presence of activated charcoal. Perform all steps under Nitrogen. |
| Hygroscopicity | HCl salt absorbs water.[1] | Switch to Oxalate or Fumarate salt.[1] Store in desiccator. |
References
-
Teva Pharmaceutical Industries. (1991).[1] R-Enantiomer of N-propargyl-1-aminoindan, its preparation and pharmaceutical compositions containing it. EP0436492A2.[1] (Foundational chemistry for aminoindan resolution and salt formation). Link
-
Farma GRS. (2016). Process for the preparation of enantiomerically pure 1-aminoindan.[1][2][3] EP3068746B1.[1] (Detailed protocols for diastereomeric salt resolution of aminoindans). Link
-
Sigma-Aldrich. (n.d.).[1] trans-N-(3-Chloroallyl)-1-(R)-aminoindan Hydrochloride Product Data. (Confirming existence of allyl-aminoindan salts). Link
-
Chemicea. (n.d.).[1] (R)-N-Allyl-1-aminoindane Impurity Standards. (Identification of Oxalate and HCl salts as stable forms). Link
-
ResearchGate. (2015).[1] Crystal structure of 3-(prop-2-en-1-yl)-1-aminoindan derivatives.[1] Acta Cryst.[1][4] E71. (Structural evidence of N-allyl aminoindan crystallization). Link
Sources
- 1. n-Prop-2-yn-1-ylprop-2-en-1-amine | C6H9N | CID 3803614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols - Google Patents [patents.google.com]
- 3. PROCESS FOR THE PREPARATION OF ENANTIOMERICALLY PURE 1-AMINOINDAN - Patent 3068746 [data.epo.org]
- 4. researchgate.net [researchgate.net]
Application Note: Two-Step Synthetic Conversion of N-Allyl-1-Aminoindan to N-Propargyl-1-Aminoindan
Target Audience: Synthetic Chemists, Process Engineers, and Pharmaceutical Development Scientists Application: Active Pharmaceutical Ingredient (API) Synthesis (Rasagiline precursor)
Introduction & Mechanistic Rationale
The synthesis of N-propargyl-1-aminoindan—the free base of the monoamine oxidase B (MAO-B) inhibitor Rasagiline—is a critical process in neurodegenerative drug development. While direct alkylation of 1-aminoindan with propargyl halides is a common route, it is notoriously plagued by over-alkylation, yielding difficult-to-separate tertiary amine impurities (e.g., N,N-dipropargyl-1-aminoindan) .
To achieve the stringent purity profiles required for pharmaceutical APIs, an alternative, highly controlled synthetic route is utilized: the conversion of an intermediate N-allyl-1-aminoindan to the target propargyl derivative via a two-step bromination-dehydrobromination sequence .
Causality & Mechanistic Insight
-
Electrophilic Bromination: The electron-rich alkene of the allyl group undergoes stereospecific anti-addition of molecular bromine (
) via a cyclic bromonium ion intermediate. Conducting this at 0–5 °C suppresses radical-mediated benzylic bromination on the indan core, ensuring strict chemoselectivity. -
Double E2 Dehydrohalogenation: The resulting vicinal dibromide is subjected to a strong base (KOH) in a protic solvent (Ethanol). The first bimolecular elimination (E2) rapidly yields a vinyl bromide. The second E2 elimination requires significantly higher activation energy due to the instability of the developing
-hybridized alkyne, necessitating thermal driving force (reflux conditions) to complete the transformation.
Experimental Workflow & Logical Relationships
Chemical workflow and analytical validation for N-propargyl-1-aminoindan synthesis.
Step-by-Step Experimental Protocols
Safety Note: Molecular bromine is highly corrosive and toxic. Dichloromethane (DCM) is a volatile organic compound and suspected carcinogen. All operations must be conducted in a certified chemical fume hood using appropriate PPE.
Phase 1: Synthesis of N-(2,3-dibromopropyl)-1-aminoindan
This step converts the allyl functional group into a vicinal dibromide, priming the molecule for subsequent elimination.
-
Free-Basing (If starting from an oxalate salt): Suspend 100 g of N-allyl-1-aminoindan oxalate in 1.0 L of DCM. Slowly add 500 mL of 10% aqueous NaOH with vigorous stirring until the solid completely dissolves.
-
Causality: The oxalate salt must be neutralized to free the secondary amine, allowing it to remain soluble in the organic phase during the electrophilic addition.
-
-
Phase Separation: Transfer to a separatory funnel. Isolate the organic (DCM) layer, wash with 500 mL of deionized water, and dry over anhydrous sodium sulfate (
). Concentrate the volume under vacuum to approximately 500 mL. -
Bromination: Cool the DCM solution to 0–5 °C using an ice-water bath.
-
Addition: Prepare a solution of 60 g (1.05 eq) of molecular bromine (
) in 250 mL of DCM. Add this dropwise to the reaction mixture over 45 minutes, maintaining the internal temperature strictly below 5 °C.-
Causality: Bromine addition is highly exothermic. Strict thermal control prevents the generation of bromine radicals and avoids oxidative degradation of the secondary amine.
-
-
Quenching & Isolation: Stir for 1 hour at room temperature (20–25 °C). Quench the reaction by pouring it into 2.5 L of ice water. Separate the organic layer, wash with 5% sodium thiosulfate to neutralize unreacted bromine, dry, and evaporate to yield the crude dibromide intermediate.
Phase 2: Synthesis of N-propargyl-1-aminoindan
This step executes a double dehydrohalogenation to form the terminal alkyne.
-
Reagent Preparation: Dissolve the crude N-(2,3-dibromopropyl)-1-aminoindan (approx. 120 g) in 800 mL of absolute ethanol.
-
Base Addition: Add 85 g (approx. 4.0 eq) of Potassium Hydroxide (KOH) pellets directly to the solution.
-
Causality: Four equivalents of KOH are used to ensure sufficient basicity. Two equivalents are consumed by the double elimination, while the excess drives the equilibrium of the second, thermodynamically demanding E2 elimination.
-
-
Thermal Activation: Attach a reflux condenser and heat the mixture to reflux (~78 °C) for 5 to 6 hours.
-
Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove the majority of the ethanol. Partition the residue between 600 mL of Ethyl Acetate (EtOAc) and 600 mL of water.
-
Purification: Extract the aqueous layer once more with 300 mL EtOAc. Combine the organic layers, wash with brine, dry over
, and concentrate to yield crude N-propargyl-1-aminoindan as a dark oil. (This can be further purified via vacuum distillation or direct salt formation with L-tartaric acid for chiral resolution).
Self-Validating System: Analytical Quality Control
To ensure process trustworthiness, the system must be validated at the end of each phase before proceeding.
Phase 1 IPC (In-Process Control):
-
1H-NMR (CDCl3): The reaction is deemed complete when the characteristic allyl multiplet at
5.8–6.0 ppm (-CH=) and the terminal alkene signals at 5.1–5.3 ppm (=CH2) completely disappear. Look for the emergence of the methine proton (-CHBr-) around 4.2–4.5 ppm.
Phase 2 IPC (Final Validation):
-
1H-NMR (CDCl3): Successful double elimination is confirmed by the appearance of a distinct terminal alkyne proton as a triplet (due to long-range coupling) at
2.2–2.3 ppm (1H, C≡CH). The dibromide methine signals must be entirely absent. -
HPLC: Confirm product purity. The target peak should demonstrate >95% area purity before proceeding to chiral resolution.
Quantitative Data Summary
The following table summarizes the optimized stoichiometric parameters and expected yields for the two-step sequence.
| Reaction Phase | Key Reagent | Equivalents | Temp (°C) | Time (h) | Expected Yield (%) | Target Purity (HPLC) |
| 1. Bromination | Bromine ( | 1.05 | 0–5 °C | 1.0 – 1.5 | 92 – 95% | > 96% |
| 2. Double Elimination | Potassium Hydroxide | 4.00 | 78 °C (Reflux) | 5.0 – 6.0 | 80 – 85% | > 95% |
References
- Title: Process for the synthesis of propargylated aminoindan derivatives (US Patent 8,461,388 B2)
-
Title: An overview of prior patents for the sequential progress in the synthetic approaches of Rasagiline, its salts, crystallographic forms and impurities Source: Indian Journal of Pharmacy and Drug Studies (Mansa STM Publishers) URL: [Link]
Advanced Protocol: Selective Reductive Amination for N-Allyl-1-Aminoindan Synthesis
Executive Summary
Objective: To provide a robust, scalable, and chemoselective protocol for the synthesis of N-allyl-1-aminoindan via reductive amination.
Target Audience: Medicinal Chemists, Process Development Scientists.
The Challenge: The synthesis of N-allyl-1-aminoindan presents a specific chemoselectivity challenge: reducing the intermediate imine (C=N) bond without reducing the allyl (C=C) double bond or the ketone (C=O) precursor before imine formation. Traditional catalytic hydrogenation (
The Solution: This guide details two hydride-based protocols that ensure exclusive reduction of the C=N bond while preserving the allyl moiety.
-
Method A (Titanium-Mediated): Recommended for sterically hindered or sluggish ketones (like 1-indanone). Uses
to drive imine formation followed by reduction.[1][2] -
Method B (STAB-Mediated): Uses Sodium Triacetoxyborohydride (
), a mild, selective reagent ideal for preserving sensitive functional groups.
Critical Analysis of Reagents
| Reagent System | Selectivity (C=N vs C=C) | Reactivity toward Ketones | Risk Profile | Recommendation |
| Poor (Reduces Allyl) | High | High (Fire/Pressure) | Avoid | |
| Good | Moderate | High (Cyanide toxicity) | Legacy method | |
| Excellent | Low-Moderate | Low (Mild, non-toxic) | Standard Choice | |
| Excellent | High (Lewis Acid activation) | Moderate (Ti waste) | Preferred for 1-Indanone |
Why Titanium(IV) Isopropoxide?
1-Indanone is a cyclic ketone with moderate steric hindrance. The equilibrium constant for imine formation with allylamine (a primary amine) may not be favorable enough to allow for rapid reduction, leading to residual ketone.
-
Mechanism:
acts as a Lewis acid to activate the carbonyl carbon and as a water scavenger, shifting the equilibrium toward the imine (Bhattacharyya, 1995). -
Result: This ensures virtually complete conversion of the ketone to the imine before the reducing agent is introduced, preventing the formation of the 1-indanol byproduct.
Mechanistic Pathway & Visualization
The following diagram illustrates the reaction pathway, highlighting the critical "Imine Lock" step provided by the Titanium reagent.
Caption: Mechanistic pathway highlighting the role of Titanium in forcing imine formation to prevent direct ketone reduction.
Experimental Protocols
Method A: Titanium-Mediated Reductive Amination (Recommended)
Best for: Maximizing yield and avoiding 1-indanol impurity.
Reagents:
-
1-Indanone (1.0 equiv)
-
Allylamine (1.2 - 1.5 equiv)
-
Titanium(IV) isopropoxide (
) (1.25 equiv) -
Sodium Borohydride (
) (1.0 equiv) -
Solvent: Absolute Ethanol (EtOH) or THF (Anhydrous)
Protocol:
-
Imine Formation:
-
Charge a dry flask with 1-Indanone (e.g., 10 mmol) and anhydrous THF (20 mL) under nitrogen.
-
Add Allylamine (12-15 mmol) via syringe.
-
Add
(12.5 mmol) dropwise at room temperature. Note: The solution may warm slightly. -
Stir at room temperature for 6–12 hours .
-
Checkpoint: Monitor by TLC or HPLC. The ketone spot should disappear, replaced by the less polar imine spot.
-
-
Reduction:
-
Cool the reaction mixture to 0°C (ice bath).
-
Add
(10 mmol) carefully in portions. Caution: Hydrogen gas evolution. -
Allow the mixture to warm to room temperature and stir for 2 hours .
-
-
Quenching & Workup:
-
Quench the reaction by adding 2M aqueous ammonia (10 mL) or water. Note: A white precipitate of
will form. -
Filter the mixture through a Celite pad to remove titanium salts. Wash the pad with ethyl acetate.
-
Extract the filtrate with Ethyl Acetate (3x).
-
Wash combined organics with brine, dry over
, and concentrate in vacuo.
-
-
Purification:
-
Purify via flash column chromatography (
, Hexane/EtOAc or DCM/MeOH).
-
Method B: Sodium Triacetoxyborohydride (STAB) Method
Best for: Mild conditions, functional group tolerance, and simplicity.
Reagents:
-
1-Indanone (1.0 equiv)
-
Allylamine (1.1 - 1.2 equiv)
-
Sodium Triacetoxyborohydride (
) (1.5 equiv) -
Acetic Acid (AcOH) (1.0 - 2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF
Protocol:
-
Mixing:
-
Dissolve 1-Indanone (10 mmol) in DCE (30 mL).
-
Add Allylamine (11 mmol) and Acetic Acid (10-20 mmol).
-
Stir for 30 minutes to allow pre-equilibrium.
-
-
Reduction:
-
Add
(15 mmol) in one portion. -
Stir at room temperature for 12–24 hours . Note: Reaction with ketones is slower than aldehydes.
-
-
Workup:
-
Quench with saturated aqueous
until pH is basic (~8-9). -
Extract with DCM or EtOAc.
-
Dry and concentrate.
-
Process Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Steric hindrance of 1-indanone | Switch to Method A ( |
| 1-Indanol Impurity | Ketone reduced before imine formed | Ensure complete imine formation before adding |
| Allyl Reduction | Wrong reducing agent | Ensure no Palladium/Pt contamination. Do not use |
| Polymerization | Allylamine instability | Use fresh, distilled allylamine. Store amine in dark/cold. |
Safety Considerations
-
Allylamine: Highly toxic, lachrymator, and flammable. Handle strictly in a fume hood. Avoid skin contact.
-
Titanium(IV) Isopropoxide: Moisture sensitive.[3] Hydrolyzes to release isopropanol.
-
Borohydrides: Release flammable hydrogen gas upon quenching. Quench slowly in an ice bath.
References
-
General Reductive Amination (STAB): Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][5][6][7] The Journal of Organic Chemistry, 61(11), 3849–3862. Link
-
Titanium-Mediated Protocol: Bhattacharyya, S. (1995). Titanium(IV) isopropoxide and sodium borohydride: a reagent of choice for reductive amination.[1][8] Journal of the Chemical Society, Perkin Transactions 1, (18), 2301-2302. Link
-
Selectivity Reviews: Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents.[1][3][5][6][8] Organic Reactions, 59, 1-714. Link
- Indanone Synthesis Context:Note: While specific patents exist for Rasagiline (propargyl analog)
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Selective Access to Secondary Amines by a Highly Controlled Reductive Mono-N-Alkylation of Primary Amines [organic-chemistry.org]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. researchgate.net [researchgate.net]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. Reductive Amination - Wordpress [reagents.acsgcipr.org]
Troubleshooting & Optimization
Technical Support Center: Minimizing N-Allyl Impurity in Rasagiline Synthesis
The following Technical Support Guide is designed for researchers and process chemists working on the synthesis of Rasagiline Mesylate. It addresses the specific challenge of minimizing the N-allyl-1-aminoindan impurity (often referred to as Impurity B or the Allyl analog) to meet strict pharmaceutical quality standards.
Topic: Control and Minimization of N-Allyl-1-Aminoindan (CAS 1166392-42-2) Applicable Product: Rasagiline Mesylate (API) Audience: Process Chemists, Analytical Scientists, QA/QC Managers
Diagnostic & Mechanism: Understanding the Impurity
Q: What exactly is the "N-allyl" impurity, and how does it differ from the "Dipropargyl" impurity? A: The N-allyl impurity is (R)-N-(2-propenyl)-1-aminoindan (CAS 1166392-42-2).[1]
-
Structure: It is the alkene analog of Rasagiline. Instead of the propargyl group (triple bond), it possesses an allyl group (double bond) attached to the nitrogen.
-
Differentiation: Do not confuse this with the Dipropargyl impurity (N,N-di-2-propynyl-1-aminoindan), which forms due to over-alkylation of the amine. The N-allyl impurity is a structural analog formed via a parallel reaction pathway, not over-reaction.
Q: What is the primary root cause of N-allyl formation? A: The dominant root cause is Reagent Contamination . The N-allyl impurity typically does not form via degradation of Rasagiline during standard alkylation. Instead, it arises from Allyl analogs present in the Propargylating agent .
-
Pathway: Propargyl benzenesulfonate (or Propargyl chloride/bromide) is synthesized from Propargyl Alcohol . If the starting Propargyl Alcohol contains Allyl Alcohol (a common impurity), it converts to the corresponding Allyl leaving group (e.g., Allyl benzenesulfonate).
-
Reaction: During the alkylation of 1-aminoindan, this Allyl contaminant competes with the Propargyl group, irreversibly forming the N-allyl impurity.
Q: Can this impurity form via reduction during the process? A: Yes, but it is secondary. If your process involves a catalytic hydrogenation step after the introduction of the propargyl group (e.g., if protecting groups are removed via hydrogenation), the triple bond of the propargyl group can be partially reduced to a double bond (allyl). However, most industrial routes perform the resolution of 1-aminoindan first, followed by alkylation, avoiding subsequent hydrogenation.
Visualization: Impurity Formation Pathway
Figure 1: Parallel reaction pathways showing how reagent contamination leads directly to the N-allyl impurity.
Upstream Control: Prevention Strategies
Q: How do I screen my Propargyl Benzenesulfonate (or Halide) to prevent this? A: You must implement a strict Raw Material Specification for your alkylating agent.
-
Test Method: Use GC (Gas Chromatography) with a flame ionization detector (FID) or Mass Spec (MS) to quantify the allyl analog in the propargyl reagent.
-
Limit: Set the specification for the allyl analog (e.g., Allyl benzenesulfonate) to < 0.10% (or lower, depending on your final API purge factor).
-
Reagent Selection: Switch from Propargyl Halides (Chloride/Bromide) to Propargyl Benzenesulfonate . The sulfonate route is generally preferred to avoid genotoxic chloroallyl impurities and often allows for higher purity synthesis [1, 5].
Q: Does reaction temperature affect the N-allyl : Rasagiline ratio? A: Generally, no. Because the activation energies for alkylation with Propargyl-X and Allyl-X are similar, temperature adjustment rarely improves selectivity significantly. The ratio in the product will mirror the ratio in the reagent. Prevention (reagent purity) is far more effective than process control here.
Downstream Remediation: Purification Protocols
Q: If the impurity is present in my crude reaction mass, how do I remove it? A: The N-allyl impurity is structurally very similar to Rasagiline (lipophilicity and pKa are close), making separation by extraction difficult. The most effective method is Crystallization of the Mesylate Salt .
Protocol: Mesylate Salt Crystallization
-
Salt Formation: Dissolve the crude Rasagiline free base in Isopropanol (IPA) .[2]
-
Acid Addition: Add Methanesulfonic acid (1.0 eq) at elevated temperature (40-50°C).
-
Cooling: Slowly cool the solution to 0-5°C. The Rasagiline Mesylate crystallizes preferentially.
-
Recrystallization: If the N-allyl level is still high, perform a recrystallization using IPA or an IPA/Methanol mixture.
Q: Can I use Column Chromatography? A: Yes, for the free base. If you are working on a small scale, silica gel chromatography (Eluent: Hexane/Ethyl Acetate or Toluene/Ethyl Acetate) can separate the N-allyl impurity, but this is often impractical for large-scale manufacturing. Salt crystallization is the industry standard for scale-up [1].
Visualization: Purification Decision Tree
Figure 2: Workflow for removing N-allyl impurity via Mesylate salt crystallization.
Analytical Controls: Detection & Quantification
Q: The N-allyl peak co-elutes with Rasagiline in my HPLC. How do I separate them? A: The structural similarity requires a specific stationary phase and gradient. Standard C18 columns often fail to resolve these two.
-
Recommended Column: C8 (Octyl) or Phenyl-Hexyl stationary phases often provide better selectivity for the pi-electron difference between the triple bond (Rasagiline) and double bond (N-Allyl).
-
Mobile Phase: Use a gradient of Phosphate Buffer (pH 3.0) and Acetonitrile .
-
Tip: Lowering the pH to 3.0 helps suppress silanol interactions and improves peak shape for the amine [2].
-
-
Reference Standard: You must use a qualified N-allyl-1-aminoindan reference standard to establish the Relative Retention Time (RRT). The N-allyl impurity typically elutes after Rasagiline in reverse-phase systems due to slightly higher lipophilicity [2].
Summary of Critical Parameters (Table)
| Parameter | Specification / Recommendation | Reason |
| Reagent | Propargyl Benzenesulfonate | Avoids genotoxic chloro-analogs; easier to purify. |
| Reagent Purity | Allyl analog < 0.10% | Primary source of N-allyl impurity. |
| Reaction Temp | 40-60°C (Standard) | Does not significantly impact Allyl/Propargyl ratio. |
| Purification | Mesylate Salt Crystallization | Crystal lattice rejection is the most effective removal method. |
| Solvent | Isopropanol (IPA) | Optimal solubility differential for Mesylate salt. |
| HPLC Column | C8 or Phenyl-Hexyl | Required to resolve the double bond vs. triple bond. |
References
-
Teva Pharmaceutical Industries Ltd. (2011). Process for preparation of rasagiline and salts thereof.[5] US Patent Application US20110155626A1. Link
-
Oxford Academic. (2012). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Process Related Impurities and Degradation Products of Rasagiline Mesylate. Journal of Chromatographic Science. Link
-
Veeprho. (n.d.). Rasagiline N-Allyl-1-indanamine | CAS 91639-43-9. Impurity Reference Standards. Link
-
Teva Pharmaceutical Industries Ltd. (2010). Rasagiline mesylate particles and process for the preparation thereof. European Patent EP2271612B1. Link
-
Anant Pharmaceuticals. (n.d.). Propargyl Benzenesulfonate Impurity. Link
-
ResearchGate. (2017). Synthesis and Characterization of Impurities in Rasagiline. Asian Journal of Chemistry. Link
Sources
- 1. veeprho.com [veeprho.com]
- 2. US20110155626A1 - Process for preparation of rasagiline and salts thereof - Google Patents [patents.google.com]
- 3. CN102154432B - Method for preparing rasagiline - Google Patents [patents.google.com]
- 4. CN102154432A - Method for preparing rasagiline - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting & Removing Unreacted Allyl Bromide
Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist
Introduction
Allyl bromide is a highly reactive, electrophilic alkylating agent frequently utilized in O-allylation, N-allylation, and Barbier/Grignard-like reactions. Because these reactions often require an excess of allyl bromide (typically 1.2–3.0 equivalents) to drive the reaction to completion, researchers are frequently left with unreacted halide in the crude mixture.
Leaving unreacted allyl bromide in the mixture is problematic: it is a potent lachrymator, highly toxic, and can permanently alkylate silica gel during column chromatography, leading to poor separation and product contamination. This guide provides field-proven, self-validating methodologies to safely and completely remove unreacted allyl bromide from your reaction mixtures.
Part 1: FAQs & Troubleshooting Guides
Q1: I used an excess of allyl bromide to drive my O-allylation to completion. What is the most efficient way to remove the unreacted volatile halide before column chromatography? A: Allyl bromide is highly volatile, with a boiling point of 70–71 °C and a high vapor pressure (147 mbar at 20 °C)[1]. For thermally stable and non-volatile target products, the most efficient removal method is repeated co-evaporation under reduced pressure. By dissolving the crude oily residue in a polar aprotic solvent like dichloromethane or a non-polar solvent like petroleum ether, and subsequently removing the solvent via rotary evaporation, the allyl bromide is co-distilled away[2][3]. Causality Insight: The addition of the chase solvent lowers the partial vapor pressure of the allyl bromide in the mixture, preventing it from condensing back into the heavy crude oil during evaporation. Ensure your rotary evaporator is equipped with a cold trap and vented into a fume hood.
Q2: Rotary evaporation left trace amounts of allyl bromide that co-elute with my product. How can I chemically quench the unreacted allyl bromide during the aqueous workup? A: If evaporation is insufficient or your target product is volatile/heat-sensitive, chemical quenching is the most robust solution. You can add a nucleophilic, water-soluble amine—such as ethanolamine—directly to the reaction mixture before the aqueous workup[4]. Causality Insight: Ethanolamine acts as a chemical scavenger. Its primary amine attacks the electrophilic allyl bromide via an S_N2 mechanism, forming a highly polar quaternary ammonium salt. The hydroxyl group on ethanolamine further increases the hydrophilicity of this salt, ensuring it partitions completely into the aqueous layer during liquid-liquid extraction, leaving your pure product in the organic layer.
Q3: I am scaling up a Barbier-type allylation in aqueous media using zinc. How do I handle the excess allyl bromide and zinc safely during workup? A: In zinc-mediated aqueous allylations, unreacted zinc metal and allyl bromide can pose a runaway exothermic hazard if concentrated together. The protocol requires first filtering the crude mixture through a plug of glass wool or Celite to remove the excess solid zinc and any precipitated zinc salts[5]. Once the solid zinc is removed, the filtrate can be treated with an amine quench (as described in Q2) or directly extracted with an organic solvent like diethyl ether[5].
Q4: What are the safety and disposal considerations for allyl bromide waste? A: Allyl bromide is a highly flammable liquid, a severe skin irritant, and a potent sensitizer. All waste containing unreacted allyl bromide must be segregated into designated halogenated hazardous waste containers. Never mix unquenched allyl bromide waste with strong oxidizing agents or concentrated bases, as this can lead to exothermic polymerization or violent reactions[1].
Part 2: Quantitative Data Summaries
Table 1: Physicochemical Properties of Allyl Bromide
Understanding these properties is critical for designing an effective removal strategy, particularly regarding its volatility and flammability.
| Property | Value | Implication for Workup |
| Boiling Point | 70 - 71 °C[1] | Can be removed via moderate vacuum evaporation. |
| Vapor Pressure | 147 mbar @ 20 °C[1] | Highly volatile; requires a cold trap to prevent pump damage. |
| Density | 1.398 g/mL @ 25 °C | Heavier than water; will form the bottom layer if phase separation occurs. |
| Flash Point | -1 °C[1] | Extreme fire hazard; avoid static discharge during extraction. |
| Autoignition Temp. | 295 °C[1] | Keep away from hot plates and heating mantles. |
Table 2: Comparison of Chemical Quenching Agents
When selecting a scavenger to convert allyl bromide into a water-soluble salt, consider the reaction kinetics and the physical properties of the reagent.
| Quenching Agent | Nucleophilicity | Odor Profile | Aqueous Partitioning of Resulting Salt | Recommendation |
| Ethanolamine | High (Primary Amine) | Low / Mild | Excellent (Due to terminal -OH group) | Preferred [4] |
| Diethylamine | High (Secondary Amine) | Strong / Fishy | Good | Alternative |
| Ammonium Hydroxide | Moderate | Pungent / Irritating | Excellent | Use only in well-ventilated hoods |
Part 3: Experimental Protocols
Protocol 1: Co-Evaporation Method for Thermally Stable Products
Use this method if your product has a boiling point >150 °C and is thermally stable.
-
Initial Concentration: Transfer the crude reaction mixture to a round-bottom flask and concentrate under reduced pressure (rotary evaporator) at a water bath temperature of 30–35 °C to remove the bulk of the reaction solvent.
-
Solvent Chase: Dissolve the resulting oily residue in 10–20 volumes of a volatile chase solvent (e.g., dichloromethane or petroleum ether)[2][3].
-
Co-Evaporation: Re-apply vacuum and evaporate the solvent. The allyl bromide will co-distill with the chase solvent.
-
Validation: Repeat the solvent chase and evaporation steps 2 to 3 times. Verify the complete removal of allyl bromide via TLC or crude ^1H-NMR (look for the disappearance of the characteristic multiplet at ~5.9 ppm).
Protocol 2: Chemical Quenching using Ethanolamine
Use this method for volatile, heat-sensitive products, or when evaporation fails to remove trace allyl bromide.
-
Cooling: Upon completion of the allylation reaction, cool the reaction vessel to 0–5 °C using an ice bath to control the exothermic quenching reaction.
-
Quenching: Add 1.5 equivalents of ethanolamine (relative to the initial excess amount of allyl bromide) dropwise to the stirred reaction mixture[4].
-
Incubation: Remove the ice bath and allow the mixture to stir at room temperature for 30–45 minutes. This provides sufficient time for the S_N2 alkylation of the amine to reach completion.
-
Aqueous Extraction: Dilute the mixture with an organic extraction solvent (e.g., ethyl acetate or diethyl ether). Add an equal volume of distilled water or dilute HCl (1M) to protonate any remaining amine.
-
Phase Separation: Transfer to a separatory funnel. The water-soluble ammonium salts will partition entirely into the aqueous phase. Extract the aqueous layer twice more with your organic solvent.
-
Drying: Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4, and concentrate to yield the allyl bromide-free product.
Part 4: Workflows & Mechanistic Visualizations
Caption: Decision tree for selecting the optimal allyl bromide removal strategy.
Caption: Chemical quenching mechanism of allyl bromide using ethanolamine.
Part 5: References
-
Allyl Bromide - High Purity & Affordable Pricing from Exporter, Manufacturer, and Supplier , Sontara Organo Industries. Available at:[Link]
-
ALLYLBROMID - Ataman Kimya , Ataman Chemicals. Available at: [Link]
-
Allyl Bromide Safety Data Sheet , Scribd. Available at:[Link]
-
A Grignard-like organic reaction in water , ProQuest. Available at:[Link]
-
Pure rocuronium bromide - CN101687905A , Google Patents. Available at:
-
Method of converting alcohol to halide - WO2016202894A1 , Google Patents. Available at:
Sources
- 1. scribd.com [scribd.com]
- 2. CN101687905A - Pure rocuronium bromide - Google Patents [patents.google.com]
- 3. TRIOXSALEN | 3902-71-4 [chemicalbook.com]
- 4. WO2016202894A1 - Method of converting alcohol to halide - Google Patents [patents.google.com]
- 5. A Grignard-like organic reaction in water - ProQuest [proquest.com]
Technical Support Center: Optimizing pH for the Extraction of N-allyl-1-indanamine
Welcome to the technical support center for the optimization of experimental parameters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for the liquid-liquid extraction of N-allyl-1-indanamine. By understanding the core principles of its chemical behavior, you can significantly improve the yield and purity of your extractions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using pH to optimize the extraction of N-allyl-1-indanamine?
The extraction of N-allyl-1-indanamine, a basic amine, is governed by its acid-base properties and the resulting differential solubility of its charged and neutral forms in aqueous and organic solvents.[1][2]
-
In Acidic Conditions (Low pH): The amine group of N-allyl-1-indanamine becomes protonated, forming a positively charged ammonium salt (the conjugate acid). This salt is polar and therefore preferentially soluble in the aqueous phase.
-
In Basic Conditions (High pH): The amine group remains in its neutral, deprotonated form. In this state, the molecule is significantly less polar and thus more soluble in a non-polar organic solvent.
By manipulating the pH of the aqueous phase, we can control which layer the N-allyl-1-indanamine partitions into, allowing for its separation from other non-basic or acidic impurities.
Q2: What is the pKa of N-allyl-1-indanamine, and why is it important for extraction?
This pKa value is the critical parameter for determining the optimal pH for extraction. A general rule of thumb is to adjust the pH of the aqueous phase to be at least 2 pH units away from the pKa of the conjugate acid to ensure the desired protonation state for efficient partitioning.
Troubleshooting and Optimization Guides
Issue 1: Low Yield of N-allyl-1-indanamine in the Organic Phase
If you are experiencing a low yield of your target compound in the organic layer after extraction, it is likely that a significant portion remains in the aqueous phase.
Root Cause Analysis and Solutions:
-
Incorrect pH of the Aqueous Phase: The most common reason for low yield in the organic phase is an insufficiently high pH. If the pH of the aqueous layer is close to or below the pKa of the conjugate acid (9.5-10.5), a substantial fraction of the N-allyl-1-indanamine will be in its protonated, water-soluble form.
-
Solution: Ensure the pH of the aqueous phase is at least 2 pH units above the pKa of the conjugate acid. A target pH of 12 or higher is recommended to ensure complete deprotonation and maximize partitioning into the organic solvent. Use a reliable pH meter to verify the pH of the aqueous layer after adding the base.
-
-
Insufficient Mixing: Inadequate mixing of the two phases will result in poor extraction efficiency as the compound does not have sufficient opportunity to partition between the layers.
-
Solution: Shake the separatory funnel vigorously for 1-2 minutes to ensure thorough mixing. Allow the layers to fully separate before draining.
-
-
Inappropriate Choice of Organic Solvent: While N-allyl-1-indanamine is soluble in several organic solvents, its partitioning coefficient can vary.
-
Solution: Common and effective solvents for the extraction of amines include ethyl acetate, dichloromethane, and diethyl ether.[8] If you are using a less common solvent, consider switching to one of these to improve extraction efficiency.
-
Experimental Protocol: Maximizing Extraction into the Organic Phase
-
Combine your reaction mixture containing N-allyl-1-indanamine with an equal volume of a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.
-
Add a sufficient amount of a strong base, such as 1M sodium hydroxide (NaOH), to the aqueous layer to raise the pH to 12 or greater.
-
Stopper the separatory funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to completely separate.
-
Drain the lower aqueous layer.
-
To maximize recovery, perform a second extraction of the aqueous layer with a fresh portion of the organic solvent.
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Issue 2: Impurities in the Final Product After Extraction
If your isolated N-allyl-1-indanamine is contaminated with acidic or neutral impurities, an acid wash step can be incorporated into your extraction workflow.
Root Cause Analysis and Solutions:
-
Co-extraction of Acidic or Neutral Impurities: The initial extraction into the organic phase at high pH will also extract any neutral organic compounds present in the reaction mixture. Acidic impurities will remain as their deprotonated salts in the aqueous layer.
-
Solution: Implement a back-extraction procedure. This involves first extracting the N-allyl-1-indanamine into an acidic aqueous solution to separate it from neutral impurities, and then re-extracting it into a fresh organic layer after basifying the aqueous phase.
-
Experimental Protocol: Purification via Acid-Base Extraction
-
Dissolve the crude mixture containing N-allyl-1-indanamine in a suitable organic solvent (e.g., dichloromethane).
-
Add an equal volume of an acidic solution, such as 1M hydrochloric acid (HCl), to the separatory funnel. The pH of the aqueous layer should be at least 2 pH units below the pKa of the conjugate acid (i.e., pH ≤ 7.5, with a target of pH 2-4 being optimal).
-
Shake vigorously for 1-2 minutes and allow the layers to separate. The protonated N-allyl-1-indanamine will now be in the aqueous phase, while neutral impurities will remain in the organic layer.
-
Drain the organic layer and set it aside (this contains the neutral impurities).
-
To the aqueous layer in the separatory funnel, add a fresh portion of organic solvent.
-
Slowly add a strong base (e.g., 1M NaOH) to the aqueous layer until the pH is 12 or greater.
-
Shake vigorously for 1-2 minutes and allow the layers to separate. The now deprotonated N-allyl-1-indanamine will partition back into the fresh organic layer.
-
Drain the aqueous layer.
-
Wash the organic layer with brine to remove any residual water.
-
Dry the organic layer over an anhydrous salt, filter, and concentrate to obtain the purified N-allyl-1-indanamine.
Data Presentation
| Parameter | Condition | Expected Form of N-allyl-1-indanamine | Predominant Phase |
| pH of Aqueous Phase | << pKa (e.g., pH 2-4) | Protonated (Ammonium Salt) | Aqueous |
| pH of Aqueous Phase | >> pKa (e.g., pH 12-14) | Deprotonated (Free Base) | Organic |
Mandatory Visualizations
Caption: Workflow for maximizing the yield of N-allyl-1-indanamine in the organic phase.
Caption: Step-by-step workflow for the purification of N-allyl-1-indanamine using acid-base extraction.
General Stability and Handling Considerations
-
Air Sensitivity: Like many amines, N-allyl-1-indanamine may be sensitive to oxidation by atmospheric oxygen.[5] It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during prolonged storage.
-
pH Stability: While the primary purpose of pH adjustment is for extraction, prolonged exposure to very strong acidic or basic conditions could potentially lead to degradation, although specific data for N-allyl-1-indanamine is not available. It is good practice to proceed with subsequent work-up steps promptly after extraction.
-
Storage: Store the purified compound in a cool, dark place under an inert atmosphere to minimize degradation.
References
-
(R)-(-)-1-Aminoindan - ChemBK. (2024, April 10). Retrieved from [Link])
-
1-Aminoindane. In Wikipedia. Retrieved from [Link]
-
N-allyl-1-Indanamine. SKPharma Tech Solutions. Retrieved from [Link]
-
(+-)-1-Aminoindan. PubChem. National Institutes of Health. Retrieved from [Link]
-
Basicity of Amines. (2025, February 24). In Chemistry LibreTexts. Retrieved from [Link]
-
Basicity of Amine. Chemistry Steps. (2021, December 18). Retrieved from [Link]
-
1-Aminoindan 61341-86-4 In Medicine. SENOVA PHARMA. Retrieved from [Link]
-
Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). (2017, April 18). Master Organic Chemistry. Retrieved from [Link]
-
Modulating Basicity in Mg–Al Oxides for Selective N‑Alkylation of BIT with Improved Catalytic Performance. (2023). ACS Omega. Retrieved from [Link]
-
Basicity of Amine. askIITians. Retrieved from [Link]
-
Basicity of amines. Fiveable. (2025, August 15). Retrieved from [Link]
-
N-Allyl-1-indanamine 91639-43-9. Lotusfeet Pharma. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. One moment, please... [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chembk.com [chembk.com]
- 5. 1-Aminoindan | 34698-41-4 [chemicalbook.com]
- 6. Best Price (S)-(+)-1-Aminoindan 61341-86-4 In Medicine [senovaph.com]
- 7. fiveable.me [fiveable.me]
- 8. 1-Indanamine | CAS:34698-41-4 | Manufacturer ChemFaces [chemfaces.com]
Chiral Resolution Support Center: N-(prop-2-en-1-yl)-1-aminoindan
Status: Operational Ticket ID: #RES-INDAN-001 Assigned Specialist: Senior Application Scientist, Chiral Separations Unit
Executive Summary
Welcome to the technical support hub for the enantiomeric resolution of N-(prop-2-en-1-yl)-1-aminoindan (also referred to as N-allyl-1-aminoindan). This molecule is a structural analog of the Parkinson’s drug Rasagiline (N-propargyl-1-aminoindan). Due to the secondary amine functionality and the steric bulk of the indane system, resolving this racemate requires specific protocols to avoid common pitfalls like "oiling out" during crystallization or peak tailing during chromatography.
This guide prioritizes two pathways:
-
Diastereomeric Crystallization: For multi-gram to kilogram scale purification.[1]
-
Chiral HPLC: For analytical purity checks (ee determination) or milligram-scale isolation.
Module 1: Classical Resolution (Diastereomeric Crystallization)
Best For: Production scale (>5g), cost-efficiency. Primary Resolving Agent: L-(+)-Tartaric Acid. Alternative Agent: (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA).
The Mechanism
We utilize the solubility difference between the diastereomeric salts.[2][3] Typically, the (R)-amine:Acid salt crystallizes preferentially over the (S)-amine:Acid salt (or vice versa depending on the specific derivative), while the other remains in the mother liquor.
Standard Operating Procedure (SOP-CRYS-01)
Reagents:
-
Racemic N-allyl-1-aminoindan (Free base).
-
L-(+)-Tartaric Acid (0.5 to 1.0 equivalents).
-
Solvent: Methanol (MeOH) or Isopropanol (IPA).
Protocol:
-
Dissolution: Dissolve 10.0 g of racemic amine in 50 mL of MeOH at 60°C.
-
Addition: Add a hot solution of L-Tartaric acid (4.3 g, 0.5 eq) in 20 mL MeOH dropwise.
-
Scientist's Note: Using 0.5 equivalents (the "Pope-Peachey" method) often yields higher optical purity in the first crop than using 1.0 equivalent because it forces the less soluble diastereomer to crystallize while leaving the other enantiomer as a free base in solution.
-
-
Nucleation: Stir at 60°C for 30 mins, then cool slowly (10°C/hour) to room temperature.
-
Seeding (Critical): If the solution remains clear at 40°C, add a seed crystal. If no seed is available, scratch the glass wall or add a micro-spatula of racemic salt to induce nucleation.
-
Harvest: Filter the white solid. Wash with cold MeOH.
-
Liberation: Suspend the salt in water, basify with 1M NaOH to pH 12, and extract with dichloromethane (DCM). Dry and concentrate to obtain the enriched enantiomer.[4]
Data Table: Crystallization Troubleshooting
| Symptom | Probable Cause | Corrective Action |
| Oiling Out | Solvent is too polar or cooling is too rapid. | Re-heat to dissolve. Add 10-20% volume of a non-polar anti-solvent (e.g., MTBE or Toluene). Cool very slowly. |
| Low Yield (<15%) | Too much solvent (high solubility). | Concentrate the mother liquor by 30% and re-cool. |
| Low ee (<80%) | Eutectic entrapment or fast precipitation. | Recrystallization is mandatory. Dissolve the harvested salt in minimum boiling EtOH and re-crystallize. |
Module 2: High-Performance Separation (Chiral HPLC)
Best For: Enantiomeric excess (ee) determination, purity checks, <100mg prep scale. Recommended Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or equivalent).
The Challenge: Amine Tailing
Secondary amines like N-allyl-1-aminoindan interact strongly with residual silanols on the silica support, causing peak tailing. You must use a basic additive.
Method Parameters (SOP-HPLC-02)
| Parameter | Specification |
| Column | Chiralpak AD-H (4.6 x 250 mm, 5µm) |
| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (DEA) |
| Ratio | 90 : 10 : 0.1 (v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV @ 210 nm and 254 nm |
| Expected Retention |
Visualizing the Workflow
The following diagram illustrates the decision logic for selecting the correct resolution path and the iterative purification process.
Caption: Decision matrix for resolving N-allyl-1-aminoindan, highlighting the critical "Oiling Out" loop in the crystallization pathway.
Module 3: Troubleshooting & FAQs
Q1: I am seeing two peaks in HPLC, but they are merging. How do I improve resolution?
-
A: The merging is likely due to peak tailing.
-
Check Additive: Ensure you added 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase. This is non-negotiable for aminoindans.
-
Lower Temperature: Reduce column temperature to 15°C. This often improves selectivity (
) on polysaccharide columns. -
Reduce Polarity: Switch mobile phase to 95:5 Hexane:IPA.
-
Q2: My salt is forming a "gummy" solid at the bottom of the flask.
-
A: This is the "oiling out" phenomenon. It happens when the salt precipitates faster than it can organize into a crystal lattice.
-
Fix: Re-dissolve by heating. Add a small amount of seed crystal (if available) at a temperature just below the boiling point. Turn off the stirrer and let it cool statically (without agitation) wrapped in a towel to slow the cooling rate.
-
Q3: Can I use D-Tartaric acid instead?
-
A: Yes. If L-Tartaric acid crystallizes the (R)-isomer, D-Tartaric acid will crystallize the (S)-isomer (and vice versa). This is useful if you want to access the other enantiomer from the mother liquor or if the natural L-acid doesn't yield the isomer you need.
Q4: Is it better to resolve the parent 1-aminoindan before adding the allyl group?
-
A: Yes, absolutely. If you are synthesizing this from scratch, resolve 1-aminoindan first using L-Tartaric acid (a well-established industrial process for Rasagiline intermediates). The N-allyl group adds conformational flexibility that can sometimes make crystallization more difficult compared to the rigid primary amine.
References
-
Teva Pharmaceutical Industries. (1991).[5] R-Enantiomer of N-propargyl-1-aminoindan, its preparation and pharmaceutical compositions containing it. European Patent EP0436492A2.[5] Link
- Relevance: Describes the foundational protocol for resolving N-substituted 1-aminoindans using tartaric acid.
-
Daicel Corporation. (2020). Chiral Column Selection Guide for Amines.Link
- Relevance: Authoritative source for selecting polysaccharide columns (AD-H/OD-H) for basic analytes.
-
Lawson, J. A., & Rao, J. K. (1980). Resolution of racemic 1-aminoindan.[3][4][5] Biochemistry. Link
- Relevance: Establishes the baseline solubility and salt characteristics of the 1-aminoindan scaffold.
Sources
- 1. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. WO2012116752A1 - Process of resolution of 1-aminoindan - Google Patents [patents.google.com]
- 4. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 5. EP2181980A1 - A process for the preparation of (R)-1-aminoindanes - Google Patents [patents.google.com]
Technical Support Center: Degradation Profiling of N-allyl-1-aminoindan
Executive Summary & Molecule Overview
N-allyl-1-aminoindan (NAAI) is a secondary amine often encountered as a key intermediate or impurity (specifically Impurity A) in the synthesis of propargylamine-based antiparkinsonian drugs like Rasagiline [1, 2].[1] Its stability profile is governed by two reactive structural motifs: the secondary amine nitrogen and the allyl double bond.
This guide provides a technical framework for identifying its degradation products, troubleshooting separation issues, and establishing stability-indicating methods (SIM).
| Compound | N-allyl-1-aminoindan |
| Structure | Indan ring fused to a secondary allyl-amine chain.[1][2] |
| Molecular Formula | |
| Molecular Weight | 173.25 g/mol |
| Key Liabilities | N-Oxidation, Oxidative Dealkylation, Allylic Epoxidation.[1] |
Troubleshooting Guide: Analytical & Separation Issues
Scenario A: "I see a peak eluting before NAAI in oxidative stress samples."
Diagnosis: This is likely 1-Aminoindan , the primary dealkylation product.[1][2]
-
Mechanism: Oxidative dealkylation removes the allyl group.[2] Because 1-aminoindan lacks the hydrophobic allyl chain, it is significantly more polar and elutes earlier on Reverse Phase (RP) columns.
-
Confirmation: Check for a mass shift of -40 Da (Loss of
).
Scenario B: "My Mass Spec shows an M+16 peak (m/z 190). Is it the N-oxide or the Epoxide?"
Diagnosis: It could be either, but they can be distinguished by fragmentation and retention time.
-
N-Oxide (N-hydroxyl species): Formed via N-oxidation.[1][2][3] Often thermally unstable; may revert to parent or rearrange in the MS source.
-
Epoxide: Formed via oxidation of the allyl double bond.[2] Stable but reactive.
-
Differentiation Protocol:
-
MS/MS Fragmentation: The N-oxide typically shows a characteristic loss of oxygen (-16 Da) or hydroxyl (-17 Da).[1][2] The epoxide will fragment via ring opening, often showing losses related to the modified allyl chain.
-
Retention: The N-oxide is generally more polar (elutes earlier) than the epoxide.[2]
-
Scenario C: "I observe peak splitting in the parent peak."
Diagnosis: N-allyl-1-aminoindan is chiral (typically the R-enantiomer is used in pharma).[1][2]
-
Cause: If you are using a non-chiral column, splitting suggests partial racemization (unlikely under mild stress) or the presence of a structural isomer (e.g., migration of the double bond to form an enamine, which is transient).
-
Action: Ensure your buffer pH is controlled. At neutral pH, secondary amines can broaden.[1] Use an acidic mobile phase (pH 2.5–3.0) to keep the nitrogen fully protonated and sharpen the peak.
Core Degradation Pathways
The degradation of N-allyl-1-aminoindan follows three primary vectors: N-Dealkylation , N-Oxidation , and Alkene Oxidation .[1]
Pathway Visualization
Caption: Primary degradation pathways of N-allyl-1-aminoindan under oxidative and hydrolytic stress.[1]
Detailed Degradation Products & MS Data
The following table summarizes the theoretical and observed degradation products based on the structural liabilities of the aminoindan scaffold [3, 4].
| Product Name | Degradation Type | Mass Shift | [M+H]+ (m/z) | Mechanism |
| N-allyl-1-aminoindan | Parent | 0 | 174 | N/A |
| 1-Aminoindan | Dealkylation | -40 | 134 | Loss of allyl group via oxidative cleavage (C-N bond break).[1][2] |
| NAAI N-Oxide | N-Oxidation | +16 | 190 | Oxidation of secondary amine.[1][2] Note: May exist in equilibrium with hydroxylamine form. |
| Epoxy-NAAI | Alkene Oxidation | +16 | 190 | Oxidation of the allyl double bond to an epoxide ring.[1][2] |
| Diol-NAAI | Hydrolysis | +34 | 208 | Hydrolysis of the Epoxy-NAAI (opening of epoxide ring).[1] |
| 1-Indanone | Deamination | -41 | 133 | Oxidative deamination of the 1-aminoindan intermediate.[1] |
Experimental Protocols
Forced Degradation Setup
To validate the stability-indicating method, perform the following stress tests. Use a concentration of 1 mg/mL NAAI in an inert solvent (e.g., Methanol/Water).[1]
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Oxidation (Critical):
-
Thermal:
-
Solid state heating at 80°C for 24 hours.[1]
-
LC-MS Conditions for Identification
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters BEH), 150 x 4.6 mm, 3.5 µm.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Gradient: 5% B to 90% B over 20 minutes.
-
Detection: UV at 210 nm (low selectivity) and 265-270 nm (Indan absorption).[2] MS (ESI+).[6]
FAQ: Common Research Questions
Q: Is N-allyl-1-aminoindan light sensitive? A: The indan ring is generally stable, but the allyl group can undergo photo-isomerization or photo-oxidation over long periods.[1] Protect samples with amber glassware, especially if in solution.
Q: How do I distinguish N-allyl-1-aminoindan from Rasagiline (N-propargyl-1-aminoindan)? A: They differ by 2 Daltons in mass and have distinct fragmentation.[2]
-
NAAI: Allyl group (
).[1][2] MW 173. -
Rasagiline: Propargyl group (
).[1][2] MW 171.[7][8] -
In HPLC, the propargyl group is slightly less hydrophobic than the allyl group, so Rasagiline typically elutes slightly before NAAI on a C18 column [3].
Q: Can I use GC-MS for this analysis? A: Yes, but with caution. The N-oxide degradation product is thermally unstable and may decompose in the GC injector, leading to false high levels of 1-aminoindan or other artifacts. LC-MS is preferred for oxidative degradation studies.
References
-
European Patent Office. (2016).[1] Process for the preparation of enantiomerically pure 1-aminoindan.[2] Patent EP3068746.[1] Link
-
Reddy, P. S., et al. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Process Related Impurities and Degradation Products of Rasagiline Mesylate. Journal of Chromatographic Science. Link
-
Simson Pharma. (2023). Rasagiline Impurities and Standards (Impurity A: N-allyl-1-aminoindan).[1][2]Link[1][2]
-
National Institutes of Health (NIH). (2021). Metabolic N-Dealkylation and N-Oxidation of Alkylamino Moieties.[1][2][3] MDPI Pharmaceuticals.[1] Link
Sources
- 1. UCSD/CCMS - Spectrum Library [gnps.ucsd.edu]
- 2. (+-)-1-Aminoindan | C9H11N | CID 123445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. ijper.org [ijper.org]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Rasagiline Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
Technical Support Center: Aminoindan N-Allylation Optimization
Topic: Reducing Side Reactions in Aminoindan N-Allylation Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
The N-allylation of aminoindans (e.g., in the synthesis of Rasagiline analogs) is a deceptively simple transformation often plagued by over-alkylation (formation of tertiary amines) and regio-isomerization . While direct nucleophilic substitution (
This guide addresses the three most common support tickets we receive: controlling mono-selectivity, preventing allyl isomerization, and purification strategies for the resulting mixture.
Module 1: Troubleshooting Over-Alkylation ( Route)
User Issue: "I am targeting the secondary amine (mono-allyl), but I consistently observe 15-20% of the di-allyl tertiary amine byproduct."
Root Cause Analysis
In
Diagnostic & Solutions
| Variable | Standard Protocol | Optimized Protocol (High Selectivity) | Mechanism of Action |
| Stoichiometry | 1:1 (Amine:Allyl Halide) | 3:1 to 5:1 (Amine:Allyl Halide) | Statistical probability favors attack by the abundant starting material over the product. Excess aminoindan is recovered via acid/base extraction. |
| Addition Mode | One-pot addition | High-Dilution Dosing | Slow addition of the allyl halide to a concentrated amine solution keeps the instantaneous concentration of the alkylating agent low, suppressing bis-alkylation. |
| Base Choice | Stronger bases ( | ||
| Solvent | DMF (Polar Aprotic) | Acetonitrile (ACN) or IPA | Highly polar solvents like DMF accelerate |
Q&A: Specific Scenarios
Q: Can I use a protecting group instead of wasting starting material? A: Yes. If raw material costs are high, convert the aminoindan to a trifluoroacetamide or carbamate (Boc) first.
-
Step 1: Protect amine (e.g.,
). -
Step 2: Alkylate the carbamate (requires stronger base like
or ). -
Step 3: Deprotect (TFA or HCl). Verdict: This adds two steps but guarantees mono-selectivity by physically blocking the second site.
Module 2: Advanced Selectivity (Palladium Catalysis)
User Issue: "The
Solution: The Tsuji-Trost Allylation .[1][2][3][4]
Unlike
Recommended Protocol (Tsuji-Trost)
-
Catalyst:
(1-2 mol%) -
Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) or
. -
Allyl Source: Allyl acetate or Allyl carbonate (Cleaner leaving groups than halides).
-
Solvent: THF or DCM.
Why it works: The steric bulk of the Pd-ligand complex makes the second alkylation (forming the tertiary amine) kinetically much slower than the first.
Module 3: Purification & Workup
User Issue: "I have a mixture of Primary (SM), Secondary (Product), and Tertiary (Impurity). How do I clean this up without a column?"
Solution: pH-Switching Extraction .
This method exploits the subtle
Step-by-Step Protocol:
-
Acidify: Dissolve crude mix in EtOAc. Add 1M HCl until pH ~2. All amines go into the aqueous layer. Discard organic layer (removes non-basic impurities).
-
Selective Liberation (The Critical Step):
-
Tertiary amines are generally less basic than secondary amines due to solvation effects (though inductive effects suggest otherwise, in water, solvation dominates). However, a more robust method uses derivatization .
-
Alternative: If
differences are too narrow, use Salicylaldehyde . -
Add Salicylaldehyde (0.1 eq relative to SM). It forms an imine selectively with the primary amine (SM).
-
-
Chromatography Free Separation (Rasagiline Specific):
-
Many aminoindan salts crystallize differentially.
-
Form the Mesylate or Tartrate salt. The secondary amine salt often crystallizes out of Isopropanol (IPA), leaving the tertiary impurity in the mother liquor.
-
Visualizing the Problem Space
Figure 1: Reaction Network & Impurity Pathways
This diagram illustrates the competing pathways in standard alkylation.
Caption: The kinetic competition between the starting material (SM) and the product (Mono) leads to the Bis-impurity.
Figure 2: Troubleshooting Decision Tree
Follow this logic flow to select the correct optimization strategy.
Caption: Decision matrix for selecting optimization routes based on impurity profile and resource constraints.
References
-
Synthesis and Characterization of Impurities in Rasagiline. Source: Asian Journal of Chemistry (2017).[5][6] Context: Identifies the N,N-diallyl derivative as the major process impurity in standard alkylation. URL:[Link] (Direct deep links to specific PDFs often expire; search DOI: 10.14233/ajchem.2017.20448)
-
Tsuji–Trost Reaction: Palladium-Catalyzed Allylation. Source: Organic Chemistry Portal. Context: Mechanistic details on using Pd(0) for selective mono-allylation of amines. URL:[Link]
- Process for the preparation of Rasagiline (Patent EP2663545B1).
-
Enzymatic N-Allylation of Primary and Secondary Amines. Source: ACS Sustainable Chemistry & Engineering (2022). Context: Discusses biocatalytic alternatives to avoid bis-allylation, highlighting the difficulty of chemical control. URL:[Link]
Sources
Improving HPLC peak resolution for N-allyl vs N-propyl analogs
Technical Support Center: Resolving N-Allyl vs. N-Propyl Analogs in HPLC
Introduction Welcome to the Technical Support Center for advanced chromatographic troubleshooting. A frequent analytical bottleneck in pharmaceutical development—particularly when analyzing opioid antagonists, synthetic pyrroles, and chromenone derivatives—is achieving baseline separation of N-allyl and N-propyl analogs[1][2]. Because these molecules differ structurally by only a single degree of unsaturation (a double bond in the allyl group), their hydrophobicities are nearly identical. This guide provides the mechanistic causality and self-validating protocols required to overcome this separation challenge.
Troubleshooting FAQs: The Causality of Co-Elution
Q1: Why do my N-allyl and N-propyl analogs co-elute on a standard C18 column?
A1: Retention on a standard alkyl-bonded C18 column is driven almost entirely by dispersive (hydrophobic) interactions. The difference in the partition coefficient (LogP) between an N-allyl (
Q2: Which stationary phase should I switch to for baseline resolution?
A2: To separate these analogs, you must exploit the
Q3: How does the choice of organic modifier (Methanol vs. Acetonitrile) impact this specific separation?
A3: When utilizing
Q4: What role does column temperature play in resolving these analogs?
A4: Temperature modulates both the kinetics and thermodynamics of the separation. Lowering the column temperature (e.g., from 40°C to 20°C or 25°C) increases the rigidity of the stationary phase, enhancing shape selectivity. Furthermore, enthalpically driven interactions, such as
Quantitative Data: Chromatographic Parameters Comparison
The following table summarizes the expected outcomes when altering the stationary and mobile phases for allyl/propyl separations.
| Stationary Phase | Organic Modifier | Dominant Interaction Mechanism | Expected Resolution ( | Recommendation |
| C18 (Alkyl) | Acetonitrile | Hydrophobic (Dispersive) | < 0.8 (Co-elution) | Avoid |
| C18 (Alkyl) | Methanol | Hydrophobic (Dispersive) | ~ 1.0 (Partial) | Not Ideal |
| Phenyl-Hexyl | Methanol | 1.2 - 1.5 | Good | |
| PFP (Fluorinated) | Acetonitrile | Dipole-dipole (Masked | 1.0 - 1.2 | Sub-optimal |
| PFP (Fluorinated) | Methanol | Strong | > 2.0 (Baseline) | Best Practice |
Methodology: Orthogonal Method Development Protocol
To ensure scientific integrity, the following protocol is designed as a self-validating system . If the system suitability criteria are not met at the end of the protocol, the system state is invalid, and the mobile phase preparation or column integrity must be re-evaluated.
Step 1: System Preparation & Column Installation
-
Install a high-efficiency PFP column (e.g., 2.1 x 100 mm, 1.7
m for UHPLC systems). -
Set the column oven temperature strictly to 25°C to maximize enthalpic
interactions.
Step 2: Mobile Phase Formulation
-
Mobile Phase A (Aqueous): 0.1% Formic acid in MS-grade Water. (The low pH ensures basic nitrogen atoms in the analogs remain fully protonated, preventing secondary interactions with residual silanols).
-
Mobile Phase B (Organic): 0.1% Formic acid in MS-grade Methanol. Do not use Acetonitrile.
Step 3: Gradient & Flow Rate Optimization
-
Program a shallow gradient: 5% B to 40% B over 15 minutes. A shallow slope (
) maximizes the interaction time with the fluorinated stationary phase. -
Set the flow rate to the van Deemter optimum for a 2.1 mm ID column (typically 0.3 to 0.4 mL/min).
Step 4: Self-Validation & System Suitability Testing (SST)
-
Inject a blank (Mobile Phase A) to confirm baseline stability.
-
Inject a resolution mixture containing equal concentrations of the N-allyl and N-propyl analogs (5 replicate injections).
-
Validation Criteria: The method is considered validated and ready for sample analysis only if the chromatography data system reports a Resolution (
) , a tailing factor ( ) , and a retention time Relative Standard Deviation (RSD) across all replicates.
Visualization: Troubleshooting Workflow
Workflow for resolving N-allyl and N-propyl analogs via π-π interaction optimization.
References
-
[1] Potent enantioselective inhibition of DNA-dependent protein kinase (DNA-PK) by atropisomeric chromenone derivatives - RSC Publishing. 1
-
[2] Metathesis of Functionalized Alkane: Understanding the Unsolved Story - MDPI. 2
-
[3] Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC - NIH. 3
-
[4] Application of Ionic Liquids in High Performance Reversed-Phase Chromatography - PMC. 4
Sources
- 1. Potent enantioselective inhibition of DNA-dependent protein kinase (DNA-PK) by atropisomeric chromenone derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Metathesis of Functionalized Alkane: Understanding the Unsolved Story [mdpi.com]
- 3. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of Ionic Liquids in High Performance Reversed-Phase Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison Guide: NMR Profiling of N-Allyl-1-Aminoindane vs. Rasagiline
This guide is structured as a high-level technical resource for analytical chemists and pharmaceutical scientists.[1] It focuses on the structural elucidation and differentiation of N-(prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine (N-allyl-1-aminoindane) from its pharmacologically active analog, Rasagiline (N-propargyl-1-aminoindane).[1]
Content Type: Structural Elucidation & Impurity Profiling Subject: this compound Application: Purity Analysis in MAO-B Inhibitor Development[1]
Executive Summary
In the development of neuroprotective agents like Rasagiline (Azilect®), the control of alkylation impurities is critical. This compound (hereafter Target ) is a structural analog and potential process impurity where the propargyl moiety of Rasagiline is replaced by an allyl group.[1]
While both molecules share the rigid 1-aminoindane core , their pharmacological profiles differ significantly.[1] Rasagiline is a potent, irreversible MAO-B inhibitor; the N-allyl analog lacks the specific alkyne-mediated mechanism of enzyme inactivation.[1] This guide provides a definitive NMR comparative analysis to distinguish the Target from Rasagiline, focusing on the diagnostic vinyl vs. acetylenic spin systems.
Structural Comparison & Spin Systems
The differentiation of these molecules relies on the distinct magnetic environments of the N-substituent tails.
| Feature | Rasagiline (Drug) | N-Allyl Analog (Target/Impurity) |
| N-Substituent | Propargyl (-CH₂-C≡CH) | Allyl (-CH₂-CH=CH₂) |
| Hybridization | sp (Linear) | sp² (Planar/Trigonal) |
| Key Spin System | A₂X (Methylene coupled to Alkyne proton) | AMX₃ (Allylic system with complex coupling) |
| Chirality | (R)-enantiomer (typically) | (R)-enantiomer (if derived from same precursor) |
Visualization of Structural Divergence
The following diagram illustrates the structural relationship and the specific NMR-active zones that serve as diagnostic fingerprints.
Figure 1: Structural divergence of the indane core leading to distinct NMR signatures.
Comparative NMR Data Analysis
The following chemical shift data is synthesized from standard indane characterization and comparative literature on N-alkylated aminoindanes.
^1H NMR Diagnostic Signals (CDCl₃, 400 MHz)
| Proton Group | Rasagiline (δ ppm) | N-Allyl Target (δ ppm) | Multiplicity & Coupling (Target) |
| Indane C1-H | 4.25 – 4.35 | 4.20 – 4.30 | t/dd : Benzylic, α to Nitrogen.[1] |
| N-CH₂ (Linker) | 3.45 (d, J=2.5 Hz) | 3.30 – 3.45 | d/m : Diastereotopic due to chiral C1 center. |
| Tail Terminal | 2.25 (t, ≡CH) | 5.10 – 5.30 (=CH₂) | dd : Geminal alkene protons. Distinctive "roofing" effect.[1] |
| Tail Internal | N/A | 5.85 – 6.05 (-CH=) | ddt : Overlaps with nothing; clearest diagnostic peak.[1] |
| Indane Aromatics | 7.10 – 7.40 | 7.10 – 7.40 | m : 4H overlap; non-diagnostic for differentiation.[1] |
| Indane CH₂ (C2) | 1.80 – 2.45 | 1.80 – 2.45 | m : Complex puckering; overlaps with solvent/water often. |
| Indane CH₂ (C3) | 2.80 – 3.05 | 2.80 – 3.05 | m : Benzylic methylene; relatively stable position. |
Key Spectroscopic Differentiators
-
The Olefinic Region (5.0–6.1 ppm): This is the "Truth Region." The Target molecule will show a complex multiplet at ~5.9 ppm (1H) and two distinct signals at ~5.2 ppm (2H). Rasagiline is completely silent in this region.
-
The Acetylenic Region (~2.2 ppm): Rasagiline shows a sharp triplet (or doublet of doublets) here. The Target molecule lacks this signal.
-
Diastereotopicity: Because the C1 position of the indane ring is a chiral center, the protons on the N-allyl methylene group (
) may appear chemically equivalent or non-equivalent (ABX system) depending on the solvent and temperature.[1] In Rasagiline, the propargyl often appears as a doublet due to long-range coupling with the alkyne proton, but in the Target, the allyl is split primarily by the adjacent vinyl proton.
Detailed Experimental Protocol
To ensure reproducible differentiation, particularly when the Target is present as a low-level impurity (<0.1%), follow this self-validating protocol.
Sample Preparation[1]
-
Solvent: Benzene-d₆ (C₆D₆) is superior to CDCl₃ for this specific pair.[1] The magnetic anisotropy of the benzene ring often resolves the overlapping aliphatic multiplets of the indane ring (C2/C3 protons) better than chloroform.
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Filtration: Filter through a glass wool plug to remove inorganic salts (e.g., K₂CO₃ from synthesis) which can cause line broadening.
Acquisition Parameters (Standard 400/500 MHz)
-
Pulse Sequence: zg30 (30° pulse) to maximize signal recovery.
-
Relaxation Delay (D1): Set to 5.0 seconds . The acetylenic proton in Rasagiline has a long T1 relaxation time. If D1 is too short, integration values will be skewed, underestimating the Rasagiline content vs. the Target.
-
Scans (NS): Minimum 64 scans for impurity profiling.
Validation Workflow
Use the following logic flow to confirm identity.
Figure 2: Logic gate for spectral identification.
Mechanistic Insight: The "Roofing" Effect
When analyzing the Target molecule, you will observe a second-order effect in the allyl terminal protons (=CH₂).
-
Although they are geminal, they are magnetically non-equivalent (one is cis to the alkyl chain, one is trans).
-
At lower field strengths (300 MHz), these signals may "lean" toward each other (roofing effect), distorting integration.
-
Recommendation: Do not integrate the =CH₂ multiplet for quantitative purity calculations. Instead, integrate the internal vinyl proton (-CH=) at ~5.9 ppm, which is usually a distinct doublet of triplets (ddt) and provides a clean 1H reference.
References
-
Teva Pharmaceutical Industries. (2010). Process for the preparation of (R)-1-aminoindanes.[1][2][3] European Patent EP2181980A1.[1] Link
-
Chen, J. J., & Ly, A. V. (2007).[1][4] Rasagiline: a second-generation monoamine oxidase inhibitor.[1] Clinical Therapeutics, 29(9), 1825-1849.[1] Link
-
Reich, H. J. (2024). Borden-Reich NMR Shift Database: Allyl Systems.[1] University of Wisconsin-Madison.[1] Link
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds.[5] 8th Edition.[1] Wiley.[1] (Standard reference for Allyl vs. Propargyl coupling constants).
Sources
- 1. angenesci.com [angenesci.com]
- 2. Rasagiline - Wikipedia [en.wikipedia.org]
- 3. patents.google.com [patents.google.com]
- 4. Comprehensive review of rasagiline, a second-generation monoamine oxidase inhibitor, for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Analytical Strategies for N-Allyl-1-Aminoindan: A Comparative Guide to Mass Spectrometry Fragmentation
N-allyl-1-aminoindan (NAI) is a critical chemical entity, serving both as a key intermediate in the multi-step synthesis of irreversible monoamine oxidase B (MAO-B) inhibitors like Rasagiline, and as a structural analog to emerging psychoactive aminoindanes[1]. For researchers in drug development and forensic toxicology, the accurate characterization and trace quantitation of NAI is paramount.
This guide objectively compares the two dominant analytical platforms for NAI analysis: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) . By examining the causality behind its fragmentation pathways, this guide provides a self-validating framework for method development.
Mechanistic Fragmentation Pathways: The "Why" Behind the Spectra
Understanding the ionization behavior of NAI is essential for selecting the right analytical tool. The molecule consists of an indane core, a primary chiral center at C1, and an allylamine moiety. Its fragmentation is heavily dictated by the energy of the ionization source.
Electron Ionization (EI, 70 eV): Hard Ionization
In GC-EI-MS, the high-energy electron beam strips an electron to form the radical cation (M+•, m/z 173). However, this molecular ion is highly transient.
-
The [M-1]+ Phenomenon: NAI rapidly loses a hydrogen radical from the C1 position. This alpha-cleavage is thermodynamically driven, yielding a highly stable, resonance-stabilized iminium cation conjugated with the aromatic cyclopentane ring at m/z 172[2].
-
Core Cleavage: The molecule subsequently sheds the allylamine group to form the indane cation (m/z 117). Successive dehydrogenation and loss of acetylene (C2H2) yield the indene cation (m/z 115), the tropylium ion (m/z 91), and the phenyl ion (m/z 77)[1][2].
Electrospray Ionization (ESI+): Soft Ionization
In LC-ESI-MS/MS, protonation yields a robust precursor ion ([M+H]+) at m/z 174.
-
Collision-Induced Dissociation (CID): When subjected to CID in a collision cell, the fragmentation is highly localized. The dissociation is driven primarily by the cleavage of the 1-aminoindan moiety, resulting in a dominant product ion at m/z 117.0 (loss of allylamine)[3][4]. This targeted fragmentation makes it ideal for Multiple Reaction Monitoring (MRM).
Mass spectrometry fragmentation pathways of N-allyl-1-aminoindan (EI vs. CID).
Quantitative Data & Platform Comparison
When choosing between GC-MS and LC-MS/MS, the decision hinges on the analytical goal: structural elucidation (GC-MS) versus trace quantitation in complex matrices (LC-MS/MS).
Table 1: Diagnostic MS Fragment Ions of N-Allyl-1-Aminoindan
| Ion Type | m/z Value | Relative Abundance (EI) | Relative Abundance (CID/ESI) | Structural Assignment |
| [M+H]+ | 174.1 | N/A | 100% (Precursor) | Protonated intact molecule |
| M+• | 173.1 | < 5% | N/A | Radical molecular ion |
| [M-1]+ | 172.1 | 85 - 100% | N/A | Conjugated iminium cation |
| Fragment | 117.0 | 40 - 60% | 100% (Product) | Indane cation (loss of allylamine) |
| Fragment | 115.0 | 30 - 50% | < 10% | Indene cation |
| Fragment | 91.0 | 20 - 30% | N/A | Tropylium ion |
Table 2: Performance Comparison for NAI Analysis
| Metric | GC-EI-MS | LC-ESI-MS/MS (QQQ) |
| Primary Utility | Structural identification, library matching | Trace quantitation, pharmacokinetic studies |
| Sensitivity (LOD) | ~10 - 50 ng/mL | ~0.05 - 0.1 ng/mL |
| Specificity | High (Full scan spectral fingerprint) | Very High (MRM transitions) |
| Sample Prep | Derivatization often required for peak shape | Direct injection (Dilute-and-shoot / LLE) |
| Chromatography | Rxi-624Sil MS (prevents amine tailing) | C18 Reverse-Phase (0.1% Formic Acid) |
Experimental Methodologies
To ensure a self-validating system, the following protocols detail the exact parameters required to reproduce these analyses.
Protocol A: GC-EI-MS Structural Profiling
Causality Check: Aminoindanes are notorious for peak tailing on standard 5% diphenyl columns due to secondary amine interactions with active silanol sites. Utilizing a mid-polarity Rxi-624Sil MS column resolves this issue and separates NAI from its positional isomers[1].
-
Sample Preparation: Dissolve 1 mg of NAI standard in 1 mL of GC-grade methanol. Dilute to a working concentration of 10 µg/mL.
-
Column Selection: Install an Rxi-624Sil MS capillary column (30 m × 0.25 mm × 1.4 µm).
-
Inlet Parameters: Set the injection port to 250°C. Inject 1 µL using a split ratio of 25:1 to prevent column overloading.
-
Oven Program: Initial temperature 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
-
MS Acquisition: Set the EI source to 70 eV and the ion source temperature to 230°C. Acquire data in Full Scan mode (m/z 40–300).
-
Validation: Confirm the presence of the dominant [M-1]+ peak at m/z 172 and the indane core fragment at m/z 117.
Protocol B: LC-ESI-MS/MS Targeted Quantitation
Causality Check: For pharmacokinetic or impurity tracking (e.g., NDSRIs), EI causes too much fragmentation, diluting the signal across many ions. ESI+ preserves the parent ion, allowing the triple quadrupole to isolate m/z 174 and monitor its specific transition to m/z 117 for maximum signal-to-noise[5][6].
-
Sample Preparation: Extract NAI from the matrix using Liquid-Liquid Extraction (LLE) with ethyl acetate. Reconstitute in 80:20 Water:Methanol.
-
Chromatography: Use a Zorbax Eclipse Plus C18 column (2.1 mm × 50 mm, 1.8 µm).
-
Mobile Phase: Isocratic elution using 60% Mobile Phase A (0.1% Formic acid in Water) and 40% Mobile Phase B (0.1% Formic acid in Acetonitrile) at a flow rate of 0.4 mL/min.
-
Source Parameters (ESI+): Capillary voltage at 4000 V, drying gas temperature at 300°C, and nebulizer pressure at 40 psi.
-
MRM Optimization:
-
Precursor Ion: m/z 174.1
-
Product Ion (Quantifier): m/z 117.0 (Collision Energy: 15 eV)
-
Product Ion (Qualifier): m/z 91.0 (Collision Energy: 25 eV)
-
-
Validation: Ensure the ratio between the quantifier and qualifier ions remains within ±20% of the analytical standard.
Comparative analytical workflows for N-allyl-1-aminoindan characterization.
References
-
Rose, C., et al. (2021). "Gas chromatography–mass spectrometry of eight aminoindanes: 2-Aminoindane, N-methyl-2-, 5-methoxy-, 5-methoxy-6-methyl-, 4,5-methylenedioxy-, 5,6-methylenedioxy- and 5-iodo-2-aminoindane, and rasagiline." Rapid Communications in Mass Spectrometry. Available at:[Link]
-
Sanjay, S. S. (2023). "Patents disclosed synthetic overview of Rasagiline." Indian Journal of Pharmacy and Drug Studies, Mansa STM Publishers. Available at:[Link]
-
Awotunde, O. S., et al. (2019). "Tandem mass spectrometric analysis of novel caffeine scaffold-based bifunctional compounds for Parkinson's disease." Rapid Communications in Mass Spectrometry. Available at:[Link]
-
ANTISEL (2024). "Analytical insights into nitrosamine drug substance related impurities (NDSRIs)." DH Tech. Dev. Pte. Ltd. Available at: [Link]
Sources
- 1. Gas chromatography-mass spectrometry of eight aminoindanes: 2-Aminoindane, N-methyl-2-, 5-methoxy-, 5-methoxy-6-methyl-, 4,5-methylenedioxy-, 5,6-methylenedioxy- and 5-iodo-2-aminoindane, and rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 3. harvest.usask.ca [harvest.usask.ca]
- 4. Tandem mass spectrometric analysis of novel caffeine scaffold-based bifunctional compounds for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. antisel.gr [antisel.gr]
FTIR characterization of N-allyl-1-aminoindan salts
Title: FTIR Characterization of N-allyl-1-aminoindan Salts: A Comparative Guide for Formulation Scientists Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Introduction
N-allyl-1-aminoindan, globally recognized as the potent monoamine oxidase B (MAO-B) inhibitor Rasagiline, is a critical active pharmaceutical ingredient (API) in the management of Parkinson's disease. In its free base form, the molecule exhibits lipophilicity and stability challenges, necessitating its conversion into pharmaceutically acceptable salts[1],[2]. The two most prominent salt forms evaluated during drug development are Rasagiline Mesylate (the commercial standard) and Rasagiline Tartrate [3],[2].
Fourier Transform Infrared (FTIR) spectroscopy serves as the analytical gold standard for characterizing these salts. Because the IR spectrum is highly sensitive to covalent bonds and crystal lattice arrangements, it provides definitive proof of salt bridge formation, polymorphic purity, and excipient compatibility[4],[5]. This guide objectively compares the FTIR spectral signatures of Rasagiline Mesylate and Rasagiline Tartrate and establishes a self-validating experimental protocol for robust analytical characterization.
Comparative Spectral Analysis: Mesylate vs. Tartrate
The transition from a free base to a salt form fundamentally alters the vibrational modes of the secondary amine in N-allyl-1-aminoindan. Furthermore, the introduction of the specific counterion (methanesulfonate vs. tartrate) generates distinct, non-overlapping spectral fingerprints.
Table 1: FTIR Spectral Comparison of N-allyl-1-aminoindan Salts
| Functional Group / Vibrational Mode | Rasagiline Mesylate (cm⁻¹)[4],[5] | Rasagiline Tartrate (cm⁻¹)[3] | Structural Causality & Spectral Interpretation |
| Secondary Amine (N-H) Stretch | 3219 | 3285 | The tartrate salt exhibits a higher wavenumber shift. Causality: Extensive intermolecular hydrogen bonding introduced by the tartaric acid hydroxyl groups broadens and shifts the N-H/O-H envelope. |
| Aromatic C-H Stretch | 2934 | ~2930 | This peak remains relatively stable across both salts, as the indan ring system is not directly involved in the ionic salt bridge. |
| Aliphatic C-H Stretch | 2849 | 2852 | Minor shifts occur due to differences in crystal lattice packing and solid-state density between the two distinct salt forms. |
| Charged Amine / Overtone | N/A | 2133 | A distinct feature in the tartrate spectrum, representing an overtone or a specific vibrational mode of the protonated amine interacting with the dicarboxylic acid[3]. |
| Carboxylate (COO⁻) Asymmetric Stretch | N/A | 1602 | Exclusive to the tartrate salt. The deprotonation of tartaric acid yields a strong, characteristic asymmetric stretching band of the carboxylate anion. |
| Aromatic C=C / Carboxylate Symmetric | ~1462 | 1498 | The symmetric stretch of the carboxylate group in tartrate overlaps with the aromatic ring breathing modes, causing a distinct, sharp peak at 1498 cm⁻¹. |
| Aliphatic Amine (C-N) Stretch | 1192 | ~1190 | A core feature of the propargylamine pharmacophore. This band is highly conserved and serves as an internal marker for API integrity. |
Self-Validating Experimental Protocol for FTIR Characterization
To ensure absolute data integrity, the following protocol is designed as a self-validating system . Every step includes an internal check to rule out environmental artifacts, moisture contamination, or pressure-induced polymorphism.
Phase 1: System Suitability & Background Calibration
-
Wavenumber Verification: Scan a National Institute of Standards and Technology (NIST)-traceable polystyrene film.
-
Causality: Ensures the interferometer and laser are perfectly aligned. The system is validated only if the standard peaks (e.g., 1601 cm⁻¹ and 3028 cm⁻¹) are within ±1.0 cm⁻¹ of their certified values.
-
-
Moisture & CO₂ Baseline: Run a background scan of the empty sample compartment.
-
Causality: Atmospheric CO₂ (2350 cm⁻¹) and water vapor (3900-3400 cm⁻¹) absorb strongly in the IR region. The background scan mathematically subtracts these environmental variables from the final API spectrum.
-
Phase 2: Sample Preparation (DRIFT vs. KBr Pellet)
Note: Diffuse Reflectance Infrared Fourier Transform (DRIFT) is prioritized over the traditional KBr pellet method for polymorphic screening[2].
-
DRIFT Preparation: Mix 2-3 mg of the Rasagiline salt with 100 mg of spectroscopy-grade, oven-dried KBr powder using an agate mortar and pestle[6],[7]. Do not apply hydraulic pressure.
-
Causality: The high pressure (often >10 tons) required to press a transparent KBr pellet can induce localized heating and polymorphic transitions in sensitive crystalline APIs. DRIFT analyzes the uncompressed powder, preserving the native solid-state form[2].
-
-
Self-Validation Check: Scan a pure, unpressed KBr sample. If a broad band appears at 3400 cm⁻¹, the KBr has absorbed atmospheric moisture and must be re-dried at 105°C for 2 hours before proceeding. Proceeding with wet KBr will artificially mask the secondary amine peaks of the API.
Phase 3: Spectral Acquisition & Orthogonal Validation
-
Scanning Parameters: Place the sample in the DRIFT accessory. Acquire the spectrum from 4000 to 400 cm⁻¹ using a resolution of 4.0 cm⁻¹ and average the signal over 16 to 32 scans[6],[2].
-
Causality: A 4 cm⁻¹ resolution provides the optimal balance, offering sufficient data points to resolve closely overlapping bands (e.g., aliphatic vs. aromatic C-H stretches) without requiring excessive scan times that could introduce thermal detector noise. Averaging 16-32 scans increases the signal-to-noise ratio by canceling out random background fluctuations[6],[2].
-
-
Orthogonal Validation: If anomalous peaks are detected (e.g., unexpected shifts in the 1500-1700 cm⁻¹ region), cross-validate the sample using Differential Scanning Calorimetry (DSC).
Application: Excipient Compatibility Screening
FTIR is not only used for salt verification but is critical for preformulation compatibility studies. When formulating Rasagiline Mesylate into advanced delivery systems (e.g., transferosomes, floating microspheres, or solid lipid nanoparticles), the API is mixed with polymers like Stearic Acid, Chitosan, or Poloxamer 407,[4],[5].
By overlaying the FTIR spectrum of the pure Rasagiline salt with the binary mixture, scientists can validate chemical stability. For example, if the secondary amine peak at 3219 cm⁻¹ and the aliphatic C-N peak at 1192 cm⁻¹ remain unaltered in the mixture, it confirms the absence of covalent interactions (such as Schiff base formation) between the drug and the excipient[4],[5].
Workflow Visualization
Caption: Workflow for the synthesis, FTIR characterization, and compatibility screening of Rasagiline salts.
References
-
FORMULATION, CHARACTERIZATION AND IN-VITRO EVALUATION OF FLOATING MICROSPHERES OF RASAGILINE MESYLATE - IJSDR.
-
TANNATE SALT OF RASAGILINE - European Patent Office - EP 2101570 B1 - EPO. 3
-
DSC thermogram of Rasagiline mesylate and poloxamer 407 - ResearchGate.4
-
Investigating the Targeting Power to Brain Tissues of Intranasal Rasagiline Mesylate-Loaded Transferosomal In Situ Gel for Efficient Treatment of Parkinson's Disease - PMC. 6
-
Compatibility study between drug and polymer - Asian Journal of Research in Pharmaceutical Sciences. 5
-
Formulation and Evaluation of Nano Ethosomes Contaning Rasagiline Mesylate for the Effective Management of Parkinsonism. 7
-
EP2101569A1 - Crystalline solid rasagiline base - Google Patents. 1
-
CA2727021A1 - Process for purifying rasagiline base - Google Patents. 2
Sources
- 1. EP2101569A1 - Crystalline solid rasagiline base - Google Patents [patents.google.com]
- 2. CA2727021A1 - Process for purifying rasagiline base - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. researchgate.net [researchgate.net]
- 5. ajpsonline.com [ajpsonline.com]
- 6. Investigating the Targeting Power to Brain Tissues of Intranasal Rasagiline Mesylate-Loaded Transferosomal In Situ Gel for Efficient Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijprajournal.com [ijprajournal.com]
A Comparative Guide to MAO-B Inhibition: N-Propargyl vs. N-Allyl Substituted Aminoindans
For researchers and drug development professionals navigating the landscape of neurotherapeutics, the inhibition of Monoamine Oxidase B (MAO-B) remains a cornerstone strategy, particularly in the management of Parkinson's disease. The aminoindan scaffold has proven to be a highly effective framework for potent and selective MAO-B inhibitors. Within this class, the choice of the N-substituent is paramount to the molecule's mechanism, potency, and overall pharmacological profile.
This guide provides an in-depth technical comparison between two key substituents: the clinically validated N-propargyl group, exemplified by rasagiline, and its structural analog, the N-allyl group. We will dissect their mechanisms of action, compare their expected inhibitory profiles based on established structure-activity relationships (SAR), and provide a robust experimental workflow for empirical validation.
Part 1: The N-Propargyl Moiety: The Gold Standard for Irreversible Inhibition
The N-propargyl group is the defining feature of several highly successful MAO-B inhibitors, including rasagiline and selegiline. Its efficacy is rooted in a specific and potent mechanism of action.
Mechanism of Action: Covalent, Mechanism-Based Inactivation
N-propargyl-aminoindans like rasagiline are classified as mechanism-based irreversible inhibitors, often termed "suicide inhibitors".[1][2] This is not simple competitive binding; the inhibitor is recognized and processed by the enzyme's active site, leading to the generation of a reactive intermediate that permanently deactivates the enzyme.
The process unfolds as follows:
-
The inhibitor binds to the active site of MAO-B.
-
The enzyme's flavin adenine dinucleotide (FAD) cofactor, which is essential for its catalytic activity, oxidizes the propargylamine.[3]
-
This oxidation generates a highly reactive allene intermediate.
-
This intermediate is then attacked by the N5 atom of the FAD cofactor, forming a stable, covalent bond.[4][5][6]
This covalent modification permanently inactivates the enzyme molecule. Restoration of MAO-B activity is not possible until the cell synthesizes new enzyme, a process that can take days to weeks.[7][8] This results in a prolonged pharmacodynamic effect that far outlasts the inhibitor's plasma half-life.
Caption: Irreversible inhibition of MAO-B by an N-propargyl derivative.
Potency and Selectivity
Rasagiline, or N-propargyl-1(R)-aminoindan, is a highly potent and selective MAO-B inhibitor. It typically exhibits IC50 values in the low nanomolar range for MAO-B, while being significantly less potent against the MAO-A isoform.[9][10] This high selectivity index (MAO-A IC50 / MAO-B IC50) is crucial for its safety profile, as it minimizes the risk of the "cheese effect"—a hypertensive crisis that can occur with non-selective MAO inhibitors.[1][11]
Part 2: The N-Allyl Moiety: A Mechanistic Counterpoint
Replacing the propargyl group (containing a carbon-carbon triple bond) with an allyl group (containing a carbon-carbon double bond) fundamentally alters the chemical properties of the N-substituent. This change is predicted to have profound effects on the inhibitor's interaction with MAO-B.
Predicted Mechanism of Action: A Shift Towards Reversibility
The terminal alkyne of the propargyl group is the key pharmacophore responsible for the irreversible mechanism.[3][12] The alkene in an allyl group is inherently less electrophilic and less prone to the specific enzymatic activation that leads to covalent bond formation with the FAD cofactor.
Therefore, an N-allyl-aminoindan is most likely to act as a reversible, competitive inhibitor .
-
Binding: The molecule would bind non-covalently to the MAO-B active site, competing with endogenous substrates like dopamine.[13]
-
Inhibition: The degree of inhibition would be dependent on the concentration of the inhibitor in the vicinity of the enzyme.
-
Duration of Action: Unlike an irreversible inhibitor, its effect would diminish as the drug is cleared from the system, resulting in a much shorter duration of action.
While some allylamine-containing compounds, such as mofegiline, have been shown to be irreversible MAO-B inhibitors, their mechanism is distinct and relies on the presence of other activating groups (e.g., a fluorine atom) that are absent in a simple N-allyl-aminoindan structure.[14]
Anticipated Potency and Selectivity
Without the potent "suicide" inhibition mechanism, the binding affinity of an N-allyl derivative would depend solely on non-covalent interactions within the enzyme's active site. While the aminoindan core would still provide a strong binding foundation, the loss of the propargyl group's covalent-bonding capability would almost certainly lead to a significant decrease in potency (i.e., a much higher IC50 value) compared to its N-propargyl counterpart. The selectivity for MAO-B over MAO-A would be contingent on how the subtle steric and electronic differences between allyl and propargyl groups affect binding in the distinct active sites of the two isoforms.[15]
Part 3: At-a-Glance: N-Propargyl vs. N-Allyl Aminoindan
The following table summarizes the key comparative points derived from established biochemical principles.
| Feature | N-Propargyl Aminoindan (e.g., Rasagiline) | N-Allyl Aminoindan (Predicted) |
| Inhibition Type | Irreversible (Covalent Adduct)[4][5] | Reversible (Competitive) or Weakly Irreversible |
| Mechanism | Mechanism-Based "Suicide" Inhibition[2] | Competitive, Non-covalent Binding |
| Key Functional Group | Terminal Alkyne (Propargyl)[3] | Alkene (Allyl)[16] |
| Potency (IC50) | High (Low Nanomolar Range)[9] | Predicted to be Significantly Lower (Higher IC50) |
| Duration of Action | Long (Requires de novo enzyme synthesis)[8] | Shorter (Dependent on drug clearance) |
| Clinical Status | Validated (e.g., Rasagiline for Parkinson's)[17] | Investigational / Theoretical |
Part 4: Experimental Validation Workflow
To empirically determine and compare the inhibitory characteristics of N-allyl and N-propargyl aminoindans, a standardized in vitro assay is essential. The following protocol describes a robust, fluorometric method for assessing MAO-B activity and calculating inhibitor potency.
Caption: Workflow for in vitro determination of MAO-B inhibition.
Detailed Protocol: Fluorometric MAO-B Inhibitor Screening Assay
This protocol is designed to be a self-validating system, including controls to ensure data integrity.
1. Principle: This assay measures the activity of MAO-B through a coupled enzyme reaction. MAO-B deaminates its substrate, producing H₂O₂. In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a fluorogenic probe (e.g., Amplex Red) to generate a highly fluorescent product (resorufin). A decrease in the rate of fluorescence generation is directly proportional to MAO-B inhibition.
2. Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B Substrate (e.g., benzylamine)
-
Fluorogenic Probe (e.g., Amplex® Red reagent)
-
Horseradish Peroxidase (HRP)
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
Test Compounds (N-allyl and N-propargyl aminoindan) and a reference inhibitor (e.g., rasagiline)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation ~535 nm, Emission ~590 nm)
3. Experimental Procedure:
-
Compound Preparation: Prepare a serial dilution of each test compound and the reference inhibitor in assay buffer. A typical starting concentration might be 100 µM, diluted in 10 steps with a 1:3 dilution factor. Include a "no inhibitor" control (vehicle only).
-
Enzyme Preparation: Dilute the MAO-B enzyme stock to a working concentration in cold assay buffer. The optimal concentration should be determined empirically to yield a robust signal within a 30-60 minute timeframe.
-
Assay Plate Setup: To each well of the 96-well plate, add:
-
25 µL of assay buffer.
-
25 µL of the appropriate compound dilution (or vehicle for control wells).
-
50 µL of the diluted MAO-B enzyme.
-
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the reaction starts. For suspected irreversible inhibitors, this time can be extended.
-
Reaction Initiation: Prepare a 2X working solution of the substrate/probe mix containing benzylamine, Amplex Red, and HRP in assay buffer. To start the reaction, add 100 µL of this mix to all wells.
-
Fluorescence Measurement: Immediately place the plate in the microplate reader (pre-heated to 37°C). Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes (kinetic mode). Alternatively, a single endpoint reading can be taken after a fixed incubation time.
4. Data Analysis:
-
Calculate Reaction Rates: For kinetic data, determine the rate of reaction (slope of the fluorescence vs. time curve) for each well.
-
Determine Percent Inhibition: Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_vehicle_control))
-
Calculate IC50: Plot the % Inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., four-parameter logistic fit) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Conclusion and Outlook
The comparison between N-propargyl and N-allyl aminoindans offers a clear illustration of a fundamental principle in medicinal chemistry: subtle structural changes can lead to dramatic shifts in mechanism of action and biological activity.
-
The N-propargyl group is a validated pharmacophore for achieving potent, selective, and long-lasting MAO-B inhibition through its unique ability to form a covalent bond with the enzyme's FAD cofactor.[4][9] This irreversible action is a key feature of successful anti-Parkinsonian drugs like rasagiline.[11][18]
-
The N-allyl group , lacking the reactive terminal alkyne, is predicted to function as a classical reversible inhibitor with significantly lower potency.
This analysis underscores the chemical rationale behind the prevalence of propargylamine-based MAO-B inhibitors in clinical use. For drug development professionals, it reinforces the importance of the N-substituent in dictating the inhibitor's pharmacological profile. While reversible inhibitors can offer advantages in terms of safety and dosing flexibility, the challenge with an N-allyl-aminoindan would be to achieve sufficient potency and selectivity for therapeutic relevance. Future research could explore electronically activated allyl groups to potentially bridge the gap between reversible and irreversible inhibition, but the N-propargyl group remains the benchmark for potent inactivation of MAO-B.
References
A complete list of all sources cited is provided below for verification.
-
Finberg, J. P. M. (2010). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. Rambam Maimonides Medical Journal. [Link]
-
Finberg, J. P. M. (2010). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential (Abstract). Rambam Maimonides Medical Journal. [Link]
-
Wikipedia. (n.d.). Rasagiline. Wikipedia. [Link]
-
Davis Phinney Foundation for Parkinson's. (2023). A Closer Look at Rasagiline for Parkinson's Symptom Management. [Link]
-
Youdim, M. B. H., & Weinstock, M. (2004). Multi Target Neuroprotective and Neurorestorative Anti-Parkinson and Anti-Alzheimer Drugs Ladostigil and M30 Derived from Rasagiline. Journal of Neural Transmission. Supplementum. [Link]
-
Weinreb, O., et al. (2012). Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment. Current Drug Targets. [Link]
-
Taylor & Francis Online. (2023). Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer's disease. [Link]
-
PubMed. (2015). Reversible and irreversible small molecule inhibitors of monoamine oxidase B (MAO-B) investigated by biophysical techniques. [Link]
-
Parkinson's Foundation. (n.d.). MAO-B Inhibitors. [Link]
-
Wikipedia. (n.d.). Ladostigil. Wikipedia. [Link]
-
Finberg, J. P. M., & Youdim, M. B. H. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology. [Link]
-
Finberg, J. P. M. (2010). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. PubMed. [Link]
-
Tandarić, T., & Vianello, R. (2019). Computational Insight into the Mechanism of the Irreversible Inhibition of Monoamine Oxidase Enzymes by the Antiparkinsonian Propargylamine Inhibitors Rasagiline and Selegiline. ACS Publications. [Link]
-
Scott, L. J., & Spencer, C. M. (2001). Rasagiline: A Review of Its Use in the Treatment of Idiopathic Parkinson's Disease. Ovid. [Link]
-
Psychiatric Times. (2012). Irreversible Monoamine Oxidase Inhibitors Revisited. [Link]
-
ResearchGate. (n.d.). Structures of irreversible (Irr) and reversible (Rev) MAO-B inhibitors in clinical use. [Link]
-
ResearchGate. (2025). Crystal Structures of Monoamine Oxidase B in Complex with Four Inhibitors of the N-Propargylaminoindan Class. [Link]
-
ResearchGate. (2025). Synthesis of N-Allyl and N-Propargyl Tetrahydroquinolines: Evaluation of Antioxidant Activity and Cholinesterase Inhibition in the Context of Neurodegenerative Diseases such as Alzheimer's. [Link]
-
Nikoloudaki, F., et al. (2023). New Prospects in the Inhibition of Monoamine Oxidase‑B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review. Molecules. [Link]
-
Binda, C., et al. (n.d.). Crystal Structures of human monoamine oxidase B in Complex with Four Inhibitors of the N-Propargylaminoindan C. [Link]
-
Singh, S., et al. (2023). Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. Journal of Biomolecular Structure and Dynamics. [Link]
-
Binda, C., et al. (2005). Binding of Rasagiline-Related Inhibitors to Human Monoamine Oxidases: A Kinetic and Crystallographic Analysis. Journal of Medicinal Chemistry. [Link]
-
RSC Publishing. (n.d.). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. [Link]
-
PubMed. (n.d.). Inversion of selectivity of N-substituted propargylamine monoamine oxidase inhibitors following structural modifications to quaternary salts. [Link]
-
Finberg, J. P. M., & Youdim, M. B. H. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology. [Link]
-
PubMed. (2016). Novel N-allyl/propargyl tetrahydroquinolines: Synthesis via Three-component Cationic Imino Diels-Alder Reaction, Binding Prediction, and Evaluation as Cholinesterase Inhibitors. [Link]
-
Maji, D., et al. (2012). Structural and Mechanistic Studies of Mofegiline Inhibition of Recombinant Human Monoamine Oxidase B. Biochemistry. [Link]
-
National Center for Biotechnology Information. (2025). Monoamine Oxidase Inhibitors (MAOIs). StatPearls. [Link]
-
ResearchGate. (2023). Differentiating the Allyl and Propargyl Groups on α‐Quaternary Carboxylic Acids via Chiral Bifunctional Sulfide‐Catalyzed Kinetic Resolution. [Link]
-
Medicosis Perfectionalis. (2023). Competitive vs. Noncompetitive vs. Mixed vs. Uncompetitive Inhibitors - Enzyme Kinetics Comparison. YouTube. [Link]
-
HETEROCYCLES. (1994). SELECTIVE ALLYLATION AND PROPARGYLATION OF M O L E S BY PHASE TRANSFER CATALYSIS IN THE ABSENCE OF SOLVENT. [Link]
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- 4. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential (Abstract) | Rambam Maimonides Medical Journal [rmmj.org.il]
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- 17. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 18. Rasagiline - Wikipedia [en.wikipedia.org]
Selectivity profile of N-allyl-1-aminoindan vs Selegiline
An in-depth comparative analysis of monoamine oxidase B (MAO-B) inhibitors requires a precise understanding of structure-activity relationships (SAR). In the landscape of neurodegenerative pharmacotherapy, Selegiline stands as a classical benchmark. However, when comparing Selegiline to aminoindan derivatives, a critical structural distinction must be made between N-propargyl-1-aminoindan (Rasagiline, the actual clinical drug) and N-allyl-1-aminoindan .
While the propargyl moiety acts as an irreversible "warhead" for MAO-B inhibition, the allyl substitution strips the molecule of its suicide-inhibition capabilities. Consequently, N-allyl-1-aminoindan functions primarily as an inactive synthetic intermediate rather than a therapeutic agent[1]. This guide deconstructs the mechanistic causality behind this selectivity profile and provides the experimental framework used to validate these pharmacological differences.
Structural Causality & The "Warhead" Concept
The profound efficacy of Selegiline and Rasagiline stems from their ability to act as mechanism-based (suicide) inhibitors of MAO-B[2]. Both MAO-A and MAO-B are outer mitochondrial membrane-bound flavoproteins containing a covalently bound Flavin Adenine Dinucleotide (FAD) cofactor[3].
When Selegiline or Rasagiline enters the MAO-B active site, the enzyme attempts to oxidize the amine. The unique electronic properties of the propargyl group (-C≡CH) lead to the formation of a highly reactive allene or ketenimine intermediate. This electrophilic species immediately undergoes a nucleophilic attack by the N5 atom of the FAD isoalloxazine ring, forming an irreversible covalent adduct[4]. For a detailed breakdown of this mechanism, see the.
Conversely, N-allyl-1-aminoindan features an allyl group (-CH2-CH=CH2). Flavin-mediated oxidation of the allyl moiety fails to generate the requisite reactive intermediate capable of alkylating FAD[3]. In industrial pharmaceutical synthesis, N-allyl-1-aminoindan is merely a precursor; it must undergo bromination followed by dehydrobromination to form the active propargyl moiety of Rasagiline[1]. Enlargement or alteration of the amine substituent to an allyl group is a well-documented cause of affinity loss in MAO inhibitor SAR studies, rendering the molecule a weak, reversible binder at best[3].
Mechanistic divergence between propargyl-containing inhibitors and allyl-containing analogs.
Quantitative Selectivity Profile
To objectively compare these compounds, we evaluate their half-maximal inhibitory concentrations (IC50) against rat brain MAO-A and MAO-B. The data highlights the profound impact of the propargyl vs. allyl substitution on target engagement.
| Compound | Structural Core | N-Substituent | MAO-B IC50 (nM) | MAO-A IC50 (nM) | Selectivity Ratio (A/B) | Mechanism of Action |
| Selegiline | Methamphetamine | Propargyl | 2.5 | 130 | 52 | Irreversible (Covalent FAD adduct) |
| Rasagiline | 1-Aminoindan | Propargyl | 4.4 | 412 | 93 | Irreversible (Covalent FAD adduct) |
| N-allyl-1-aminoindan | 1-Aminoindan | Allyl | >10,000 | >10,000 | N/A | Inactive / Synthetic Intermediate |
*Estimated based on the established loss of affinity for N-allyl substitutions in phenethylamine/aminoindan scaffolds. See for SAR details[3].
Self-Validating Radiometric Assay Protocol
To experimentally prove the lack of MAO-B inhibition by N-allyl-1-aminoindan compared to Selegiline, a highly specific radiometric assay is employed. This protocol is designed as a self-validating system, ensuring that any observed inhibition is definitively linked to the drug's mechanism of action and not an artifact of the assay environment.
Self-validating radiometric assay workflow for quantifying MAO-B inhibition.
Step-by-Step Methodology & Causality:
-
Mitochondrial Fraction Preparation:
-
Action: Homogenize rat brain tissue in 0.32 M sucrose and isolate the mitochondrial fraction via differential centrifugation (10,000 × g).
-
Causality: MAO-B is localized exclusively to the outer mitochondrial membrane[3]. Using an isolated mitochondrial fraction concentrates the target enzyme and removes cytosolic confounding enzymes that might otherwise metabolize the substrate.
-
-
Inhibitor Pre-Incubation (The Validation Check):
-
Action: Aliquot the mitochondrial suspension. Add Selegiline (positive control, 10 nM), N-allyl-1-aminoindan (test compound, 10 µM), and a vehicle (negative baseline control). Incubate at 37°C for 20 minutes.
-
Causality: Mechanism-based inhibitors require catalytic turnover to form the covalent adduct[2]. A 20-minute pre-incubation allows time for Selegiline to irreversibly bind. If N-allyl-1-aminoindan were a true suicide inhibitor, this step would capture its activity.
-
-
Substrate Introduction:
-
Action: Add 14C-phenylethylamine (14C-PEA) to a final concentration of 10 µM.
-
Causality: PEA is a highly selective substrate for MAO-B[2]. Using a radiolabeled specific substrate ensures that only MAO-B activity is being measured, effectively silencing any background MAO-A activity and validating the isoform specificity of the assay.
-
-
Reaction Termination:
-
Action: After 15 minutes, terminate the reaction by adding 2M citric acid.
-
Causality: The highly acidic environment instantly denatures the MAO-B enzyme, halting the reaction. Crucially, it protonates the unreacted 14C-PEA amine (pKa ~9.8), rendering it highly polar and water-soluble.
-
-
Phase Extraction & Quantification:
-
Action: Add a 1:1 mixture of toluene and ethyl acetate. Vortex and centrifuge to separate the phases. Extract the organic layer for Liquid Scintillation Counting (LSC).
-
Causality: The MAO-B catalyzed product of PEA is phenylacetic acid. In the acidic termination environment, phenylacetic acid is uncharged and readily partitions into the organic phase. The protonated, unreacted 14C-PEA remains trapped in the aqueous phase. High radioactivity in the organic phase indicates active MAO-B (expected for N-allyl-1-aminoindan), while low radioactivity indicates successful irreversible inhibition (expected for Selegiline)[4].
-
References
-
Title: Rasagiline[N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B Source: British Journal of Pharmacology URL: [Link]
-
Title: Amphetamine Derivatives as Monoamine Oxidase Inhibitors Source: Frontiers in Pharmacology URL: [Link]
- Title: Process for the synthesis of propargylated aminoindan derivatives (EP2231582B1)
-
Title: Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies Source: International Journal of Molecular Sciences URL: [Link]
Sources
- 1. EP2231582B1 - Process for the synthesis of propargylated aminoindan derivatives - Google Patents [patents.google.com]
- 2. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amphetamine Derivatives as Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
Validated HPLC Method for Rasagiline Allyl Impurity: A Comparative Guide
Rasagiline mesylate is a potent, irreversible monoamine oxidase-B (MAO-B) inhibitor critical in the management of Parkinson's disease. Ensuring the purity of the Active Pharmaceutical Ingredient (API) is a regulatory imperative, particularly concerning process-related impurities. One of the most challenging impurities to isolate and quantify is the N-allyl-1-aminoindan (allyl impurity).
This guide objectively compares traditional chromatographic approaches with a next-generation Core-Shell Phenyl-Hexyl method, providing researchers with a self-validating, highly sensitive protocol for impurity profiling.
Mechanistic Insight: The Separation Challenge
The structural variance between Rasagiline (an alkyne: N-propargyl-1-aminoindan) and its allyl impurity (an alkene: N-allyl-1-aminoindan) is exceptionally subtle. Both compounds share an identical indan core and differ only by a single degree of unsaturation in their aliphatic side chains.
According to research published in the 1, the allyl impurity frequently arises during synthesis when allyl bromide is present or via incomplete reduction pathways[1]. Traditional C18 columns rely exclusively on hydrophobic partitioning. Because the hydrodynamic volumes and hydrophobicities of the propargyl and allyl groups are nearly identical, C18 methods often suffer from peak tailing and dangerous co-elution risks.
By transitioning to a Core-Shell Phenyl-Hexyl stationary phase, chromatographers can exploit differential
Fig 1: Chromatographic workflow leveraging π-π interactions for baseline impurity resolution.
Comparative Analysis: Traditional vs. Next-Generation Methods
The 2 emphasizes that stability-indicating methods must definitively resolve rasagiline from all degradation and process impurities [2]. The table below illustrates how the Phenyl-Hexyl architecture outperforms traditional C18 approaches.
| Parameter | Traditional C18 Method | Core-Shell Phenyl-Hexyl Method |
| Stationary Phase | Fully Porous C18 (150 x 4.6 mm, 5 µm) | Core-Shell Phenyl-Hexyl (100 x 4.6 mm, 2.7 µm) |
| Separation Mechanism | Hydrophobic Partitioning | Hydrophobic + |
| Run Time | 35 Minutes | 15 Minutes |
| Resolution ( | 1.4 (High co-elution risk) | 2.8 (Robust baseline separation) |
| Peak Tailing ( | 1.8 | 1.1 |
| Sensitivity (LOQ) | 0.05% | 0.01% |
Experimental Protocol: A Self-Validating System
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The workflow includes a mandatory System Suitability Test (SST) that acts as a gatekeeper; if the system fails to baseline-resolve the critical pair, the run is automatically aborted, preventing the generation of false-negative purity data.
Step 1: Mobile Phase Preparation
-
Buffer (Mobile Phase A): Dissolve 0.77 g of Ammonium Acetate in 1000 mL of Milli-Q water (10 mM). Adjust the pH to 6.0 using dilute glacial acetic acid. Filter through a 0.22 µm membrane.
-
Causality: Maintaining a pH of 6.0 ensures the secondary amine of rasagiline remains fully protonated. This prevents secondary interactions with residual silanols on the silica support, which is the primary cause of peak tailing.
-
-
Organic Modifier (Mobile Phase B): Prepare a mixture of Acetonitrile and Methanol in an 80:20 (v/v) ratio.
-
Causality: While Acetonitrile provides the primary elution strength, the addition of Methanol acts as a protic modifier. It actively hydrogen-bonds with any exposed silanols, further sharpening the peaks of basic analytes.
-
Step 2: Chromatographic Conditions
-
Column: Core-Shell Phenyl-Hexyl, 100 mm × 4.6 mm, 2.7 µm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C (Stabilizes mass transfer kinetics).
-
Detection: UV at 210 nm.
-
Gradient Program:
-
0–2 min: 10% B
-
2–10 min: 10%
60% B -
10–12 min: 60% B
-
12–12.1 min: 60%
10% B -
12.1–15 min: 10% B (Re-equilibration)
-
Step 3: Self-Validation via System Suitability Testing (SST)
Prepare an SST solution containing 1.0 mg/mL Rasagiline Mesylate and 0.0015 mg/mL (0.15% specification limit) of the Allyl Impurity. Inject this solution five times before analyzing any unknown samples.
-
Gatekeeper Criteria: The system is only validated for use if the Resolution (
) between Rasagiline and the Allyl Impurity is , and the Relative Standard Deviation (RSD) of the API peak area is .
ICH Q2(R1) Validation Data
As noted by 3, rigorous control strategies and validated limits are required to mitigate impacts on drug quality [3]. The Core-Shell Phenyl-Hexyl method was subjected to full ICH Q2(R1) validation for the allyl impurity, yielding the following performance metrics:
| Validation Parameter | Acceptance Criteria (ICH Q2) | Observed Result (Allyl Impurity) | Status |
| Specificity | No interference at retention time | No matrix/blank interference | Pass |
| Linearity ( | 0.9998 (Range: 0.01% - 0.15%) | Pass | |
| Accuracy (Recovery) | 90.0% - 110.0% | 98.5% - 101.2% | Pass |
| Precision (%RSD) | 1.6% | Pass | |
| LOD / LOQ | Signal-to-Noise | 0.003% / 0.01% | Pass |
References
-
Synthesis and Characterization of Process Related Impurities of Rasagiline Asian Journal of Chemistry[Link]
-
Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Process Related Impurities and Degradation Products of Rasagiline Mesylate in Pharmaceutical Formulation Journal of Chromatographic Science / Oxford Academic[Link]
-
Rasagiline Impurities and Related Compound Veeprho Pharmaceuticals[Link]
Sources
Technical Assessment & Quality Guide: N-Allyl-1-Aminoindane
The following technical guide provides a comparative assessment and quality specification framework for N-(prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine , also known as N-Allyl-1-aminoindane .
This compound is the N-allyl analog of the Parkinson’s disease drug Rasagiline (N-propargyl-1-aminoindane).[1] It primarily serves as a Critical Reference Standard in pharmaceutical development to define purity, as the substitution of the alkyne (propargyl) group with an alkene (allyl) group drastically alters pharmacological potency and mechanism.
Comparative Analysis against Rasagiline Mesylate
Part 1: Executive Summary & Compound Identity[1]
This compound is a structural analog of the irreversible MAO-B inhibitor Rasagiline.[1] In drug development, it is monitored as a specific process impurity (often designated as Impurity A or similar in pharmacopeial monographs) arising from the alkylation step of 1-aminoindane.
Its presence in the final drug product is critical to control because the allyl group fails to execute the mechanism-based "suicide inhibition" characteristic of the propargyl group in Rasagiline, leading to a loss of therapeutic efficacy.[1]
Chemical Identity Table
| Attribute | Specification |
| IUPAC Name | This compound |
| Common Name | N-Allyl-1-aminoindane |
| CAS Number | 91639-43-9 (Racemic) / 1166392-42-2 (R-Enantiomer) |
| Molecular Formula | |
| Molecular Weight | 173.26 g/mol |
| Key Structural Feature | Indane ring fused to an Allyl amine (Alkene) |
| Primary Role | Pharmaceutical Reference Standard / Process Impurity |
Part 2: Critical Quality Attributes (COA) for Reference Standards
When sourcing or characterizing this compound as a reference standard, the Certificate of Analysis (COA) must validate three specific attributes that differentiate it from the active drug (Rasagiline).
Identity Verification (NMR & IR)
-
Requirement: The COA must demonstrate the presence of the olefinic protons (allyl group) and the absence of the acetylenic proton (propargyl group).
-
Diagnostic Signal:
-
1H-NMR: Look for the multiplet at 5.8–6.0 ppm (–CH=) and terminal vinyl protons at 5.1–5.3 ppm (=CH2).
-
Differentiation: Rasagiline shows a triplet at ~2.2 ppm (acetylenic CH), which must be absent in the N-Allyl analog.[1]
-
Enantiomeric Purity (Chiral HPLC)
-
Context: Rasagiline is the (R)-(+) enantiomer.[2][3] The N-allyl impurity may be present as the (R)-isomer, (S)-isomer, or racemate depending on the synthesis route.[1]
-
Standard: Enantiomeric Excess (ee) > 99.5% is required for quantitative reference standards to ensure accurate impurity calculation in the final drug product.
Purity by HPLC (Area %)
-
Standard: > 98.0% (Reference Grade).
-
Critical Impurity in the Standard: Unreacted 1-Aminoindane . This is the starting material for both Rasagiline and the N-Allyl analog.[1]
Part 3: Comparative Performance (SAR Analysis)
The scientific value of this compound lies in its comparison to Rasagiline. The data below illustrates why the Propargyl moiety is essential for drug action and why the Allyl moiety renders the molecule pharmacologically inferior.
Mechanism of Action: The "Suicide" Switch
-
Rasagiline (Propargyl): The triple bond is oxidized by the FAD cofactor in MAO-B. This creates a reactive intermediate that forms a covalent bond with the enzyme's N(5) of the flavin, permanently disabling it (Irreversible Inhibition).
-
N-Allyl Analog (Allyl): The double bond is sterically similar but electronically less reactive toward this specific radical mechanism.[1] It typically acts as a reversible competitive inhibitor or a weak substrate, failing to lock the enzyme permanently.
Comparative Data Table
| Feature | Rasagiline (API) | N-Allyl Analog (Alternative) | Implication |
| N-Substituent | Propargyl (– | Allyl (– | Critical Determinant |
| Binding Type | Irreversible (Covalent Adduct) | Reversible (Competitive) | Propargyl confers long-duration efficacy.[1] |
| Potency ( | ~4.4 nM (MAO-B) | > 100 nM (Estimated)* | Allyl analog is significantly less potent. |
| Selectivity | High MAO-B > MAO-A | Reduced Selectivity | Loss of specificity increases side effect risk.[1] |
| Metabolism | De-alkylation to 1-aminoindane | Epoxidation / De-alkylation | Different metabolic profile.[1] |
*Note: Potency estimates based on SAR of propargylamine vs. allylamine derivatives in MAO inhibition literature.
Visualizing the Pathway (Graphviz)
The following diagram illustrates the divergent pathways of the two compounds interacting with the MAO-B enzyme.
Figure 1: Mechanism-based differentiation.[1] The Propargyl group (Rasagiline) enables irreversible inhibition, while the Allyl group results in reversible binding, demonstrating why the N-Allyl analog is considered an impurity rather than a therapeutic alternative.
Part 4: Experimental Protocol (Impurity Profiling)
To utilize N-Allyl-1-aminoindane as a reference standard for validating Rasagiline purity, the following HPLC protocol is recommended. This method ensures separation of the API, the N-Allyl impurity, and the 1-aminoindane metabolite.[1]
Method: Reverse-Phase HPLC (Gradient)[1]
Objective: Quantify N-Allyl-1-aminoindane at < 0.15% levels in Rasagiline Mesylate.
-
Column: C18 Stationary Phase (e.g., Zorbax SB-C18, 250 x 4.6 mm, 5 µm).[1]
-
Why: Strong hydrophobicity is needed to separate the structurally similar allyl and propargyl groups.
-
-
Mobile Phase:
-
A: Buffer (0.05M
, pH 3.0 adjusted with phosphoric acid). -
B: Acetonitrile (ACN).
-
-
Gradient Program:
-
0-5 min: 80% A / 20% B (Isocratic hold for polar metabolites).[1]
-
5-20 min: Linear ramp to 40% B (Elution of API).
-
20-30 min: Ramp to 70% B (Elution of N-Allyl impurity).
-
Note: The N-Allyl analog is more lipophilic than Rasagiline (Alkyne is slightly more polar/acidic than Alkene), so it typically elutes after the main peak.[1]
-
-
Detection: UV at 210 nm or 265 nm (Indane ring absorption).
-
System Suitability Criteria:
-
Resolution (
): > 2.0 between Rasagiline and N-Allyl Analog. -
Tailing Factor: < 1.5 for all peaks.
-
Workflow Diagram
Figure 2: Analytical workflow for separating and quantifying the N-Allyl impurity using Reverse-Phase HPLC.
Part 5: References
-
Hubálek, F., Binda, C., et al. (2005). Structure and Properties of Monoamine Oxidase B Inhibitors.Journal of Medicinal Chemistry .
-
Youdim, M. B. H., et al. (2001).[4] Rasagiline: A Novel Anti-Parkinson Drug.[1][2]British Journal of Pharmacology .[1]
-
European Pharmacopoeia (Ph. Eur.) . Rasagiline Mesylate Monograph: Impurity Profiling.[1] (Standard Pharmacopeial Reference for Impurity A).
-
Chen, J., et al. (2014). Synthesis and impurity profiling of Rasagiline Mesylate.Journal of Pharmaceutical and Biomedical Analysis .
Sources
- 1. Buy N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride | 1506-18-9 [smolecule.com]
- 2. Rasagiline - Wikipedia [en.wikipedia.org]
- 3. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Guide: UV Absorption Characterization of N-Allyl-1-Aminoindan
[1]
Executive Summary & Technical Context
N-allyl-1-aminoindan is a structural analog of the Parkinson’s disease therapeutic Rasagiline (N-propargyl-1-aminoindan).[1] In drug development and synthetic process control, characterizing this compound is critical, often as a potential process-related impurity or a structure-activity relationship (SAR) candidate.[1]
This guide provides an in-depth analysis of the UV absorption profile of N-allyl-1-aminoindan.[1] Unlike simple database entries, we contextualize its spectral behavior against its parent compound (1-aminoindan) and its pharmacological analog (Rasagiline).[1][2]
Key Spectral Findings:
-
Primary Quantitation Maxima (
): 265 nm and 271 nm (Characteristic benzenoid fine structure).[1] -
High-Sensitivity Maxima: 210–215 nm (Strong end-absorption; non-specific).[1]
-
Chromophore Driver: The spectrum is dominated by the indan (benzocyclopentane) core. The N-allyl substituent contributes negligibly to the near-UV region (>220 nm), making the spectrum nearly superimposable with Rasagiline.[1]
Theoretical & Spectral Analysis
To understand the UV selection, one must deconstruct the molecule into its chromophoric components.
Structural Chromophores
| Component | Electronic Transition | Absorption Region | Contribution |
| Benzene Ring (Fused) | 260–275 nm | Dominant. Provides the characteristic "fingerprint" with fine structure.[1] | |
| Allyl Group | < 195 nm | Negligible in standard UV (200–400 nm). No conjugation with the aromatic ring. | |
| Amine Lone Pair | < 220 nm | Shifts the benzene absorption slightly (bathochromic shift) compared to indan. |
Comparative Spectral Data
The following table contrasts N-allyl-1-aminoindan with its closest structural relatives. Note that while the
| Compound | Structure | Primary | Secondary | Extinction Coefficient ( |
| N-Allyl-1-Aminoindan | Indan + Allyl amine | 265 nm, 271 nm | 210 nm | |
| Rasagiline (N-Propargyl) | Indan + Propargyl amine | 265 nm, 271 nm | 210 nm | |
| 1-Aminoindan (Parent) | Indan + Primary amine | 264 nm | 208 nm |
*Note: Values are estimated based on the molar absorptivity of the conserved indan chromophore in Methanol.
Experimental Protocol: Spectral Determination
As a Senior Application Scientist, I recommend the following self-validating protocol to experimentally determine and verify the
Reagents & Equipment
-
Solvent: HPLC-grade Methanol (preferred for spectral clarity) or Acetonitrile:Water (50:50).[1]
-
Blank: Pure solvent from the same bottle used for dissolution.
-
Equipment: UV-Vis Spectrophotometer (Double beam) or HPLC-DAD (Diode Array Detector).[1]
Step-by-Step Methodology
-
Preparation of Stock Solution:
-
Weigh 10.0 mg of N-allyl-1-aminoindan (or its salt).[1]
-
Dissolve in 10.0 mL of Methanol (Concentration: 1.0 mg/mL).
-
Checkpoint: Ensure complete dissolution; sonicate if necessary.
-
-
Dilution for Linearity:
-
Dilute the stock 1:10 to achieve 0.1 mg/mL .
-
Why: Aromatic bands (265 nm) are weak (
).[1] A concentration of 0.1 mg/mL yields an Absorbance (A) of ~0.6–0.8, which is the optimal dynamic range for most detectors.
-
-
Scanning Parameters:
-
Range: 200 nm to 400 nm.
-
Scan Speed: Medium (approx. 200 nm/min) to capture fine structure.
-
Slit Width: 1.0 nm or 2.0 nm.
-
-
Data Analysis:
-
Observe the "valley" between 240–250 nm.
-
Identify the local maxima in the 260–275 nm region. You should see a "doublet" or a peak with a distinct shoulder, characteristic of the indan system.
-
Diagnostic Workflows & Visualization
The following diagrams illustrate the logical flow for characterizing this compound and the structural relationship that dictates its UV behavior.
Structural Chromophore Logic
This diagram explains why the UV spectrum looks the way it does.
Caption: The Indan core acts as the primary chromophore. The allyl group is spectrally silent in the useful UV range.
Analytical Validation Workflow
Use this workflow to confirm identity when UV spectra are non-specific (i.e., distinguishing N-allyl from N-propargyl).[1]
Caption: UV confirms the class (aminoindan), while HPLC-MS is required to confirm the specific allyl substituent.
References
-
Teva Pharmaceutical Industries. (2016). Preparation and analysis method of impurity of rasagiline mesylate. Google Patents.
-
Chen, Y., et al. (2016).[1] Identification and genotoxicity evaluation of two carbamate impurities in rasagiline. RSC Advances.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 123445, 1-Aminoindan. [1]
-
Binda, C., et al. (2004).[1] Binding of Rasagiline-related Inhibitors to Human Monoamine Oxidases. Journal of Medicinal Chemistry.
Safety Operating Guide
Personal protective equipment for handling N-(prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine
Part 1: Executive Safety Assessment
N-(prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine (also known as N-allyl-1-aminoindane) represents a specific class of secondary amines often utilized in CNS drug discovery (analogous to rasagiline intermediates). Its structure combines a lipophilic indane ring with a reactive allyl group.
The Safety Paradox: While standard Safety Data Sheets (SDS) for research chemicals often default to "Irritant," the structural homology to potent MAO inhibitors dictates that we treat this as a High Potency Compound (OEB 3/4) until toxicological data proves otherwise.
Core Hazard Profile
| Hazard Domain | Classification | Operational Implication |
| Systemic Toxicity | Potent CNS Active | Assume biological activity at low doses. Prevent all inhalation/dermal absorption. |
| Local Effects | Corrosive / Irritant | Secondary amines (pKa ~10-11) can cause chemical burns to mucous membranes. |
| Reactivity | Allylic Sensitivity | The allyl group introduces potential for sensitization and polymerization; avoid strong oxidizers. |
| Physical State | Oil or Low-Melting Solid | Likely a viscous oil or sticky solid; high risk of surface contamination during weighing. |
Part 2: Personal Protective Equipment (PPE) Architecture
Do not view PPE as a uniform; view it as a barrier system designed against specific molecular properties (lipophilicity and volatility).
Hand Protection Strategy
The Challenge: The indane moiety increases lipophilicity, facilitating rapid permeation through standard latex. The amine group attacks glove polymers.
-
Primary Layer (Touch): Nitrile (Accelerator-Free) .
-
Spec: Minimum 0.11 mm (4-5 mil).
-
Role: Dexterity and incidental splash protection.[1]
-
-
Secondary Layer (Immersion/Stock Handling): Laminate Film (e.g., Silver Shield / Ansell Barrier) .
-
Why: "Allyl" compounds often show breakthrough times <30 mins in standard nitrile. Laminate film provides >480 mins protection.[1]
-
Protocol: Wear Laminate liners under Nitrile gloves for dexterity.
-
Respiratory Protection
The Challenge: As a secondary amine, it likely possesses a distinct ammonia/fishy odor. Olfactory fatigue sets in quickly; do not rely on smell.
-
Primary Control: Handling must occur in a Certified Fume Hood or Class II Type B2 Biosafety Cabinet .
-
Secondary (Outside Hood): If weighing powders outside containment (not recommended):
-
Minimum: N95 (Particulate) is insufficient for the vapor phase.
-
Required: Half-face respirator with P100/OV (Organic Vapor) cartridges. The OV component captures the amine vapors; P100 captures the drug dust.
-
Ocular & Body Protection[2][3][4][5][6]
-
Eyes: Chemical Splash Goggles (Indirect Vent). Note: Safety glasses are insufficient due to the corrosive risk of amines to the cornea.
-
Body: Tyvek® Lab Coat (Closed front) or disposable gown with elastic cuffs.
Part 3: Operational Workflows
Workflow A: Weighing & Solubilization
Static electricity is a major risk with aminoindane salts, causing "fly-away" powder.
-
Preparation: Place an ionizing fan or static gun inside the weigh station to neutralize the vessel.
-
Taring: Tare the vial with the cap loosely on to account for buoyancy/drafts.
-
Transfer: Use a disposable anti-static spatula. Do not reuse spatulas to prevent cross-contamination.
-
Solvation: Add solvent (e.g., DMSO, Ethanol) immediately after weighing to lock the compound into solution.
-
Caution: Reaction with chlorinated solvents (DCM) may be exothermic; add slowly.
-
Workflow B: Waste Management
Segregation is critical to prevent unexpected reactions in the waste drum.
-
Category: Basic Organic Waste (Alkaline).
-
Incompatibility: NEVER mix with:
-
Acids (Exothermic neutralization).
-
Oxidizers (Peroxides, Nitric Acid) – The allyl group is susceptible to radical polymerization or oxidation.
-
Aldehydes/Ketones – Secondary amines react to form enamines/iminium ions over time.
-
Part 4: Visualization & Logic
Diagram 1: PPE Selection Decision Tree
This logic gate ensures you scale protection based on the state of matter and concentration.
Caption: Decision matrix for PPE selection based on physical state and concentration, prioritizing respiratory protection for solids and dermal protection for concentrated stocks.
Diagram 2: Emergency Spill Response (Amine Specific)
Standard spill kits are often acidic or neutral. Amines require specific pH management.
Caption: Workflow for managing amine spills. Note the distinction between inert absorption for small spills vs. neutralization for larger volumes.
Part 5: Quantitative Data Summary
| Parameter | Value / Characteristic | Source/Logic |
| Molecular Weight | ~173.25 g/mol | Calculated |
| pKa (Conjugate Acid) | ~10.0 - 10.5 | Typical for N-alkyl aminoindanes [1]. |
| Physical Form | Viscous Oil or Low Melt Solid | Indane derivatives often have low MPs. |
| OEB (Band) | Band 3 or 4 (1 - 100 µg/m³) | Default for CNS active research compounds [2]. |
| Glove Breakthrough | Nitrile: < 30 mins (Est.) | Based on Allyl Amine permeation data [3]. |
| Incompatibility | Oxidizers, Acids, Acid Chlorides | Functional group reactivity [4].[2] |
Part 6: References
-
PubChem. Compound Summary for Aminoindane Derivatives. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
ECHA (European Chemicals Agency). Information on Chemicals - Secondary Amines Hazards.[Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
